molecular formula C19H20FN5O4 B1248419 Zabofloxacin

Zabofloxacin

Katalognummer: B1248419
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: ZNPOCLHDJCAZAH-OEAKJJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zabofloxacin, also known as this compound, is a useful research compound. Its molecular formula is C19H20FN5O4 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H20FN5O4

Molekulargewicht

401.4 g/mol

IUPAC-Name

1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)/b23-14+

InChI-Schlüssel

ZNPOCLHDJCAZAH-OEAKJJBVSA-N

Isomerische SMILES

CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Kanonische SMILES

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F

Synonyme

DW-224a
zabofloxacin

Herkunft des Produkts

United States

Foundational & Exploratory

A Deep Dive into the Molecular Siege: Zabofloxacin's Mechanism of Action on DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin, a fourth-generation fluoroquinolone, represents a significant advancement in the fight against bacterial infections, exhibiting potent activity against a broad spectrum of pathogens, including resistant strains. Its efficacy lies in its precise targeting of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive exploration of the core mechanism by which this compound inhibits DNA gyrase, a critical enzyme for bacterial DNA replication and maintenance. Through a detailed examination of its molecular interactions, quantitative inhibitory data, and the downstream cellular consequences, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's potent antibacterial action.

The Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂). This enzyme is essential for bacterial survival as it introduces negative supercoils into the circular bacterial chromosome, a process crucial for relieving the torsional stress that arises during DNA replication and transcription. The catalytic cycle of DNA gyrase involves the transient cleavage of both strands of a DNA segment (the G-gate), the passage of another DNA segment (the T-gate) through this break, and the subsequent resealing of the DNA. This intricate process is powered by the hydrolysis of ATP, which is facilitated by the GyrB subunits.

The Siege: this compound's Multi-pronged Attack

This compound, like other fluoroquinolones, does not simply inhibit the catalytic activity of DNA gyrase; it acts as a "poison," converting the enzyme into a toxic entity that inflicts lethal damage upon the bacterial chromosome. The mechanism can be dissected into several key stages:

  • Formation of the Ternary Complex: this compound does not bind effectively to DNA or DNA gyrase alone. Instead, it intercalates into the DNA at the site of cleavage and binds to the gyrase-DNA complex, forming a stable ternary this compound-gyrase-DNA complex.

  • Stabilization of the Cleavage Complex: The primary mode of action is the stabilization of the transient "cleavage complex," a state in which the GyrA subunits have cleaved the DNA and are covalently attached to the 5' ends of the broken strands. This compound essentially locks the enzyme in this state, preventing the re-ligation of the DNA backbone.

  • Induction of Double-Strand Breaks: The stalled cleavage complexes are formidable roadblocks for the cellular machinery. The collision of replication forks with these complexes leads to the transformation of the transient, enzyme-linked breaks into permanent, lethal double-strand DNA breaks.

  • Inhibition of DNA Supercoiling: By trapping the enzyme in the cleavage complex, this compound effectively inhibits the overall supercoiling activity of DNA gyrase, further disrupting DNA topology and cellular processes.

The binding of fluoroquinolones to the gyrase-DNA complex is facilitated by a non-catalytic magnesium ion, which forms a water-metal ion bridge between the drug and specific amino acid residues in the GyrA subunit, primarily within a region known as the quinolone resistance-determining region (QRDR).

This compound This compound DNA_Gyrase DNA_Gyrase Ternary_Complex Ternary_Complex DNA_Gyrase->Ternary_Complex Complexes with Bacterial_DNA Bacterial_DNA Bacterial_DNA->Ternary_Complex Intercalates into Cleavage_Complex_Stabilization Cleavage_Complex_Stabilization Ternary_Complex->Cleavage_Complex_Stabilization Leads to Double_Strand_Breaks Double_Strand_Breaks Cleavage_Complex_Stabilization->Double_Strand_Breaks Results in Inhibition_of_Supercoiling Inhibition_of_Supercoiling Cleavage_Complex_Stabilization->Inhibition_of_Supercoiling Causes Cell_Death Cell_Death Double_Strand_Breaks->Cell_Death Induces Inhibition_of_Supercoiling->Cell_Death Contributes to

Caption: Mechanism of this compound Action on DNA Gyrase.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is quantified by determining its 50% inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in in vitro assays.

FluoroquinoloneOrganismTarget EnzymeIC₅₀ (µg/mL)
This compound Streptococcus pneumoniaeDNA Gyrase0.5 - 1.0
This compound Streptococcus pneumoniaeTopoisomerase IV0.125 - 0.25
Moxifloxacin Staphylococcus aureusDNA Gyrase1.0
Moxifloxacin Staphylococcus aureusTopoisomerase IV0.8
Gemifloxacin Staphylococcus aureusDNA Gyrase0.31
Gemifloxacin Staphylococcus aureusTopoisomerase IV0.25
Moxifloxacin Escherichia coliDNA GyraseData not available
Moxifloxacin Escherichia coliTopoisomerase IVData not available

Cellular Response to this compound-Induced DNA Damage: The SOS Pathway

The generation of double-strand breaks by this compound triggers a complex cellular stress response known as the SOS response. This is a crucial bacterial DNA repair system that, while attempting to repair the damage, can also contribute to the development of antibiotic resistance.

The key players in the SOS response are the RecA and LexA proteins. Under normal conditions, the LexA protein acts as a repressor, binding to the operator sequences (SOS boxes) of numerous genes involved in DNA repair and mutagenesis, thereby keeping their expression low. When DNA damage occurs, single-stranded DNA (ssDNA) regions are generated, to which the RecA protein binds, forming a nucleoprotein filament. This activated RecA filament (RecA*) facilitates the autocatalytic cleavage of the LexA repressor. The cleavage of LexA leads to the de-repression of the SOS genes, resulting in the synthesis of proteins that mediate DNA repair, such as DNA polymerases capable of translesion synthesis.

This compound This compound DNA_Gyrase_Inhibition DNA_Gyrase_Inhibition Double_Strand_Breaks Double_Strand_Breaks DNA_Gyrase_Inhibition->Double_Strand_Breaks ssDNA_Formation ssDNA_Formation Double_Strand_Breaks->ssDNA_Formation RecA_Activation RecA_Activation ssDNA_Formation->RecA_Activation Activates LexA_Cleavage LexA_Cleavage RecA_Activation->LexA_Cleavage Induces SOS_Gene_Expression SOS_Gene_Expression LexA_Cleavage->SOS_Gene_Expression Allows LexA_Repression LexA_Repression LexA_Cleavage->LexA_Repression Relieves DNA_Repair DNA_Repair SOS_Gene_Expression->DNA_Repair Cell_Survival_or_Mutation Cell_Survival_or_Mutation DNA_Repair->Cell_Survival_or_Mutation SOS_Genes SOS_Genes LexA_Repression->SOS_Genes Represses

Caption: The SOS response pathway induced by this compound.

Experimental Protocols for Studying this compound's Mechanism

A thorough investigation of this compound's mechanism of action on DNA gyrase involves a series of well-defined in vitro assays. The following are detailed methodologies for two key experiments.

DNA Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • 10 mM ATP solution

  • This compound stock solution (in DMSO or water)

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • Stop Solution/Loading Dye: 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 10 mM Tris-HCl (pH 8.0)

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into individual reaction tubes.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

  • Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to the reaction tubes to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance to separate the supercoiled and relaxed DNA topoisomers.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC₅₀ value can be determined by quantifying the band intensities.

DNA Cleavage Assay

This assay is designed to detect the formation of the drug-stabilized cleavage complex, which results in the linearization of the plasmid DNA.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Supercoiled pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (as described above, but ATP is often omitted for quinolone cleavage assays)

  • This compound stock solution

  • 0.2% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (10 mg/mL)

  • Stop Solution/Loading Dye

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, supercoiled pBR322 DNA, and sterile water. Aliquot into reaction tubes.

  • Inhibitor Addition: Add varying concentrations of this compound to the tubes.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Trapping the Cleavage Complex: Add 0.2% SDS to each reaction to denature the enzyme, followed by proteinase K to digest the protein. This traps the cleavage complex, resulting in linearized DNA. Incubate for an additional 15-30 minutes at 37°C.

  • Reaction Termination and Electrophoresis: Add stop solution/loading dye and load the samples onto a 1% agarose gel.

  • Visualization and Analysis: After electrophoresis and staining, visualize the DNA bands. The formation of a linear DNA band, which migrates between the supercoiled and nicked forms, indicates the stabilization of the cleavage complex by this compound. The intensity of the linear band will increase with higher drug concentrations.

cluster_0 Experimental Workflow cluster_1 Assay Specific Steps Start Start Prepare_Reagents Prepare Reagents (Enzyme, DNA, Buffers, Drug) Start->Prepare_Reagents Assay_Setup Assay Setup (Master Mix, Inhibitor Titration) Prepare_Reagents->Assay_Setup Enzyme_Addition Initiate Reaction (Add DNA Gyrase) Assay_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Analysis Analyze Results (Gel Electrophoresis, Imaging) Reaction_Termination->Analysis Supercoiling_Termination Add Stop/Loading Dye Reaction_Termination->Supercoiling_Termination Supercoiling Assay Cleavage_Termination Add SDS and Proteinase K Reaction_Termination->Cleavage_Termination Cleavage Assay Conclusion Conclusion Analysis->Conclusion Supercoiling_Analysis Quantify Supercoiled vs. Relaxed DNA Supercoiling_Termination->Supercoiling_Analysis Cleavage_Analysis Detect Linear DNA Band Cleavage_Termination->Cleavage_Analysis

Zabofloxacin: A Technical Deep Dive into its Chemical Architecture and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zabofloxacin, a potent fourth-generation fluoroquinolone antibiotic, has demonstrated significant efficacy against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This technical guide provides an in-depth exploration of its chemical structure and a detailed overview of its synthesis, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound, known chemically as 1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[1][2]oct-6-yl]-4-oxo-1,4-dihydro[3][4]naphthyridine-3-carboxylic acid, is a fluoronaphthyridone derivative.[3] Its unique chemical architecture, featuring a spiro-amino side chain at the C-7 position, is crucial for its enhanced antibacterial activity and favorable pharmacokinetic profile.

Key identifiers and properties of this compound are summarized in the table below for easy reference.

IdentifierValue
IUPAC Name 1-cyclopropyl-6-fluoro-7-[(8E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Chemical Formula C₁₉H₂₀FN₅O₄
Molecular Weight 401.39 g/mol
CAS Number 219680-11-2
DrugBank ID DB12479
PubChem CID 9952872

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

The dual-targeting mechanism of this compound is a key factor in its broad-spectrum activity and its ability to overcome resistance mechanisms that affect other antibiotics. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.

Zabofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Introduces negative supercoils Chromosome_Segregation Daughter Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Decatenates replicated chromosomes Bacterial_Cell_Death Bacterial Cell Death DNA_Supercoiling->Bacterial_Cell_Death Disruption leads to Chromosome_Segregation->Bacterial_Cell_Death Failure leads to

Mechanism of Action of this compound.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a complex process that involves the construction of the core naphthyridine ring system followed by the introduction of the characteristic spiro-amino side chain. A key intermediate in this synthesis is 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Synthesis of the Naphthyridine Core

The synthesis of the core structure begins with commercially available starting materials and proceeds through several steps to form the bicyclic naphthyridine ring. A crucial step involves the reaction of an aminopyridine derivative with a diethyl ethoxymethylenemalonate, followed by cyclization to form the pyridone ring. Subsequent reactions introduce the cyclopropyl group at the N-1 position and the fluorine atom at the C-6 position.

Synthesis of the Spiro-amino Side Chain

The synthesis of the 8-(methoxyimino)-2,6-diazaspiro[1][2]octane side chain is a critical and challenging aspect of the overall synthesis. It typically involves the construction of the spirocyclic system through a series of reactions, including the formation of the azetidine and pyrrolidine rings. The methoxyimino group is introduced at a later stage.

Final Coupling Reaction

The final step in the synthesis of this compound involves the nucleophilic aromatic substitution reaction between the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid intermediate and the 8-(methoxyimino)-2,6-diazaspiro[1][2]octane side chain. This reaction is typically carried out in the presence of a base and a suitable solvent.

Zabofloxacin_Synthesis_Workflow Start_A Aminopyridine Derivative Intermediate_1 Pyridone Formation Start_A->Intermediate_1 Start_B Diethyl Ethoxymethylene- malonate Start_B->Intermediate_1 Intermediate_2 N-Cyclopropylation Intermediate_1->Intermediate_2 Intermediate_3 Fluorination Intermediate_2->Intermediate_3 Naphthyridine_Core 7-Chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydro-1,8-naphthyridine- 3-carboxylic acid Intermediate_3->Naphthyridine_Core Final_Product This compound Naphthyridine_Core->Final_Product Nucleophilic Aromatic Substitution Start_C Spiro-diamine Precursor Intermediate_4 Oxime Formation Start_C->Intermediate_4 Side_Chain 8-(methoxyimino)-2,6- diazaspiro[3,4]octane Intermediate_4->Side_Chain Side_Chain->Final_Product

Generalized Synthetic Workflow for this compound.
Experimental Protocol for a Key Intermediate: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

The following is a representative experimental protocol for the synthesis of the key naphthyridine intermediate.

Materials:

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in THF.

  • Add concentrated HCl to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid.

  • Wash the solid with water and then with ethanol.

  • Dry the solid under vacuum to yield the final product.

Quantitative Data:

ReactantAmountMoles
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate0.1 g0.32 mmol
Concentrated HCl45 µL0.7 mmol
THF5 mL-
Product Yield Yield (%)
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid70 mg78%

This guide provides a foundational understanding of the chemical structure and synthesis of this compound. Further detailed experimental procedures and optimization would be necessary for process development and scale-up. The unique structural features of this compound underscore the ongoing innovation in the field of fluoroquinolone antibiotics, offering promising avenues for combating bacterial infections.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Properties of Zabofloxacin Hydrochloride

Executive Summary

This compound (DW-224a) is a novel, broad-spectrum fluoronaphthyridone antibiotic with potent bactericidal activity, particularly against Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] Its dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, contributes to its enhanced efficacy and a lower propensity for resistance development compared to earlier fluoroquinolones.[4][5][6][7] Preclinical and clinical studies have demonstrated its potent in vitro and in vivo activity against key respiratory pathogens such as Streptococcus pneumoniae and its efficacy in treating acute bacterial exacerbation of chronic obstructive pulmonary disease (COPD) and community-acquired pneumonia.[5][8][9] This document provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and associated experimental methodologies.

Chemical Properties

This compound is a synthetic fluoroquinolone available in two forms: this compound hydrochloride (DW-224a) and this compound aspartate (DW-224aa).[9][10] Both forms have demonstrated bioequivalence.[11]

  • Chemical Name: {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[5][12]oct-6-yl]-4oxo-1,4-dihydro[4][11]naphthyridine-3-carboxylic acid hydrochloride}[9][10]

  • Molecular Formula: C₁₉H₂₀FN₅O₄·HCl[13]

  • Molecular Weight: 437.85 g/mol [13]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][14] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[5][15]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This compound binds to the enzyme, preventing the negative supercoiling of DNA, which is essential for the initiation of replication.[15]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the principal target.[15] By inhibiting this enzyme, this compound interferes with the decatenation of daughter chromosomes following a round of DNA replication, leading to an inability of the bacterial cell to divide.[1]

This dual-targeting mechanism is a key feature of this compound, contributing to its potent activity and making the development of high-level resistance more difficult, as mutations in both target enzymes are typically required.[1][4][9]

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by this compound.

In Vitro Antibacterial Activity

This compound demonstrates potent in vitro activity against a wide range of pathogens, particularly respiratory tract pathogens. Its efficacy is notable against strains resistant to other classes of antibiotics.

Activity against Streptococcus pneumoniae

This compound is highly active against both penicillin-susceptible and penicillin-resistant S. pneumoniae (PRSP), as well as strains resistant to other quinolones.[1][12][16]

Organism/Resistance ProfileComparator AgentsMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
Quinolone-Susceptible S. pneumoniae This compound -0.03 -[1][12]
Gemifloxacin-0.03-[1][12]
Moxifloxacin-0.25-[1][12]
Ciprofloxacin-2-[1][12]
Penicillin-Resistant S. pneumoniae This compound -0.03 -[12][16]
Quinolone-Resistant S. pneumoniae This compound -1.0 0.06 - 2[1]
Gemifloxacin-1.00.06 - 2[1]
Moxifloxacin-8.04 - 8[1]
Ciprofloxacin-64.04 - 64[1]
Invasive S. pneumoniae This compound 0.015 0.025 0.025 - 0.125[17]
Activity against Staphylococcus aureus

This compound shows good activity against Methicillin-Resistant Staphylococcus aureus (MRSA), outperforming older fluoroquinolones.

Organism/Resistance ProfileComparator AgentsMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)Reference
MRSA (Egyptian Isolates) This compound 0.25 2.0 0.03 - 4[18]
Moxifloxacin0.58.00.06 - 16[18]
Levofloxacin4.016.00.125 - >64[18]
Ciprofloxacin8.064.00.125 - >64[18]

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant efficacy in animal models of infection.

Murine Systemic Infection Models

This compound demonstrated the most potent protective effect in mice systemically infected with both PRSP and MRSA strains when compared to other fluoroquinolones.

Infection ModelPathogenComparator AgentsED₅₀ (mg/kg)Reference
Systemic Infection S. pneumoniae (PRSP 1065)This compound 0.42 [1][16]
Gemifloxacin2.09[1][16]
Moxifloxacin18.00[1][16]
Ciprofloxacin31.45[1][16]
Systemic Infection MRSAThis compound 29.05 [18][19]
Moxifloxacin38.69[18]
Levofloxacin>40[18]
Ciprofloxacin>40[18]
Murine Respiratory Tract Infection Model

In a pneumococcal pneumonia model, this compound was significantly more effective than moxifloxacin at reducing bacterial counts in the lungs of infected mice.[1][16][20]

Pharmacokinetics

Pharmacokinetic studies were conducted in healthy male volunteers. This compound hydrochloride (DW224a) and this compound aspartate (DW224aa) were found to be bioequivalent.[11]

ParameterThis compound Hydrochloride (366.7 mg)This compound Aspartate (366.5 mg)Reference
Cmax (Peak Plasma Concentration) 1.9 ± 0.5 mg/L (1889.7 ± 493.4 ng/mL)2.0 ± 0.3 mg/L (2005.0 ± 341.3 ng/mL)[11][21]
Tmax (Time to Peak Concentration) 0.5 - 4.0 h0.8 - 3.0 h[21]
AUC₀₋₄₈ (Area Under the Curve) 11.11 ± 2.00 mg·h/L (11,110 ± 2,005.0 ng·h/mL)11.72 ± 2.51 mg·h/L (11,719 ± 2,507.5 ng·h/mL)[1][11]
t₁/₂ (Elimination Half-life) 8.2 ± 1.3 h~8.0 ± 1.0 h[1][21]

Clinical Efficacy and Safety

This compound has been evaluated in clinical trials for respiratory tract infections, demonstrating non-inferiority to standard-of-care fluoroquinolones.

Acute Bacterial Exacerbation of COPD

A Phase III, multicenter, double-blind, randomized, non-inferiority trial compared a 5-day course of oral this compound (367 mg once daily) with a 7-day course of oral moxifloxacin (400 mg once daily) in patients with moderate exacerbations of COPD.[9]

OutcomeThis compound (n=172)Moxifloxacin (n=173)P-valueReference
Overall Clinical Cure Rate 88.2%89.1%0.89[9]
Safety and Tolerability

This compound is generally well-tolerated.[9][21] Adverse events reported in a Phase I study were typically mild.[21]

  • Most Frequent Adverse Events: Nausea (7%), hypotension (3%), somnolence (3%), and increased blood phosphokinase (3%).[21]

  • Cardiac Safety: Importantly, prolongation of the QT interval, a known class effect of some fluoroquinolones, was not detected in Phase I trials.[9][21]

Mechanisms of Resistance

Resistance to fluoroquinolones, including this compound, primarily arises from mutations in the genes encoding its target enzymes.[4]

  • Target Site Mutations: The main mechanism involves point mutations in the Quinolone-Resistance Determining Regions (QRDRs) of the gyrA (DNA gyrase) and parC or grlA (topoisomerase IV) genes.[1][15][19] These mutations alter the drug's binding site, reducing its efficacy.[4] High-level resistance to this compound typically requires mutations in both target genes.[1]

  • Efflux Pumps: Overexpression of efflux pumps can reduce intracellular drug concentration. However, studies suggest this compound is a poor substrate for some efflux pumps in S. pneumoniae.[1]

G Development of Resistance to this compound cluster_normal Susceptible Bacterium cluster_resistant Resistant Bacterium This compound This compound Target_Normal Wild-Type DNA Gyrase / Topo IV This compound->Target_Normal Binding_Normal Effective Binding Target_Normal->Binding_Normal Mutation Spontaneous Mutations in gyrA / parC Target_Normal->Mutation Death_Normal Cell Death Binding_Normal->Death_Normal Selection Selective Pressure (Antibiotic Exposure) Zabofloxacin_R This compound Target_Mutated Mutated DNA Gyrase / Topo IV (QRDR Mutations) Zabofloxacin_R->Target_Mutated Binding_Reduced Reduced Binding Target_Mutated->Binding_Reduced Survival Cell Survival & Proliferation Binding_Reduced->Survival Mutation->Target_Mutated Creates

Caption: Resistance via target-site mutations in QRDRs of DNA gyrase/topoisomerase IV.

Key Experimental Protocols

Antimicrobial Susceptibility Testing
  • Methodology: The minimum inhibitory concentrations (MICs) were determined using the twofold agar dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Protocol:

    • Bacterial strains were cultured for 18 hours in appropriate broth (e.g., Todd-Hewitt Broth for S. pneumoniae).

    • Cultures were diluted to a density of approximately 10⁷ colony-forming units (CFU)/mL.

    • Muller-Hinton agar plates supplemented with 5% defibrinated sheep blood and containing serial twofold dilutions of the antimicrobial agents were prepared.

    • A multi-pin inoculator was used to deliver a final inoculum of 10⁴ CFU per spot onto the agar plates.

    • Plates were incubated at 35-37°C for 18-24 hours.

    • The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth, disregarding a single colony or a faint haze.[1]

Time-Kill Analysis
  • Methodology: Time-kill curve studies were performed to assess the bactericidal activity of this compound over time.[1]

  • Protocol:

    • Bacterial strains were grown to logarithmic phase and then diluted in cation-adjusted Mueller-Hinton broth to a starting inoculum of 5 x 10⁵ to 10⁶ CFU/mL.

    • This compound and comparator agents were added at concentrations corresponding to multiples of their MIC (e.g., 0.25x, 1x, 2x, 4x MIC).

    • Cultures were incubated at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 24 hours), aliquots were removed, serially diluted, and plated on agar to determine viable CFU counts.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1]

Murine Systemic Infection Model
  • Methodology: This model evaluates the in vivo efficacy of an antibiotic in protecting mice from a lethal systemic infection.[1]

  • Protocol:

    • Groups of male ICR mice (18-22 g) were used.

    • Mice were challenged via intraperitoneal injection with a bacterial suspension corresponding to 10-100 times the minimal lethal dose.

    • Test compounds (this compound and comparators) were administered orally at various dose levels, typically at 1 and 4 hours post-infection.

    • A control group received only the vehicle.

    • Mortality was observed and recorded for 7 days.

    • The median effective dose (ED₅₀), the dose required to protect 50% of the mice from death, was calculated using the Probit method.[1]

G Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation MIC Antimicrobial Susceptibility (Agar Dilution) Determine MIC₅₀/MIC₉₀ TimeKill Time-Kill Analysis Assess Bactericidal Activity MIC->TimeKill Systemic Murine Systemic Infection Model Determine ED₅₀ MIC->Systemic Promising results lead to Respiratory Murine Respiratory Infection Model Measure Lung Bacterial Load Systemic->Respiratory Phase1 Phase I (Healthy Volunteers) Safety & Pharmacokinetics Systemic->Phase1 Promising results lead to Phase2 Phase II (Patients) Efficacy & Dose Ranging Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Confirm Efficacy vs. Standard Care Phase2->Phase3

Caption: A typical workflow for the preclinical and clinical evaluation of an antibiotic.

Conclusion

This compound hydrochloride is a potent fluoroquinolone antibiotic with a favorable pharmacological profile. Its dual inhibition of bacterial DNA gyrase and topoisomerase IV provides a broad spectrum of activity, especially against key Gram-positive respiratory pathogens like Streptococcus pneumoniae, including resistant phenotypes.[4][12] In vivo data and clinical trials have confirmed its efficacy and safety, positioning it as a valuable therapeutic option for community-acquired respiratory tract infections.[9][16] The comprehensive data summarized herein underscore its potential to address the ongoing challenge of antimicrobial resistance.

References

Zabofloxacin: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabofloxacin (DW-224a) is a fourth-generation fluoroquinolone antibiotic developed by the South Korean company Dong Wha Pharmaceuticals.[1] It exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical, and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and logical workflows.

Discovery and Chemical Profile

This compound, identified by the code DW-224a, was discovered and developed by Dong Wha Pharmaceuticals.[1] It is a fluoronaphthyridone derivative, available in two salt forms: this compound hydrochloride (DW-224a) and this compound aspartate (DW-224aa).[2]

  • IUPAC Name: 1-Cyclopropyl-6-fluoro-7-[(8E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

  • Chemical Formula: C₁₉H₂₀FN₅O₄

While the specific details of the initial synthesis pathway are proprietary, its chemical structure has been elucidated and is publicly available.

Mechanism of Action

This compound, like other fluoroquinolones, is a nucleic acid synthesis inhibitor. Its primary targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4]

This compound exerts its bactericidal effect by forming a ternary complex with the enzyme and bacterial DNA. This stabilizes the enzyme-DNA cleavage complex, which in turn blocks the resealing of the DNA strand.[5] The accumulation of these stalled complexes obstructs the movement of the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1][6] In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the preferential target, while DNA gyrase is the primary target in most Gram-negative bacteria.[7][8]

Zabofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation This compound This compound DNA_Gyrase DNA Gyrase (relaxes positive supercoils) This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (deconcatenates daughter chromosomes) This compound->Topo_IV inhibits Replication DNA Replication & Segregation DNA_Gyrase->Replication enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death leads to (via DNA breaks) Topo_IV->Replication enables Topo_IV->Cell_Death leads to (via DNA breaks) Replication->Cell_Death

Figure 1: Mechanism of action of this compound.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of pathogens, particularly those responsible for respiratory tract infections.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

Bacterial SpeciesResistance ProfileComparator AgentsMIC₉₀ (mg/L)Reference
S. pneumoniaePenicillin-Sensitive (PSSP)This compound0.03[9]
Gemifloxacin0.03[9]
Moxifloxacin0.25[9]
Ciprofloxacin2[9]
S. pneumoniaePenicillin-Resistant (PRSP)This compound0.03[9]
S. pneumoniaeQuinolone-Resistant (QRSP)This compound1[9]
Gemifloxacin1[9]

Table 2: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

Comparator AgentMIC Range (µg/ml)MIC₅₀ (µg/ml)MIC₉₀ (µg/ml)Susceptibility (%)Reference
This compound 0.03 – 4 0.25 2 61.2 [10]
Moxifloxacin-0.58-[10]
Levofloxacin-416-[10]
Ciprofloxacin-864-[10]

Experimental Protocol: In Vitro Susceptibility Testing

  • Methodology: The minimum inhibitory concentrations (MICs) were determined using the two-fold agar dilution method in accordance with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[9]

  • Bacterial Strains: Clinical isolates of S. pneumoniae and MRSA were used. For S. pneumoniae, strains were categorized based on their susceptibility to penicillin and ciprofloxacin.[9]

  • Procedure:

    • This compound and comparator antimicrobial agents were prepared and serially diluted.

    • Each dilution was incorporated into Mueller-Hinton agar. For fastidious organisms like S. pneumoniae, the agar was supplemented with 5% defibrinated horse blood.[11]

    • Bacterial suspensions were prepared and standardized to a specific inoculum density (e.g., 5 x 10⁵ CFU/ml).[12]

    • The standardized inocula were applied to the surface of the agar plates containing the various antibiotic concentrations.

    • Plates were incubated under appropriate atmospheric conditions and temperatures.

    • The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

In Vivo Efficacy and Pharmacokinetics

Animal models have corroborated the potent activity of this compound observed in vitro.

Table 3: In Vivo Efficacy of this compound in Murine Infection Models

Infection ModelPathogenEfficacy EndpointThis compound ValueComparator Value(s)Reference
Systemic InfectionPenicillin-Resistant S. pneumoniaeED₅₀ (mg/kg)0.42 Gemifloxacin: 2.09, Moxifloxacin: 18.00, Ciprofloxacin: 31.45[9]
Systemic InfectionMRSAED₅₀ (mg/kg)29.05 Moxifloxacin: 38.69, Levofloxacin: >40, Ciprofloxacin: >40[10]
Respiratory Tract InfectionS. pneumoniaeBacterial Count (lung)Significantly reducedCompared to moxifloxacin[9]

Experimental Protocol: In Vivo Efficacy in Murine Systemic Infection Model

  • Animal Model: Mice were used for the systemic infection model.[9] In some studies, neutropenic mice are used to better assess the bactericidal activity of the antibiotic without interference from the host immune system.[13]

  • Infection: Mice were intraperitoneally challenged with a lethal inoculum of the target pathogen (e.g., PRSP 1065).[9]

  • Treatment: this compound and comparator agents were administered orally or subcutaneously at various doses at specified time points post-infection.

  • Endpoint: The primary endpoint was the survival of the mice over a defined period (e.g., 7 days).

  • Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the infected animals from death, was calculated using probit analysis.[9]

Experimental Protocol: Pharmacokinetic Study in Rats

A study in rats established a method for quantifying this compound in biological fluids, a critical step for preclinical development.[14]

  • Animal Model: Male Sprague-Dawley rats were used.

  • Drug Administration: this compound was administered intravenously (IV) and orally (PO) at a dose of 20 mg/kg.[14]

  • Sample Collection: Blood, bile, and urine samples were collected at predetermined time points.

  • Analytical Method: Plasma, bile, and urine concentrations of this compound were determined by a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[14]

    • Sample Preparation: Protein precipitation was used to extract the drug from plasma samples. Bile and urine samples were diluted with a phosphate buffer.

    • Chromatography: Separation was achieved on a C18 reverse-phase column.

  • Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine key pharmacokinetic parameters, including bioavailability and excretion rates. The bioavailability of oral this compound was found to be 27.7%, with approximately 8% excreted into bile and 8% into urine.[14]

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

Phase I studies were designed to assess the safety and pharmacokinetic profile of this compound in healthy volunteers.

Table 4: Pharmacokinetic Parameters of Single-Dose Oral this compound in Healthy Male Volunteers

Formulation (Dose as this compound)Cₘₐₓ (ng/mL)AUCₗₐₛₜ (ng·h/mL)AUCᵢₙf (ng·h/mL)Tₘₐₓ (h)t₁/₂ (h)Reference
Hydrochloride Capsule (366.7 mg)1889.7 ± 493.411,110 ± 2,005.011,287 ± 2,012.60.5 - 4~8[10][15]
Aspartate Tablet (366.5 mg)2005.0 ± 341.311,719 ± 2,507.511,913 ± 2,544.80.8 - 3~8[10][15]

Experimental Protocol: Phase I Bioequivalence Study (NCT01341249)

  • Study Design: This was a randomized, open-label, single-dose, two-way crossover study.[10]

  • Participants: 29 healthy Korean male volunteers completed the study.[10]

  • Intervention: Participants received a single oral dose of either the this compound hydrochloride 400 mg capsule or the this compound aspartate 488 mg tablet. A washout period separated the two treatment periods.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined intervals post-dosing. Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

  • Endpoints: The primary pharmacokinetic parameters were the maximum plasma concentration (Cₘₐₓ), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCₗₐₛₜ), and the area under the curve extrapolated to infinity (AUCᵢₙf).[10]

  • Outcome: The two formulations were found to be bioequivalent, with the 90% confidence intervals for the geometric mean ratios of Cₘₐₓ, AUCₗₐₛₜ, and AUCᵢₙf falling within the standard acceptance range of 0.8-1.25. Both formulations were well-tolerated.[10]

Phase II Clinical Trials

A Phase II trial (NCT01081964) was initiated to evaluate the safety and efficacy of this compound in patients with community-acquired pneumonia. However, this trial was terminated, and no results were posted.[15]

Phase III Clinical Trials

A pivotal Phase III trial established the non-inferiority of this compound to another widely used fluoroquinolone for the treatment of acute bacterial exacerbations of chronic obstructive pulmonary disease (AECOPD).

Table 5: Clinical Efficacy in Phase III AECOPD Trial (NCT01658020)

Analysis PopulationEndpointThis compound (367 mg QD, 5 days)Moxifloxacin (400 mg QD, 7 days)Difference (95% CI)Reference
Per-ProtocolClinical Cure Rate86.7%86.3%0.4% (-7.7% to 8.6%)[16]
Intention-to-TreatClinical Cure Rate77.1%77.3%-0.2% (-9.0% to 8.8%)[16]
MicrobiologicalFavorable Response67.4%79.5%-[16]

Experimental Protocol: Phase III Non-Inferiority AECOPD Trial (NCT01658020)

Zabofloxacin_Phase_III_COPD_Trial_Workflow Screening Patient Screening (n=345 COPD patients with moderate exacerbation) Randomization Randomization (1:1) Screening->Randomization Zab_Dosing This compound 367mg QD (5 days) + Placebo QD (2 days) Randomization->Zab_Dosing n=175 Mox_Dosing Moxifloxacin 400mg QD (7 days) Randomization->Mox_Dosing n=170 Visit1 Visit 1 (Day 1) - Baseline Assessment - Sputum Collection - Drug Administration Visit2 Visit 2 (Day 4±1) - Telephone Assessment Visit1->Visit2 Visit3 Visit 3 (Day 8-11) - Test of Cure (TOC) - Clinical & Micro Response - Safety Assessment Visit2->Visit3 Visit4 Visit 4 (Day 21-28) - Follow-up - Late Adverse Events Visit3->Visit4 Analysis Data Analysis - Per-Protocol (PP) - Intention-to-Treat (ITT) - Non-inferiority Margin Visit4->Analysis

Figure 2: Workflow of the Phase III AECOPD non-inferiority trial.

  • Study Design: A prospective, multicenter, double-blind, double-dummy, randomized, controlled, parallel-group, Phase III, non-inferiority clinical trial.[2]

  • Participants: 345 patients diagnosed with a moderate acute exacerbation of COPD were enrolled across 31 university hospitals.[16]

  • Intervention:

    • This compound group: Oral this compound (367 mg once daily for 5 days) followed by a placebo (once daily for 2 days).[2]

    • Moxifloxacin group: Oral Moxifloxacin (400 mg once daily for 7 days).[2]

  • Endpoints:

    • Primary: Clinical cure rate at the Test-of-Cure visit (8-11 days after starting treatment).

    • Secondary: Microbiological response, patient-reported outcomes (measured by EXAcerbations of Chronic Pulmonary Disease Tool-Patient-Reported Outcome and the COPD assessment test scores), and safety.[16]

  • Outcome: The study concluded that a 5-day course of oral this compound was not inferior to a 7-day course of oral Moxifloxacin for treating AECOPD. The rates of adverse drug reactions were similar between the two groups (9.7% for this compound vs. 9.6% for Moxifloxacin).[16]

Regulatory Status

  • South Korea: Approved by the Ministry of Food and Drug Safety (MFDS) for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease.[15]

  • Other Regions: Approved for clinical use in some Middle-Eastern and North-African countries.[2]

  • United States & Europe: this compound has not been approved by the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Dong Wha Pharmaceuticals had received FDA approval to conduct a Phase III trial for community-acquired pneumonia.[12]

Conclusion

This compound is a potent fluoroquinolone with a well-defined mechanism of action and demonstrated efficacy against key respiratory pathogens. Preclinical studies highlighted its superior in vitro and in vivo activity compared to other fluoroquinolones, particularly against resistant strains of S. pneumoniae and MRSA. The clinical development program, culminating in a successful Phase III trial, has established its non-inferiority to moxifloxacin for the treatment of AECOPD with a shorter treatment duration. This comprehensive data supports this compound as a valuable therapeutic option in its approved indications. Further clinical investigation may expand its role in treating other infectious diseases.

References

A Technical Guide to the Initial In-Vitro Antibacterial Spectrum of Zabofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro studies detailing the antibacterial spectrum of Zabofloxacin, a novel fluoroquinolone. The document collates quantitative data, outlines experimental methodologies, and visualizes key processes to offer a detailed resource for the scientific community.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic that has demonstrated potent activity against a range of bacterial pathogens.[1][2] It is particularly noted for its efficacy against Gram-positive bacteria, including drug-resistant strains, and is indicated for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease.[1][3] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes involved in DNA replication.[4][5]

Mechanism of Action

This compound exerts its bactericidal effects by targeting and inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[4] DNA gyrase introduces negative supercoils into DNA, a necessary step for replication and transcription, while topoisomerase IV is crucial for separating interlinked daughter DNA molecules following replication.[4] By forming a stable complex with these enzymes and DNA, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4][7] This dual-targeting mechanism is believed to reduce the likelihood of the development of bacterial resistance.[6]

zabofloxacin_mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation This compound This compound dna_gyrase DNA Gyrase (GyrA, GyrB) This compound->dna_gyrase targets topoisomerase_iv Topoisomerase IV (ParC, ParE) This compound->topoisomerase_iv targets inhibition_gyrase Inhibition inhibition_topo Inhibition node_replication DNA Replication Blocked inhibition_gyrase->node_replication node_segregation Chromosome Segregation Blocked inhibition_topo->node_segregation cell_death Bacterial Cell Death node_replication->cell_death leads to node_segregation->cell_death leads to

This compound's dual-targeting mechanism of action.

In-Vitro Antibacterial Spectrum

This compound has demonstrated a broad spectrum of in-vitro activity, with particular potency against common respiratory pathogens.[1]

Gram-Positive Aerobes: this compound is highly active against Gram-positive bacteria.[8] It has shown excellent potency against clinical isolates of Streptococcus pneumoniae, including penicillin-sensitive, penicillin-resistant, and quinolone-resistant strains.[3][9] Its activity also extends to Staphylococcus aureus (including some fluoroquinolone-resistant strains), Streptococcus pyogenes, and Enterococcus faecalis.[1][6] However, its activity is reduced against quinolone-resistant S. aureus (QRSA) and vancomycin-resistant Enterococci (VRE).[8]

Gram-Negative Aerobes: The activity of this compound against Gram-negative bacteria is more targeted. It is effective against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis.[1][6] Additionally, it has shown comparable effectiveness to moxifloxacin against Klebsiella pneumoniae.[1] this compound also demonstrates bactericidal effects against Neisseria gonorrhoeae.[1] However, it generally lacks potency against major nosocomial Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[1]

Quantitative Antibacterial Activity

The in-vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various clinical isolates.

Table 1: In-Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniaePenicillin-Sensitive (PSSP)-0.03[3][9]
Streptococcus pneumoniaePenicillin-Resistant (PRSP)-0.03[3][9]
Streptococcus pneumoniaeQuinolone-Resistant (QRSP)-1.0[3][9]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.252.0[6]

Table 2: Comparative In-Vitro Activity of this compound and Other Fluoroquinolones against Streptococcus pneumoniae

AntibioticResistance ProfileMIC₉₀ (µg/mL)Reference
This compound Quinolone-Susceptible (QSSP)0.03 [9]
GemifloxacinQuinolone-Susceptible (QSSP)0.03[9]
MoxifloxacinQuinolone-Susceptible (QSSP)0.25[9]
CiprofloxacinQuinolone-Susceptible (QSSP)2.0[9]
This compound Quinolone-Resistant (QRSP)1.0 [9]
GemifloxacinQuinolone-Resistant (QRSP)1.0[9]
MoxifloxacinQuinolone-Resistant (QRSP)8.0[9]
CiprofloxacinQuinolone-Resistant (QRSP)64.0[9]

Table 3: Comparative In-Vitro Activity of this compound and Other Fluoroquinolones against MRSA

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compound 0.25 2.0 [6]
Moxifloxacin0.58.0[6]
Levofloxacin4.016.0[6]
Ciprofloxacin8.064.0[6]

Detailed Experimental Protocols

The determination of this compound's in-vitro activity relies on standardized and reproducible experimental protocols, primarily focused on assessing the Minimum Inhibitory Concentration (MIC).

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[6] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

Protocol:

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a cation-adjusted Mueller-Hinton broth (CAMHB) within the wells of a 96-well microtiter plate.[6][10]

  • Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[6]

  • Incubation: The inoculated plates are incubated at 35°C for 18-20 hours under appropriate atmospheric conditions.[6][10]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[6][10]

  • Controls: Each assay includes a growth control (broth and inoculum without antibiotic) and a sterility control (broth only) to ensure the validity of the results.[10]

mic_workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound in 96-Well Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C for 18-20h) inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC Assay.

The agar dilution method is another standard procedure for MIC testing, as described by the Clinical and Laboratory Standards Institute (CLSI).[9]

Protocol:

  • Preparation of Agar Plates: Two-fold serial dilutions of this compound are incorporated into molten Mueller-Hinton agar. The agar is then poured into sterile petri dishes and allowed to solidify.[9]

  • Inoculum Preparation: Test strains are grown overnight in a suitable broth, such as Todd-Hewitt broth, and then diluted to a density of 10⁷ CFU/mL.[9]

  • Inoculation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of the agar plates containing different concentrations of the antibiotic.

  • Incubation: Plates are incubated for 18-24 hours at 37°C.[9]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the inoculation spot.[9]

Time-kill studies are performed to assess the bactericidal activity of an antibiotic over time.

Protocol:

  • Preparation: Bacterial cultures are grown to a specific density (e.g., 10⁵ to 10⁶ CFU/mL) in a suitable broth.[6]

  • Antibiotic Addition: this compound is added to the cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[6]

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 3, 6, and 24 hours), serially diluted, and plated on antibiotic-free agar.[6]

  • Incubation and Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Analysis: The results are plotted as log₁₀ CFU/mL versus time to visualize the rate of bacterial killing. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal. Time-kill curve analysis has revealed a rapid bactericidal activity for this compound, often observed within 6 hours of incubation.[6]

Conclusion

Initial in-vitro studies have established this compound as a potent fluoroquinolone with a broad antibacterial spectrum, particularly against Gram-positive pathogens responsible for respiratory tract infections. Its dual-targeting mechanism of action and strong bactericidal activity, as demonstrated by low MIC values and rapid time-kill kinetics, underscore its potential as a valuable therapeutic agent. Further research and clinical investigations are essential to fully delineate its role in managing bacterial infections.

References

Zabofloxacin's Antibacterial Spectrum: A Technical Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin (DW-224a) is a novel fluoroquinolone antibiotic characterized by its potent and broad-spectrum activity against a range of bacterial pathogens.[1] This technical guide provides an in-depth analysis of this compound's efficacy against both Gram-positive and Gram-negative bacteria, with a focus on quantitative data, detailed experimental methodologies, and its mechanism of action. This compound has demonstrated particular potency against respiratory pathogens, including drug-resistant strains, positioning it as a significant agent in the treatment of community-acquired respiratory tract infections.[2][3]

Mechanism of Action

This compound exerts its bactericidal effects by targeting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5] By forming a stable complex with the enzyme and DNA, this compound inhibits the re-ligation of cleaved DNA strands, leading to double-strand breaks.[4] This disruption of DNA replication, repair, and recombination processes ultimately results in bacterial cell death.[4] A key feature of this compound is its dual-targeting mechanism, which is believed to contribute to its high potency and potentially lower the propensity for resistance development.[6]

Zabofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Segregation This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Cell_Death Bacterial Cell Death DNA_Supercoiling->Cell_Death Disruption leads to Chromosome_Segregation->Cell_Death Disruption leads to

This compound's dual-targeting mechanism of action.

In Vitro Activity: Gram-Positive Bacteria

This compound demonstrates exceptional in vitro activity against a wide array of Gram-positive pathogens, including clinically significant species such as Streptococcus pneumoniae and Staphylococcus aureus.

Streptococcus pneumoniae

Studies have consistently shown that this compound is highly potent against S. pneumoniae, including strains resistant to penicillin and other quinolones.[3][7] Its minimum inhibitory concentration (MIC) values are generally lower than those of other fluoroquinolones.

OrganismResistance ProfileNo. of IsolatesThis compound MIC90 (mg/L)Comparator MIC90 (mg/L)Reference
S. pneumoniaePenicillin-Susceptible (PSSP)-0.03Gemifloxacin: 0.03, Moxifloxacin: 0.25, Ciprofloxacin: 2[3][7]
S. pneumoniaePenicillin-Resistant (PRSP)-0.03-[3][7]
S. pneumoniaeQuinolone-Susceptible (QSSP)840.03Gemifloxacin: 0.03, Moxifloxacin: 0.25, Sparfloxacin: 0.5, Ciprofloxacin: 2[7]
S. pneumoniaeQuinolone-Resistant (QRSP)221.0Gemifloxacin: 1.0, Moxifloxacin: 8.0, Ciprofloxacin: 64.0[7]
Staphylococcus aureus

This compound is also effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) isolates. Its activity against MRSA is a notable advantage over some older fluoroquinolones.

OrganismResistance ProfileNo. of IsolatesThis compound MIC50 (µg/ml)This compound MIC90 (µg/ml)Comparator MIC90 (µg/ml)Reference
S. aureusMethicillin-Resistant (MRSA)1160.252Moxifloxacin: 8, Levofloxacin: 16, Ciprofloxacin: 64[6]

In Vitro Activity: Gram-Negative Bacteria

While this compound's primary strength lies in its activity against Gram-positive organisms, it also exhibits efficacy against key Gram-negative respiratory pathogens.[8] However, its potency against major nosocomial Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii is limited.[2]

OrganismNo. of IsolatesThis compound MIC Range (mg/L)This compound MIC90 (mg/L)Comparator MIC90 (mg/L)Reference
Haemophilus influenzae----[2]
Moraxella catarrhalis----[2]
Klebsiella pneumoniae---Moxifloxacin: (equally effective)[2]

Note: Specific MIC values for H. influenzae and M. catarrhalis were not detailed in the provided search results, though this compound is reported to be effective against them.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are primarily determined using the agar dilution or broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).[3]

MIC_Determination_Workflow start Start prep_bacteria Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_bacteria prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic inoculate Inoculate Plates/Tubes with Bacteria and Antibiotic prep_bacteria->inoculate prep_antibiotic->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually or Spectrophotometrically Determine Growth Inhibition incubate->read_results determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic end End determine_mic->end

A generalized workflow for MIC determination.

Agar Dilution Method:

  • Two-fold serial dilutions of this compound are incorporated into molten Mueller-Hinton agar.

  • The agar is poured into petri dishes and allowed to solidify.

  • Standardized bacterial suspensions (approximately 104 CFU per spot) are inoculated onto the surface of the agar plates.

  • Plates are incubated at 37°C for 18-24 hours.

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[3]

Broth Microdilution Method:

  • Serial dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • The microtiter plate is incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic with no visible turbidity.[6]

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

  • Standardized bacterial suspensions (approximately 5 x 105 to 5 x 106 CFU/mL) are prepared in a suitable broth medium.

  • This compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • The cultures are incubated at 37°C with shaking.

  • Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Serial dilutions of the aliquots are plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[3][6]

In Vivo Efficacy

This compound has demonstrated potent in vivo activity in murine models of systemic and respiratory tract infections, often surpassing the efficacy of comparator fluoroquinolones.[3][7]

Systemic Infection Model (Mouse)
Organism (Strain)This compound ED50 (mg/kg)Comparator ED50 (mg/kg)Reference
S. pneumoniae 1065 (PRSP)0.42Gemifloxacin: 2.09, Moxifloxacin: 18.00, Ciprofloxacin: 31.45[3]
S. aureus (MRSA)29.05Moxifloxacin: 38.69, Levofloxacin: >40, Ciprofloxacin: >40[6]

ED50 (Median Effective Dose): The dose required to protect 50% of the infected mice from death.

Respiratory Tract Infection Model (Mouse)

In a murine model of pneumonia caused by penicillin-resistant S. pneumoniae (PRSP), this compound significantly reduced the bacterial load in the lungs compared to moxifloxacin.[3][7] This highlights its potential for treating respiratory infections caused by resistant Gram-positive pathogens.

Conclusion

This compound exhibits potent in vitro and in vivo antibacterial activity, particularly against Gram-positive pathogens such as Streptococcus pneumoniae and Staphylococcus aureus, including drug-resistant phenotypes. Its efficacy extends to key Gram-negative respiratory pathogens. The dual-targeting mechanism of action against DNA gyrase and topoisomerase IV underscores its robust bactericidal effect. The comprehensive data presented in this guide, from MIC values to in vivo efficacy models, supports the continued investigation and clinical utility of this compound as a valuable therapeutic option for bacterial infections, especially in the context of rising antibiotic resistance.

References

Zabofloxacin: A Technical Guide to Early-Stage Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research findings on the pharmacokinetics (PK) and pharmacodynamics (PD) of Zabofloxacin, a novel fluoroquinolone antibiotic. The information presented herein is intended to serve as a foundational resource for professionals in the fields of pharmacology, microbiology, and drug development.

Introduction

This compound is a broad-spectrum fluoroquinolone, available as this compound hydrochloride (DW-224a) and this compound aspartate (DW-224aa), that has demonstrated potent activity against a range of bacterial pathogens.[1] Early research has focused on characterizing its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its in vitro and in vivo efficacy against clinically relevant bacteria.

Pharmacodynamics

The pharmacodynamic properties of an antimicrobial agent describe its interaction with the target pathogen and the resulting effect on bacterial growth or death.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2][3] By forming a stable complex with the enzyme-DNA intermediate, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2] This dual-targeting mechanism contributes to its potent activity and may reduce the likelihood of resistance development.[3]

cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Mechanism of Action of this compound.
In Vitro Activity

The in vitro potency of this compound has been evaluated against a variety of bacterial isolates, with Minimum Inhibitory Concentration (MIC) values serving as a key metric. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[4]

Table 1: In Vitro Activity of this compound (MIC90 in mg/L)

OrganismThis compoundCiprofloxacinMoxifloxacinGemifloxacin
Quinolone-Susceptible S. pneumoniae (QSSP)0.03[5]2[5]0.25[5]0.03[5]
Penicillin-Resistant S. pneumoniae (PRSP)0.03[5]---
Quinolone-Resistant S. pneumoniae (QRSP)1.0[5]64.0[5]8.0[5]1.0[5]
Methicillin-Resistant S. aureus (MRSA)2.0[6]64.0[6]8.0[6]-

MIC90: The concentration at which 90% of isolates are inhibited.

In Vivo Efficacy

Preclinical in vivo studies in murine models have been conducted to assess the efficacy of this compound in treating systemic and respiratory tract infections.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

Infection ModelPathogenParameterThis compoundMoxifloxacinCiprofloxacinGemifloxacin
Systemic InfectionPRSP 1065ED50 (mg/kg)0.42[5]18.00[5]31.45[5]2.09[5]
Systemic InfectionMRSAED50 (mg/kg)29.05[6]38.69[6]>40[6]-
Respiratory Tract InfectionPRSP 1065Lung Bacterial Count (log10 CFU/mL)Significantly lower than moxifloxacin[5]---

ED50: The median effective dose required to protect 50% of the animals.

Pharmacokinetics

Pharmacokinetics describes the time course of a drug's absorption, distribution, metabolism, and excretion.

Preclinical Pharmacokinetics (Rats)

Early pharmacokinetic studies in rats provided initial insights into the ADME properties of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg dose)

ParameterValue
Bioavailability (Oral)27.7%[7][][9]
Biliary Excretion (Oral)~8%[7][][9]
Urinary Excretion (Oral)~8%[7][][9]
Clinical Pharmacokinetics (Humans)

Phase 1 clinical trials in healthy male volunteers have characterized the pharmacokinetic profile of oral this compound.

Table 4: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

FormulationDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUClast (ng·h/mL)AUCinf (ng·h/mL)
This compound Hydrochloride (capsule)366.7 mg1889.7 ± 493.4[10]0.5 - 4[1][11]8 ± 1[1][11]11,110 ± 2,005.0[10]11,287 ± 2,012.6[10]
This compound Aspartate (tablet)366.5 mg2005.0 ± 341.3[10]0.8 - 3[1][11]8 ± 1[1][11]11,719 ± 2,507.5[10]11,913 ± 2,544.8[10]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is primarily assessed by determining its MIC against various bacterial strains. The broth microdilution method is a standard procedure.

cluster_0 Broth Microdilution MIC Assay Workflow A Prepare serial dilutions of This compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate under optimal growth conditions B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for MIC Determination.
Murine Systemic Infection Model

This model is used to evaluate the in vivo efficacy of this compound in a systemic infection.

cluster_1 Murine Systemic Infection Model Workflow A Induce systemic infection in mice (e.g., intraperitoneal injection of bacteria) B Administer varying doses of This compound orally or parenterally A->B C Monitor survival over a set period B->C D Calculate the ED50 (Median Effective Dose) C->D

Workflow for Murine Systemic Infection Model.
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

The concentration of this compound in biological matrices (plasma, urine, bile) is quantified using a validated HPLC method.

cluster_2 HPLC Analysis Workflow for PK Studies A Collect biological samples (plasma, urine, bile) at various time points B Sample preparation (e.g., protein precipitation, extraction) A->B C Inject the prepared sample into the HPLC system B->C D Separation on a C18 column C->D E Detection using fluorescence or UV detector D->E F Quantify this compound concentration based on a standard curve E->F

Workflow for HPLC-based PK Analysis.

Conclusion

Early research on this compound has established its potent in vitro and in vivo activity against key respiratory and drug-resistant pathogens. Its pharmacokinetic profile in humans suggests that it is well-absorbed orally with a half-life that supports once-daily dosing. These foundational data have been instrumental in guiding the further clinical development of this compound for the treatment of bacterial infections. This technical guide provides a consolidated resource for researchers and developers to understand the core pharmacokinetic and pharmacodynamic characteristics of this promising fluoroquinolone.

References

A Technical Guide to the Mode of Action of Zabofloxacin on Topoisomerase IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which zabofloxacin, a fourth-generation fluoroquinolone, exerts its antibacterial effects through the inhibition of bacterial topoisomerase IV. It includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the core mechanism and associated experimental workflows.

Introduction to this compound and Topoisomerase IV

This compound is a potent, broad-spectrum fluoroquinolone antibiotic.[1][2] Its primary mode of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] this compound demonstrates enhanced potency, particularly against Gram-positive pathogens such as Streptococcus pneumoniae, where topoisomerase IV is often the primary target.[1][3][4]

Topoisomerase IV is a heterotetrameric enzyme (ParC₂ParE₂) responsible for the separation, or decatenation, of interlinked daughter DNA molecules following DNA replication.[1][3] By inhibiting this crucial step, this compound effectively halts cell division, leading to bacterial cell death.[1]

Core Mechanism of Topoisomerase IV Inhibition

The bactericidal activity of this compound, like other fluoroquinolones, stems from its function as a "topoisomerase poison" rather than a simple catalytic inhibitor.[5] The mechanism involves several key steps:

  • Binding to the Enzyme-DNA Complex: this compound does not bind to the enzyme or DNA alone but rather to the transient, covalent complex formed between topoisomerase IV and the bacterial chromosome.[3]

  • Stabilization of the Cleavage Complex: Topoisomerase IV functions by creating a temporary double-strand break in one DNA segment to pass another through it.[3] this compound intercalates into the cleaved DNA at this break and stabilizes this "cleavage complex".[1][6][7]

  • Inhibition of DNA Re-ligation: By stabilizing the complex, the drug prevents the subsequent re-ligation of the broken DNA strands.[1][8]

  • Formation of Lethal Double-Strand Breaks: The stalled cleavage complexes act as physical barriers to the progression of replication forks.[3] The collision of the replication machinery with these complexes converts the transient breaks into permanent, lethal double-strand DNA breaks.[1][3]

  • Induction of the SOS Response and Cell Death: The accumulation of DNA damage triggers the bacterial SOS response for DNA repair.[3][5] However, overwhelming damage ultimately leads to the cessation of cell division and programmed cell death.[1][5]

This process is visualized in the signaling pathway diagram below.

Zabofloxacin_Mechanism cluster_main This compound Mode of Action on Topoisomerase IV TopoIV Topoisomerase IV Complex Topo IV-DNA Covalent Complex TopoIV->Complex Binds to DNA Bacterial DNA DNA->Complex Complex->TopoIV Normal Re-ligation TernaryComplex Ternary Complex (this compound-Topo IV-DNA) Complex->TernaryComplex This compound This compound This compound->TernaryComplex Binds CleavageComplex Stabilized Cleavage Complex TernaryComplex->CleavageComplex Stabilizes DSB Double-Strand Breaks CleavageComplex->DSB Prevents Re-ligation ReplicationBlock Replication Fork Blockage DSB->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: this compound's core mechanism of action on bacterial topoisomerase IV.

Quantitative Data: In Vitro Activity

This compound's high potency against key pathogens, particularly drug-resistant Streptococcus pneumoniae, has been demonstrated in numerous studies. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy.

OrganismResistance ProfileThis compound MIC₉₀ (mg/L)Gemifloxacin MIC₉₀ (mg/L)Moxifloxacin MIC₉₀ (mg/L)Ciprofloxacin MIC₉₀ (mg/L)Reference
S. pneumoniaePenicillin-Susceptible (PSSP)0.030.030.252[4]
S. pneumoniaePenicillin-Resistant (PRSP)0.03---[4]
S. pneumoniaeQuinolone-Resistant (QRSP)11>32>32[4][9]

MIC₉₀: The concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The inhibitory activity of this compound on topoisomerase IV is primarily assessed using two key in vitro assays: the DNA decatenation assay and the DNA cleavage assay.

DNA Decatenation Assay

This assay measures the primary catalytic function of topoisomerase IV.[10][11]

  • Principle: Topoisomerase IV unlinks the interlocked DNA minicircles of a high-molecular-weight network known as kinetoplast DNA (kDNA).[12][13] The large kDNA network cannot enter an agarose gel, but the released, decatenated minicircles migrate as a distinct band. An inhibitor like this compound will prevent this release, resulting in a diminished minicircle band.[11] The IC₅₀ is the drug concentration that reduces the decatenated product by 50%.[11]

  • Detailed Methodology:

    • Reaction Mixture Preparation: On ice, prepare a master mix for the required number of reactions. For a final volume of 30 µL, combine:

      • 6 µL of 5X Topo IV Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin).[12]

      • 2 µL of kDNA substrate (e.g., 100 ng/µL).[12]

      • Variable volume of sterile water.

      • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO) to various final concentrations.

      • Control reactions should contain the solvent alone.

    • Enzyme Addition: Add a pre-determined amount of purified Topoisomerase IV enzyme (e.g., 1 Unit) to each reaction tube, except for the no-enzyme control. One unit is typically defined as the amount of enzyme required to fully decatenate a specific amount of kDNA in a set time.[14]

    • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[12][13]

    • Reaction Termination: Stop the reaction by adding 30 µL of a stop solution containing Chloroform/Isoamyl alcohol (24:1) and a loading buffer (e.g., GSTEB: 40% Glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).[12][13]

    • Analysis: Vortex briefly, centrifuge, and load the aqueous (upper) phase onto a 1% agarose gel.[13] Perform electrophoresis (e.g., 85V for 2 hours).[13]

    • Visualization: Stain the gel with ethidium bromide (1 µg/mL), destain with water, and visualize the DNA bands using a UV transilluminator.[12] The intensity of the decatenated minicircle band is quantified to determine the extent of inhibition.

Decatenation_Workflow cluster_workflow Experimental Workflow: DNA Decatenation Assay Start Start Mix Prepare Reaction Mix (Buffer, kDNA, H₂O) Start->Mix AddDrug Add this compound or Solvent Control Mix->AddDrug AddEnzyme Add Topoisomerase IV AddDrug->AddEnzyme Incubate Incubate at 37°C (30 min) AddEnzyme->Incubate Stop Stop Reaction (Chloroform/IAA + Loading Dye) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain and Visualize (Ethidium Bromide, UV) Gel->Visualize Analyze Quantify Inhibition (IC₅₀) Visualize->Analyze End End Analyze->End

Caption: A generalized workflow for the Topoisomerase IV DNA decatenation assay.
DNA Cleavage Assay

This assay is crucial for confirming the mechanism of topoisomerase poisons.[15]

  • Principle: This assay measures the ability of this compound to stabilize the covalent enzyme-DNA cleavage complex.[15] Supercoiled plasmid DNA (e.g., pBR322) is used as the substrate. When the cleavage complex is stabilized by the drug, subsequent treatment with a protein denaturant (SDS) and a protease (Proteinase K) results in the linearization of the plasmid DNA, which migrates as a distinct, slower band on an agarose gel compared to the supercoiled form.[15][16]

  • Detailed Methodology:

    • Reaction Setup: In a microfuge tube, combine:

      • Purified Topoisomerase IV enzyme.

      • Supercoiled plasmid DNA (e.g., 0.5 µg pBR322).

      • 1X Cleavage Assay Buffer (Note: ATP is often omitted for quinolone cleavage assays as it is not required to stabilize the intermediate).[15]

      • This compound at desired concentrations.

      • Adjust to a final volume of 30 µL with sterile water.

    • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for the formation and stabilization of the cleavage complex.[15][17]

    • Complex Trapping: Add SDS to a final concentration of 0.2-0.5% and EDTA to 10-25 mM to trap the covalent complex and denature the enzyme.[16]

    • Protein Digestion: Add Proteinase K (e.g., to 0.1-0.8 mg/mL) and incubate for a further 30 minutes at 37°C to digest the covalently attached topoisomerase, leaving the DNA with a break.[15][16]

    • Sample Preparation: Stop the reaction and prepare the sample for loading by adding a stop/loading buffer.[15]

    • Analysis: Separate the DNA forms (supercoiled, open-circular/nicked, and linear) by electrophoresis on a 1% agarose gel.

    • Visualization: Stain with ethidium bromide and visualize under UV light. An increase in the amount of linear DNA in the presence of this compound indicates the stabilization of the cleavage complex.

Cleavage_Workflow cluster_workflow_cleavage Experimental Workflow: DNA Cleavage Assay Start Start Setup Setup Reaction Mix (Buffer, Supercoiled Plasmid, Topo IV, this compound) Start->Setup Incubate1 Incubate at 37°C (Allow Complex Formation) Setup->Incubate1 Trap Trap Complex (Add SDS and EDTA) Incubate1->Trap Digest Digest Protein (Add Proteinase K, Incubate) Trap->Digest Load Prepare and Load Sample on Agarose Gel Digest->Load Visualize Electrophorese, Stain, and Visualize Load->Visualize Analyze Analyze for Increase in Linear DNA Visualize->Analyze End End Analyze->End

Caption: A generalized workflow for the Topoisomerase IV DNA cleavage assay.

Conclusion

This compound exerts its potent bactericidal effect by targeting bacterial topoisomerase IV. It functions as a topoisomerase poison, stabilizing the covalent enzyme-DNA cleavage complex and preventing the re-ligation of the DNA backbone. This action leads to the accumulation of lethal double-strand breaks, blockage of DNA replication, and ultimately, bacterial cell death.[1][5] Its high potency against Gram-positive pathogens, including quinolone-resistant strains of S. pneumoniae, underscores its clinical potential.[1][4] The dual targeting of both topoisomerase IV and DNA gyrase is a key strategy for enhancing antibacterial activity and reducing the frequency of resistance development.[7][18] The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of novel topoisomerase inhibitors.

References

Zabofloxacin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zabofloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria, including multi-drug resistant strains.[1][2] Developed to overcome resistance to earlier-generation fluoroquinolones, this compound exhibits potent inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[3][4] This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, mechanism of action, antibacterial spectrum, and key experimental methodologies for the evaluation of this compound.

Molecular Formula and Physicochemical Properties

This compound is chemically known as 1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid.[2] It is available in different forms, including the free base and hydrochloride or aspartate salts, with the salt forms generally exhibiting enhanced water solubility and stability.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₂₀FN₅O₄[7]
Molecular Weight 401.39 g/mol [7]
CAS Number 219680-11-2[7]
Appearance White to off-white solid[8]
Solubility The hydrochloride salt has enhanced water solubility. Soluble in DMSO (6.67 mg/mL with heating).[6][8]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[9]

Mechanism of Action

This compound's bactericidal activity stems from its dual inhibition of two critical bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[3]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents the segregation of newly replicated chromosomes, leading to a halt in cell division and bacterial death.[3]

The dual-targeting mechanism and structural modifications of this compound contribute to its enhanced potency against resistant pathogens and a lower propensity for the development of resistance compared to earlier fluoroquinolones.[4]

Zabofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Division MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. D Inoculate each well of the microtiter plate with the diluted bacterial suspension. A->D B Prepare standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL). C Dilute bacterial inoculum in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. B->C C->D E Include growth control (no antibiotic) and sterility control (no bacteria) wells. D->E F Incubate the plate at 35-37°C for 16-20 hours. E->F G Visually inspect the plate for bacterial growth (turbidity). F->G H Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth. G->H

References

The Potential of Zabofloxacin as a Broad-Spectrum Fluoroquinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Zabofloxacin (DW-224a) is a novel fluoronaphthyridone antibiotic, a subclass of fluoroquinolones, that has been investigated for its potent broad-spectrum antibacterial activity.[1][2] It has demonstrated efficacy against a wide range of pathogens, particularly those responsible for respiratory tract infections.[1][3] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and clinical data, to evaluate its potential as a broad-spectrum antimicrobial agent for researchers, scientists, and drug development professionals. This compound has been approved in South Korea for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease (AECOPD).[1][4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[5]

  • DNA Gyrase Inhibition: In many bacteria, particularly Gram-negatives, DNA gyrase is the primary target. The enzyme introduces negative supercoils into the DNA, a process vital for relieving torsional stress during replication and transcription. This compound binds to the gyrase-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[5] This leads to the accumulation of double-strand breaks, ultimately resulting in bacterial cell death.[5]

  • Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is often the primary target. This enzyme is essential for decatenation, the separation of interlinked daughter DNA molecules following replication.[5] By inhibiting topoisomerase IV, this compound prevents the segregation of chromosomes into daughter cells, thereby halting cell division and leading to cell death.[5]

This dual-targeting mechanism contributes to this compound's broad spectrum of activity and may lower the propensity for resistance development compared to earlier fluoroquinolones.[5][6]

Zabofloxacin_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 DNA Replication & Transcription This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition Leads To Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Topo_IV->Cell_Death Inhibition Leads To

Caption: this compound's dual-inhibition of DNA gyrase and topoisomerase IV.

In Vitro Antibacterial Activity

This compound demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][7] Its activity is particularly notable against key respiratory pathogens.[1]

Table 1: In Vitro Activity of this compound and Comparators against Respiratory Pathogens

Organism (Resistance Profile) N This compound MIC₉₀ (mg/L) Ciprofloxacin MIC₉₀ (mg/L) Moxifloxacin MIC₉₀ (mg/L) Gemifloxacin MIC₉₀ (mg/L)
Streptococcus pneumoniae (Penicillin-Susceptible) - 0.03[7] - - -
Streptococcus pneumoniae (Penicillin-Resistant) - 0.03[7][8] - - -
Streptococcus pneumoniae (Quinolone-Resistant) 22 1.0[8] 64.0[8] 8.0[8] 1.0[8]

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | - | 2.0[9] | - | - | - |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of this compound against Other Clinically Relevant Pathogens

Organism This compound Potency Summary
Haemophilus influenzae Bactericidal effects demonstrated[1]
Moraxella catarrhalis Bactericidal effects demonstrated[1]
Klebsiella pneumoniae Efficacy comparable to moxifloxacin[1]
Neisseria gonorrhoeae Active, including against quinolone-resistant strains[10]
Pseudomonas aeruginosa Lacks potency[1]

| Acinetobacter baumannii | Lacks potency[1] |

Experimental Protocols

In Vitro Susceptibility Testing

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing the in vitro activity of an antibiotic.

Methodology:

  • Isolate Preparation: Clinical bacterial isolates are cultured on appropriate agar media to obtain pure colonies. A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Antimicrobial Agent Dilution: this compound and comparator agents are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates to achieve a range of concentrations.

  • Inoculation: The standardized bacterial suspension is further diluted and used to inoculate the wells of the microtiter plates.

  • Incubation: The inoculated plates are incubated under specific atmospheric conditions (e.g., ambient air, CO₂-enriched) and temperatures (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This is often performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]

Experimental_Workflow_MIC start Start: Obtain Bacterial Isolate prep_suspension Prepare Standardized Bacterial Suspension (0.5 McFarland) start->prep_suspension inoculate Inoculate Plates with Bacterial Suspension prep_suspension->inoculate prep_plates Prepare Serial Dilutions of this compound in Microtiter Plates prep_plates->inoculate incubate Incubate Plates (e.g., 37°C for 18-24h) inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Efficacy Studies (Murine Infection Models)

Animal models are crucial for evaluating the in vivo efficacy of a new antibiotic before human trials.

Methodology (Systemic Infection Model):

  • Animal Model: Typically, immunocompetent mice (e.g., ICR strain) are used.[7]

  • Infection: Mice are infected intraperitoneally or intravenously with a lethal dose of a bacterial pathogen (e.g., S. pneumoniae, MRSA).[7][9]

  • Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of this compound or a comparator drug, administered orally or via another relevant route. A control group receives a vehicle.[9]

  • Observation: The animals are monitored for a set period (e.g., 7 days), and mortality is recorded.

  • Efficacy Determination: The protective effect of the antibiotic is determined by calculating the median effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals from death.[9]

Methodology (Respiratory Tract Infection Model):

  • Infection: Mice are infected via intranasal or intratracheal inoculation to establish a lung infection.[7]

  • Treatment: Similar to the systemic model, treatment with this compound or comparators is initiated post-infection.

  • Outcome Measures: At various time points, mice are euthanized, and their lungs are harvested. The bacterial load (Colony Forming Units, CFU) in the lung homogenates is quantified to assess the drug's ability to clear the infection.[9] Histopathological examination of lung tissue may also be performed to assess inflammation and tissue damage.[9]

In Vivo Efficacy and Clinical Trials

This compound has shown potent in vivo activity in murine models of systemic and respiratory tract infections, often exceeding the efficacy of other quinolones.[7][8][9] In a systemic infection model with a quinolone-sensitive MRSA strain, this compound demonstrated the most potent protective effect (ED₅₀: 29.05 mg/kg) compared to other fluoroquinolones and resulted in the lowest bacterial count in the lungs.[9]

Clinical trials have primarily focused on community-acquired pneumonia (CAP) and acute exacerbation of chronic obstructive pulmonary disease (AECOPD).

Table 3: Summary of Key Phase III Clinical Trial Results for AECOPD

Parameter This compound Moxifloxacin p-value
Indication Acute Bacterial Exacerbation of Chronic Obstructive Pulmonary Disease Acute Bacterial Exacerbation of Chronic Obstructive Pulmonary Disease N/A
Dosage - - N/A
Overall Clinical Cure Rate 88.2% 89.1% 0.89
Conclusion Non-inferior to Moxifloxacin - -

Data from a study involving 345 patients with moderate exacerbations of COPD.[1]

A Phase 2 study also evaluated this compound for the treatment of community-acquired pneumonia of moderate severity, comparing it to levofloxacin.[11]

Clinical_Development_Phases Preclinical Preclinical (In Vitro & Animal Studies) Phase1 Phase I (Safety & PK in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase II (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety vs. Standard) Phase2->Phase3 Approval Regulatory Approval (e.g., South Korea) Phase3->Approval

Caption: General phases of this compound's clinical development.

Pharmacokinetics

This compound is available in both hydrochloride (capsule) and aspartate (tablet) formulations, which have been shown to be bioequivalent.[12] It exhibits pharmacokinetic properties suitable for treating respiratory infections, including good absorption and tissue penetration.[13][14]

Table 4: Pharmacokinetic Parameters of this compound Formulations in Healthy Volunteers (Single Dose)

Formulation (Dose) Cₘₐₓ (ng/mL) AUCₗₐₛₜ (ng·h/mL) AUCᵢₙf (ng·h/mL)
Hydrochloride Capsule (366.7 mg this compound) 1889.7 ± 493.4 11,110 ± 2,005.0 11,287 ± 2,012.6
Aspartate Tablet (366.5 mg this compound) 2005.0 ± 341.3 11,719 ± 2,507.5 11,913 ± 2,544.8

Data presented as mean ± SD.[12] Cₘₐₓ: Maximum plasma concentration; AUCₗₐₛₜ: Area under the curve from time zero to the last measurable concentration; AUCᵢₙf: Area under the curve extrapolated to infinity.

Peak plasma concentrations are typically reached within one to two hours after oral administration.[6] The newer fluoroquinolones generally have long serum elimination half-lives that allow for once-daily dosing.[14]

Safety and Tolerability

As a class, fluoroquinolones are generally well-tolerated.[15] The most common adverse effects are mild and self-limiting, primarily involving the gastrointestinal system (e.g., nausea, diarrhea) and the central nervous system (e.g., headache, dizziness).[6][15] In clinical trials, both oral and parenteral administrations of this compound were found to be well tolerated.[3][16] A study comparing this compound hydrochloride and aspartate formulations showed both were well tolerated with no serious adverse events reported.[12]

Conclusion

This compound demonstrates significant potential as a broad-spectrum fluoroquinolone. Its dual-targeting mechanism of action provides potent bactericidal activity against key Gram-positive respiratory pathogens, including penicillin- and quinolone-resistant Streptococcus pneumoniae and MRSA.[5][7][9] While it lacks potency against major nosocomial Gram-negative pathogens like P. aeruginosa, its efficacy against common community-acquired respiratory bacteria is well-established.[1] Clinical trials have shown its non-inferiority to moxifloxacin in treating acute exacerbations of chronic bronchitis.[1][3] Combined with a favorable pharmacokinetic and safety profile, this compound stands as a valuable therapeutic agent, particularly for community-acquired respiratory tract infections.[3][17]

References

Methodological & Application

Application Notes and Protocols for Zabofloxacin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic demonstrating potent in vitro activity against a broad spectrum of bacterial pathogens. Accurate and reproducible in vitro susceptibility testing is crucial for determining its efficacy profile, monitoring for the emergence of resistance, and guiding preclinical and clinical research. These application notes provide detailed protocols for performing broth microdilution, agar dilution, and disk diffusion susceptibility testing of this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disclaimer: As of the latest update, official CLSI or EUCAST quality control (QC) ranges and clinical breakpoints specific to this compound have not been established. The information provided herein is for research purposes. Laboratories should establish their own internal quality control ranges and interpretive criteria based on validated methodologies.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various bacterial species as reported in peer-reviewed literature. This data is intended to provide a comparative overview of this compound's in vitro potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Pathogens

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae (penicillin-susceptible)84Not ReportedNot Reported0.03[1][2]
Streptococcus pneumoniae (penicillin-resistant)Not specifiedNot ReportedNot Reported0.03[1][2]
Streptococcus pneumoniae (quinolone-resistant)220.06 - 2Not Reported1.0[2]
Staphylococcus aureus (methicillin-resistant - MRSA)116Not Reported0.252[3]
Enterococcus faecalisNot specified≤0.004 - 2Not ReportedNot Reported[4]
Enterococcus faeciumNot specified0.5 - 32Not Reported16[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Pathogens

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Haemophilus influenzaeNot specifiedNot ReportedNot ReportedNot Reported[4]
Moraxella catarrhalisNot specifiedNot ReportedNot ReportedNot Reported[4]
Klebsiella pneumoniaeNot specifiedNot ReportedNot ReportedNot Reported[4]
Neisseria gonorrhoeaeNot specifiedNot ReportedNot ReportedNot Reported[4]

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared for use in broth microdilution and agar dilution methods.

Materials:

  • This compound analytical grade powder

  • Methanol, ACS grade or equivalent

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile, volumetric flasks

Procedure:

  • Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder in a small volume of methanol in a sterile volumetric flask.

  • Once fully dissolved, bring the solution to the final desired volume with methanol to achieve a high-concentration stock solution (e.g., 1280 µg/mL).

  • Aseptically dispense aliquots of the stock solution into sterile, amber microcentrifuge tubes or glass vials.

  • Store the stock solution at -20°C or below, protected from light.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium. The protocol is based on CLSI and EUCAST guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Sterile diluent (e.g., CAMHB)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the appropriate this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Within 15 minutes of standardization, inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension. This will result in a final volume of 200 µL per well.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_this compound Prepare this compound Serial Dilutions in Plate prep_media->prep_this compound inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum Prepare 0.5 McFarland Standardized Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Broth Microdilution Workflow
Agar Dilution Method

This method is considered a reference for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm or 150 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations in a series of plates (typically two-fold dilutions).

    • Mix well and pour the agar into sterile petri dishes to a uniform depth of 3-4 mm.

    • Allow the plates to solidify at room temperature. A growth control plate with no antibiotic should also be prepared.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspension.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that prevents the growth of a visible colony or more than one colony.

Agar_Dilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plates Prepare Mueller-Hinton Agar Plates with this compound Serial Dilutions inoculate Spot Inoculate Agar Plates prep_plates->inoculate prep_inoculum Prepare 10^4 CFU/spot Standardized Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Agar Dilution Workflow
Disk Diffusion Method (Kirby-Bauer)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • This compound-impregnated paper disks (concentration to be determined and validated)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Disk dispenser or sterile forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Aseptically apply the this compound disk(s) to the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare Mueller-Hinton Agar Plate inoculate Inoculate Plate for Confluent Growth prep_plate->inoculate prep_inoculum Prepare 0.5 McFarland Standardized Inoculum prep_inoculum->inoculate apply_disk Apply this compound Disk inoculate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone

Disk Diffusion Workflow

Quality Control

As official this compound-specific QC ranges are not yet available, laboratories should establish their own internal QC limits. This can be achieved by following the principles outlined in CLSI document M23. This involves repeatedly testing reference strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, H. influenzae ATCC® 49247™, and S. pneumoniae ATCC® 49619™) over multiple days to establish a statistically valid range of expected MICs or zone diameters.

Table 3: Recommended ATCC® Quality Control Strains

StrainGram StainKey Testing Applications
Escherichia coli ATCC® 25922™Gram-NegativeBroth Microdilution, Agar Dilution, Disk Diffusion for non-fastidious organisms
Staphylococcus aureus ATCC® 29213™Gram-PositiveBroth Microdilution, Agar Dilution for non-fastidious organisms
Pseudomonas aeruginosa ATCC® 27853™Gram-NegativeBroth Microdilution, Agar Dilution, Disk Diffusion for non-fastidious organisms
Enterococcus faecalis ATCC® 29212™Gram-PositiveBroth Microdilution, Agar Dilution for non-fastidious organisms
Streptococcus pneumoniae ATCC® 49619™Gram-PositiveBroth Microdilution, Agar Dilution, Disk Diffusion for fastidious organisms (requires supplemented media)
Haemophilus influenzae ATCC® 49247™Gram-NegativeBroth Microdilution, Agar Dilution, Disk Diffusion for fastidious organisms (requires specific media)

Interpretation of Results

The interpretation of in vitro susceptibility testing results for clinical purposes relies on the establishment of clinical breakpoints, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). As these have not been officially defined for this compound, the MIC and zone diameter data generated should be used for research and comparative purposes only.

Result_Interpretation_Logic start Obtain MIC or Zone Diameter Result compare Compare Result to Clinical Breakpoints start->compare susceptible Susceptible (S) compare->susceptible Result ≤ S breakpoint intermediate Intermediate (I) compare->intermediate S breakpoint < Result ≤ R breakpoint resistant Resistant (R) compare->resistant Result > R breakpoint no_breakpoints No Official Breakpoints Established for this compound. Report quantitative result. compare->no_breakpoints Breakpoints Unavailable

Logic for Result Interpretation

References

Animal Models for Testing Zabofloxacin Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to evaluate the efficacy of Zabofloxacin, a novel fluoroquinolone antibiotic. Detailed protocols for systemic infection, respiratory tract infection, sepsis, and meningitis models are provided to guide researchers in designing and executing robust in vivo studies.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[2][3][4] This dual-targeting mechanism contributes to its efficacy against various pathogens, including resistant strains. Preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in its development and for understanding its therapeutic potential.

Quantitative Data Presentation

The in vivo efficacy of this compound has been demonstrated in various murine infection models. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency against different pathogens.

Table 1: Efficacy of this compound in Murine Systemic Infection Models

PathogenMouse StrainEfficacy EndpointThis compound ED₅₀ (mg/kg)Comparator ED₅₀ (mg/kg)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)Not SpecifiedSurvival29.05Moxifloxacin: 38.69[5]
Penicillin-Resistant Streptococcus pneumoniae (PRSP)Not SpecifiedSurvival0.42Ciprofloxacin: 31.45, Moxifloxacin: 18.00, Gemifloxacin: 2.09[5]

Table 2: Efficacy of this compound in a Murine Respiratory Tract Infection Model

PathogenMouse StrainEfficacy EndpointThis compound EffectComparator EffectReference
Penicillin-Resistant Streptococcus pneumoniae (PRSP)Not SpecifiedReduction in Lung Bacterial CountsSignificant reductionMoxifloxacin showed less reduction[5]

Table 3: Pharmacokinetic Parameters of this compound in Rats

Animal ModelAdministration RouteDose (mg/kg)Key FindingsReference
Sprague-Dawley RatsOral20Bioavailability of 27.7%; quantifiable in plasma for up to 8 hours.[6]

Experimental Protocols

The following are detailed protocols for establishing and utilizing various animal models to test the efficacy of this compound. These protocols are based on established methodologies for similar antibiotics and can be adapted for specific research needs.

Murine Systemic Infection Model (General Protocol)

This model is used to evaluate the systemic efficacy of an antibiotic against a bacterial pathogen.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or Swiss Webster)

  • Bacterial strain of interest (e.g., MRSA, S. pneumoniae)

  • Bacterial culture media (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • Saline solution (0.9% NaCl)

  • Gastric mucin (for some pathogens to enhance virulence)

  • This compound and comparator antibiotics

  • Vehicle for drug administration (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Syringes and needles for infection and treatment administration

Protocol:

  • Bacterial Culture Preparation: Culture the bacterial strain overnight in an appropriate broth medium at 37°C.

  • Inoculum Preparation: Wash the bacterial cells with sterile saline and resuspend to the desired concentration (CFU/mL). The inoculum may be mixed with gastric mucin to enhance infectivity.

  • Infection: Inject a lethal or sublethal dose of the bacterial suspension intraperitoneally (IP) into the mice. The exact dose should be predetermined in pilot studies to achieve a consistent infection.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound or a comparator antibiotic orally (PO) or subcutaneously (SC). A vehicle control group should be included.

  • Observation: Monitor the mice for a defined period (e.g., 7 days) and record mortality.

  • Efficacy Determination: Calculate the 50% effective dose (ED₅₀), the dose that protects 50% of the animals from death, using a suitable statistical method (e.g., probit analysis).

  • (Optional) Bacterial Load Determination: At specific time points, euthanize a subset of animals, aseptically collect organs (e.g., spleen, liver, lungs), homogenize the tissues, and perform serial dilutions for bacterial enumeration (CFU/g of tissue).

Murine Respiratory Tract Infection Model

This model is crucial for evaluating antibiotics intended for treating pneumonia and other respiratory infections.

Materials:

  • Specific pathogen-free mice

  • Bacterial strain causing respiratory infections (e.g., S. pneumoniae)

  • Anesthetic (e.g., isoflurane)

  • Pipette or microsyringe for intranasal instillation

Protocol:

  • Bacterial Culture and Inoculum Preparation: As described in the systemic infection model.

  • Anesthesia: Lightly anesthetize the mice.

  • Infection: Instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares of the anesthetized mice. The inoculum will be inhaled into the lungs.

  • Treatment: At a predetermined time post-infection, administer this compound, comparator, or vehicle.

  • Efficacy Evaluation:

    • Survival: Monitor survival over a set period.

    • Bacterial Load in Lungs: At designated time points, euthanize the animals, aseptically remove the lungs, homogenize the tissue, and determine the bacterial count (CFU/g).[5]

    • Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin) to evaluate inflammation and tissue damage.

Rat Sepsis Model (Adapted from E. coli Induced Sepsis)

This model mimics the systemic inflammatory response characteristic of sepsis.

Materials:

  • Wistar or Sprague-Dawley rats

  • Pathogenic E. coli strain

  • Catheters for intravenous administration (optional)

Protocol:

  • Bacterial Culture and Inoculum Preparation: Prepare a standardized inoculum of E. coli.

  • Infection: Induce sepsis by either:

    • Intraperitoneal (IP) Injection: Inject a predetermined dose of E. coli suspension into the peritoneal cavity.[7]

    • Intravenous (IV) Injection: Infuse a known concentration of E. coli intravenously.[8][9][10]

  • Treatment: Administer this compound, comparators, or vehicle at specified times post-infection.

  • Monitoring and Outcome Measures:

    • Survival: Record mortality over a defined period.

    • Clinical Signs: Monitor for signs of sepsis such as lethargy, piloerection, and altered body temperature.

    • Bacterial Load: Determine bacterial counts in blood and various organs.

    • Inflammatory Markers: Measure levels of cytokines (e.g., TNF-α, IL-6) in the blood.

Rabbit Meningitis Model (Adapted from S. pneumoniae Induced Meningitis)

This model is essential for evaluating the ability of an antibiotic to cross the blood-brain barrier and treat central nervous system infections.

Materials:

  • New Zealand White rabbits

  • Streptococcus pneumoniae strain known to cause meningitis

  • Anesthetic

  • Stereotaxic apparatus for precise injection

Protocol:

  • Bacterial Culture and Inoculum Preparation: Prepare a standardized inoculum of S. pneumoniae.

  • Anesthesia and Immobilization: Anesthetize the rabbit and secure it in a stereotaxic frame.

  • Infection: Inject a small volume of the bacterial suspension directly into the cisterna magna.[11][12][13][14]

  • Treatment: Administer this compound or comparator antibiotics intravenously at a specified time after infection.

  • Efficacy Evaluation:

    • Cerebrospinal Fluid (CSF) Analysis: Collect CSF samples at various time points to measure:

      • Bacterial concentration (CFU/mL).

      • White blood cell count.

      • Protein and glucose levels.

      • Antibiotic concentration (to determine penetration).

    • Clinical Observation: Monitor for neurological signs of meningitis.

    • Survival: Record survival rates.

Mandatory Visualizations

Mechanism of Action of this compound

This compound, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting these enzymes, this compound leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[2][3][4]

G cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Transcription This compound This compound Inhibition_Gyrase Inhibition This compound->Inhibition_Gyrase Inhibition_TopoIV Inhibition This compound->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (relaxes positive supercoils) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Topo_IV Topoisomerase IV (separates daughter chromosomes) Replicated_DNA Replicated DNA Relaxed_DNA->Replicated_DNA replication Replicated_DNA->Topo_IV decatenation Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase unwinding Inhibition_Gyrase->DNA_Gyrase DS_Breaks Double-Strand DNA Breaks Inhibition_Gyrase->DS_Breaks Inhibition_TopoIV->Topo_IV Inhibition_TopoIV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of action of this compound.
Experimental Workflow for Murine Systemic Infection Model

The following diagram illustrates the key steps involved in conducting a murine systemic infection study to evaluate the efficacy of this compound.

G Start Start PrepCulture Prepare Bacterial Culture Start->PrepCulture PrepInoculum Prepare Inoculum PrepCulture->PrepInoculum InfectMice Infect Mice (IP) PrepInoculum->InfectMice Treatment Administer Treatment (this compound/Comparator/Vehicle) InfectMice->Treatment Monitor Monitor Survival and Clinical Signs Treatment->Monitor Endpoint Endpoint Determination Monitor->Endpoint SurvivalAnalysis Calculate ED₅₀ Endpoint->SurvivalAnalysis Survival Data BacterialLoad Determine Bacterial Load in Organs Endpoint->BacterialLoad Organ Samples End End SurvivalAnalysis->End BacterialLoad->End

Workflow for a murine systemic infection study.
Logical Relationship of Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between the drug's concentration in the body over time (PK) and its effect on the bacteria (PD) is crucial for optimizing dosing regimens.

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) DrugAdmin Drug Administration (e.g., Oral this compound) Absorption Absorption DrugAdmin->Absorption Distribution Distribution (Plasma, Tissues) Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Concentration Drug Concentration vs. Time Profile Distribution->Concentration Excretion Excretion Metabolism->Excretion DrugEffect Drug Effect at Site of Infection Concentration->DrugEffect PK/PD Relationship (e.g., AUC/MIC) BacterialInfection Bacterial Infection BacterialInfection->DrugEffect BacterialKilling Bacterial Killing/ Inhibition DrugEffect->BacterialKilling TherapeuticOutcome Therapeutic Outcome (e.g., Survival, Reduced Bacterial Load) BacterialKilling->TherapeuticOutcome

Relationship between Pharmacokinetics and Pharmacodynamics.

References

Zabofloxacin Clinical Trial Design for Respiratory Tract Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial design for zabofloxacin in the treatment of respiratory tract infections, specifically focusing on Community-Acquired Pneumonia (CAP) and Acute Exacerbation of Chronic Obstructive Pulmonary Disease (AECOPD). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to aid in the understanding and potential design of future studies in this area.

Introduction to this compound

This compound is a novel fluoroquinolone antibiotic that has been investigated for the treatment of respiratory tract infections. Like other fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This dual-targeting mechanism contributes to its potent bactericidal activity against a range of respiratory pathogens.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical trials of this compound in respiratory tract infections.

Pharmacokinetic Parameters (in Healthy Volunteers)
ParameterThis compound Hydrochloride (366.7 mg)This compound Aspartate (366.5 mg)
Cmax (ng/mL) 1889.7 ± 493.42005.0 ± 341.3
AUClast (ng·h/mL) 11,110 ± 2,005.011,719 ± 2,507.5
AUCinf (ng·h/mL) 11,287 ± 2,012.611,913 ± 2,544.8
Tmax (h) 0.5 - 40.8 - 3
Half-life (h) 8 ± 18 ± 1
Clinical Efficacy in AECOPD (Phase III, Non-Inferiority Trial vs. Moxifloxacin)[3][4]
OutcomeThis compound (367 mg once daily for 5 days)Moxifloxacin (400 mg once daily for 7 days)p-value
Clinical Cure Rate (Per-Protocol) 86.7%86.3%NS
Clinical Cure Rate (Intention-to-Treat) 77.1%77.3%NS
Microbiological Response Rate 67.4%79.5%0.22
Adverse Events in AECOPD (Phase III Trial)[3]
Adverse Event ProfileThis compoundMoxifloxacinp-value
Adverse Drug Reactions 9.7%9.6%0.97
Dropout Rate due to Adverse Events 0%1.8%0.12

Note: A more detailed breakdown of specific adverse events and their frequencies from these trials is not publicly available.

Experimental Protocols

Patient Selection Criteria

The following inclusion and exclusion criteria were typically applied in clinical trials of this compound for respiratory tract infections.

  • For Community-Acquired Pneumonia (CAP) Trials:

    • Male or female, typically ≥ 18 years of age.

    • Clinical diagnosis of CAP of moderate severity (e.g., Pneumonia Severity Index [PSI] Risk Class II or III).

    • Presence of a new infiltrate on chest radiograph.

    • At least two of the following clinical signs and symptoms: new or increased cough, production of purulent sputum, and auscultatory findings of rales or consolidation.[3]

    • Fever (e.g., oral >37.8°C) within 24 hours prior to or after the first dose.

  • For Acute Exacerbation of Chronic Obstructive Pulmonary Disease (AECOPD) Trials:

    • Established diagnosis of COPD.

    • Presentation with an acute exacerbation characterized by at least two of the three Anthonisen criteria: increased dyspnea, increased sputum volume, and increased sputum purulence.[4][5]

  • General:

    • Known hypersensitivity to fluoroquinolones.

    • Receipt of systemic antibiotics within a specified period (e.g., 2 weeks) prior to enrollment.[3]

    • Requirement for long-term antibiotic therapy (>7 days).

    • Pregnancy or lactation.

  • CAP-Specific:

    • Severe CAP requiring intensive care unit (ICU) admission.

    • Hospital-acquired pneumonia.

    • Complicating conditions such as lung abscess, empyema, or active tuberculosis.[3]

  • AECOPD-Specific:

    • Presence of pneumonia on chest radiograph.

    • Other causes for respiratory symptom worsening (e.g., heart failure, pulmonary embolism).

  • Comorbidities:

    • Significant renal or hepatic impairment (e.g., creatinine clearance < 50 mL/min, ALT or AST > 3x upper limit of normal).[3]

    • History of psychotic disease or peripheral neuropathy.[3]

    • Uncontrolled diabetes.[3]

Study Design and Treatment Regimens
  • Phase II CAP Trial (NCT01081964): A double-blind, double-dummy, active-controlled, randomized, parallel-group study.[3]

    • Arm 1 (Experimental): Oral this compound 400 mg once daily for 3 days.

    • Arm 2 (Experimental): Oral this compound 400 mg once daily for 5 days.

    • Arm 3 (Active Comparator): Oral levofloxacin 500 mg once daily for 7 days.

  • Phase III AECOPD Trial (NCT01658020): A multicenter, double-blind, double-dummy, randomized, controlled, non-inferiority trial.[6][7]

    • Arm 1 (Experimental): Oral this compound 367 mg once daily for 5 days.[6][7]

    • Arm 2 (Active Comparator): Oral moxifloxacin 400 mg once daily for 7 days.[6][7]

Assessment of Efficacy
  • For CAP: Clinical response was typically assessed at a test-of-cure (TOC) visit, often 7-14 days after the last dose of the study drug.

    • Clinical Cure: Resolution of acute signs and symptoms of pneumonia present at baseline, with no new signs or symptoms, and no requirement for additional antibacterial therapy.

    • Clinical Failure: Persistence or worsening of baseline signs and symptoms, development of new signs or symptoms of pneumonia, or the need for additional antibacterial therapy.

  • For AECOPD: Clinical response was evaluated based on the resolution of the signs and symptoms of the exacerbation, often guided by the Anthonisen criteria.[4][5]

    • Clinical Cure: Resolution of the cardinal symptoms of the exacerbation (dyspnea, sputum volume, and sputum purulence) to a pre-exacerbation state.

    • Clinical Failure: Lack of improvement or worsening of cardinal symptoms, requiring alternative antibiotic therapy.

  • Specimen Collection: Sputum samples were collected at baseline for Gram stain and culture. For severe CAP, blood cultures were also recommended.[8]

  • Pathogen Identification: Standard microbiological techniques were used to identify the causative pathogens from sputum and/or blood cultures.

  • Microbiological Response: Assessed at the TOC visit in patients with a confirmed bacterial pathogen at baseline.

    • Eradication: Absence of the baseline pathogen in follow-up cultures.

    • Presumed Eradication: Clinical cure in a patient from whom a follow-up culture could not be obtained.

    • Persistence: Presence of the baseline pathogen in follow-up cultures.

    • Presumed Persistence: Clinical failure in a patient from whom a follow-up culture could not be obtained.

Safety Assessment

Safety was monitored throughout the trials and included:

  • Recording of all adverse events (AEs) and serious adverse events (SAEs).

  • Regular monitoring of vital signs.

  • Laboratory safety tests (hematology, serum chemistry, and urinalysis) at baseline and specified follow-up visits.

  • Electrocardiogram (ECG) monitoring, with a particular focus on QT interval prolongation, a known class effect of fluoroquinolones.

Visualizations

This compound Mechanism of Action

Zabofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death topoisomerase_iv->dna_replication Enables topoisomerase_iv->cell_death dna_replication->cell_death

Caption: this compound inhibits DNA gyrase and topoisomerase IV.

Clinical Trial Workflow for Respiratory Tract Infections

Clinical_Trial_Workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization treatment_this compound This compound Arm randomization->treatment_this compound treatment_comparator Active Comparator Arm (e.g., Moxifloxacin) randomization->treatment_comparator treatment_period Treatment Period (e.g., 5-7 days) treatment_this compound->treatment_period treatment_comparator->treatment_period toc_visit Test-of-Cure (TOC) Visit (Post-Treatment) treatment_period->toc_visit assessment Efficacy & Safety Assessment (Clinical & Microbiological) toc_visit->assessment data_analysis Data Analysis assessment->data_analysis

Caption: Generalized workflow for a this compound clinical trial.

Logical Flow for Patient Enrollment in an AECOPD Trial

AECOPD_Enrollment_Flow start Patient with Suspected AECOPD anthonisen Assess Anthonisen Criteria (≥2 of 3 cardinal symptoms?) start->anthonisen inclusion_criteria Meet Other Inclusion Criteria? anthonisen->inclusion_criteria Yes exclude Exclude from Trial anthonisen->exclude No exclusion_criteria Meet Any Exclusion Criteria? inclusion_criteria->exclusion_criteria Yes inclusion_criteria->exclude No enroll Enroll in Trial exclusion_criteria->enroll No exclusion_criteria->exclude Yes

Caption: Decision process for enrolling patients in an AECOPD trial.

References

Application Notes and Protocols for Studying Antibiotic Resistance in Streptococcus pneumoniae Using Zabofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic demonstrating potent activity against a broad spectrum of bacteria, including clinically significant respiratory pathogens like Streptococcus pneumoniae.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate antibiotic resistance mechanisms in S. pneumoniae. The provided methodologies are essential for researchers in microbiology, infectious diseases, and drug development to assess the efficacy of this compound and to understand the genetic and phenotypic basis of resistance.

Mechanism of Action and Resistance

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, repair, and recombination. In S. pneumoniae, resistance to fluoroquinolones primarily arises from specific point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA gene (encoding DNA gyrase subunit A) and the parC gene (encoding topoisomerase IV subunit A).[4][5] Additionally, active efflux of the antibiotic can contribute to reduced susceptibility.[4]

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones against Streptococcus pneumoniae
Organism CategoryAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Quinolone-Susceptible S. pneumoniae (QSSP) This compound-0.03-
Ciprofloxacin-2-
Moxifloxacin-0.25-
Gemifloxacin-0.03-
Quinolone-Resistant S. pneumoniae (QRSP) This compound0.251.00.06–2
Ciprofloxacin32644–64
Moxifloxacin482–8
Gemifloxacin-1.00.06–2

Data compiled from studies on clinical isolates of S. pneumoniae.[1][6]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Invasive S. pneumoniae Isolates
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
This compound0.0150.025
Gemifloxacin0.030.06

This table presents the potent activity of this compound against invasive S. pneumoniae isolates.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][8]

Materials:

  • Streptococcus pneumoniae isolates (clinical or laboratory strains)

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2.5% to 5% lysed horse blood

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (35°C with 5% CO2)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile distilled water with 0.1 N NaOH for initial dissolution, then diluted with water) to a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve a final concentration range (e.g., 0.008 to 16 µg/mL).

  • Prepare Bacterial Inoculum: Culture S. pneumoniae on a blood agar plate overnight. Resuspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Inoculation: Dilute the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C in a 5% CO2 atmosphere for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Serial Dilutions in Microtiter Plate A->B D Inoculate Plates with Bacterial Suspension B->D C Prepare S. pneumoniae Inoculum (0.5 McFarland) C->D E Incubate at 35°C with 5% CO2 D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for MIC Determination.

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest antibiotic concentration that prevents the growth of any single-step resistant mutants from a large bacterial population (>1010 CFU).[9][10]

Materials:

  • Streptococcus pneumoniae isolate

  • This compound

  • Blood agar plates

  • CAMHB with 5% lysed horse blood

  • Centrifuge and sterile tubes

Procedure:

  • Prepare High-Density Inoculum: Grow an overnight culture of S. pneumoniae in CAMHB. Concentrate the culture by centrifugation and resuspend the pellet in a small volume of fresh broth to achieve a density of ≥1010 CFU/mL.

  • Prepare MPC Plates: Prepare a series of blood agar plates containing two-fold increasing concentrations of this compound, bracketing the MIC.

  • Plating: Spread a precise volume of the high-density inoculum (containing ≥1010 CFU) onto each this compound-containing plate.

  • Incubation: Incubate the plates at 35°C in a 5% CO2 atmosphere for 48-72 hours.

  • Determine MPC: The MPC is the lowest this compound concentration on which no bacterial colonies are observed.[10]

MPC_Workflow A Prepare High-Density S. pneumoniae Inoculum (>10^10 CFU/mL) C Plate High-Density Inoculum on this compound Plates A->C B Prepare Agar Plates with Serial Dilutions of this compound B->C D Incubate at 35°C with 5% CO2 for 48-72 hours C->D E Observe for Colony Growth D->E F Determine MPC: Lowest Concentration with No Growth E->F

Caption: Workflow for MPC Assay.

Time-Kill Curve Analysis

This assay evaluates the bactericidal activity of this compound over time.[11]

Materials:

  • Streptococcus pneumoniae isolate

  • This compound

  • CAMHB with 5% lysed horse blood

  • Sterile flasks or tubes

  • Incubator shaker

  • Blood agar plates for colony counting

Procedure:

  • Prepare Cultures: Inoculate flasks containing CAMHB with S. pneumoniae to an initial density of ~5 x 105 CFU/mL.

  • Add this compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to the flasks. Include a growth control flask without antibiotic.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the collected samples and plate them on blood agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

Molecular Characterization of Resistance: gyrA and parC Sequencing

This protocol is for identifying mutations in the QRDRs of the gyrA and parC genes.[12][13]

Materials:

  • This compound-resistant S. pneumoniae isolates

  • DNA extraction kit

  • Primers for amplification of gyrA and parC QRDRs

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from overnight cultures of S. pneumoniae using a commercial kit.

  • PCR Amplification: Amplify the QRDRs of gyrA and parC genes using specific primers. The PCR conditions will need to be optimized based on the primers and thermocycler used. A typical program involves an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • DNA Sequencing: Sequence the purified PCR products using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible S. pneumoniae strain to identify any nucleotide changes that result in amino acid substitutions.

Signaling Pathways and Logical Relationships

Fluoroquinolone_Resistance cluster_cell Streptococcus pneumoniae Cell cluster_resistance Resistance Mechanisms This compound This compound Efflux Efflux Pump (e.g., PmrA) This compound->Efflux Substrate for GyrA DNA Gyrase (GyrA) This compound->GyrA Inhibition ParC Topoisomerase IV (ParC) This compound->ParC Inhibition Zabofloxacin_ext External this compound Efflux->Zabofloxacin_ext Expulsion DNA_Rep DNA Replication GyrA->DNA_Rep ParC->DNA_Rep Cell_Death Cell Death DNA_Rep->Cell_Death Inhibition leads to GyrA_mut gyrA Mutation GyrA_mut->GyrA Alters Target ParC_mut parC Mutation ParC_mut->ParC Alters Target Efflux_up Efflux Pump Upregulation Efflux_up->Efflux Increases activity Zabofloxacin_ext->this compound Entry

Caption: this compound Action and Resistance.

References

Application Notes and Protocols for the Quantification of Zabofloxacin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zabofloxacin is a novel, broad-spectrum fluoroquinolone antibiotic demonstrating potent activity against various bacterial pathogens.[1] To support preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This document provides detailed application notes and protocols for two validated methods for the determination of this compound in plasma, urine, and bile: a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection and a Liquid Chromatography with Mass Spectrometry (LC-MS) method.

Method Comparison

The selection of an appropriate analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of two validated methods for this compound quantification.

ParameterHPLC with Fluorescence DetectionLC-MS
Biological Matrices Plasma, Bile, Urine[2][3][4]Plasma[5]
Sample Preparation Protein Precipitation (Plasma); Deproteinization & Chloroform Extraction (Bile, Urine)[2][3][4]Protein Precipitation[5]
Internal Standard Enrofloxacin[2][3][4]Enrofloxacin[5]
Linearity Range (Plasma) 50 - 25,000 ng/mL[2][3][4]10 - 5,000 ng/mL[5]
Linearity Range (Bile & Urine) 0.5 - 100 µg/mL[2][3][4]Not Reported
Limit of Quantification (LOQ) (Plasma) 50 ng/mL[2][3][4]10 ng/mL[5]
Limit of Quantification (LOQ) (Bile & Urine) 0.5 µg/mL[2][3][4]Not Reported
Accuracy (Intra-day) Within ±15% (±20% at LOQ)[3]92.5 - 101.1%[5]
Accuracy (Inter-day) Within ±15% (±20% at LOQ)[3]90.3 - 103.8%[5]
Precision (Intra-day) RSD ≤ 15% (≤ 20% at LOQ)[3]7.7 - 10.2%[5]
Precision (Inter-day) RSD ≤ 15% (≤ 20% at LOQ)[3]4.2 - 8.9%[5]

Method 1: HPLC with Fluorescence Detection

This method is suitable for the quantification of this compound in plasma, bile, and urine and is well-suited for laboratories with standard HPLC equipment.

Experimental Protocol

1. Materials and Reagents

  • This compound hydrochloride (Reference Standard)

  • Enrofloxacin (Internal Standard)

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Control, drug-free plasma, bile, and urine

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Specific composition of mobile phase components (e.g., acetonitrile and water with additives) should be optimized.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 40 °C).

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound (e.g., Ex: 295 nm, Em: 490 nm).

  • Injection Volume: 20 µL.

3. Preparation of Standard and Quality Control (QC) Samples

  • Prepare a stock solution of this compound and enrofloxacin in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions by serially diluting the stock solution.

  • Spike control biological matrix with working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation

  • Plasma:

    • To 100 µL of plasma, add 200 µL of methanol containing the internal standard (enrofloxacin).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the HPLC system.[2][3][4]

  • Bile and Urine:

    • To 100 µL of bile or urine, add a solution for deproteinization.

    • Add 1 mL of chloroform and vortex for 5 minutes for extraction.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in mobile phase and inject into the HPLC system.[2][3][4]

5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA).[6][7][8] Key validation parameters include:

  • Selectivity: No interference from endogenous components at the retention times of this compound and the internal standard.

  • Linearity: A linear relationship between concentration and response, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the LOQ).[3]

  • Recovery: Consistent and reproducible extraction recovery.

  • Stability: Stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[2][3][4] Note: this compound has been reported to be unstable in bile during freeze-thaw cycles and at room temperature for 24 hours.[2][3][4]

Experimental Workflow: HPLC-Fluorescence Method

cluster_plasma Plasma Sample Preparation cluster_urine_bile Urine/Bile Sample Preparation p_start Plasma Sample p_precip Add Methanol & IS (Protein Precipitation) p_start->p_precip p_vortex Vortex p_precip->p_vortex p_centrifuge Centrifuge p_vortex->p_centrifuge p_supernatant Collect Supernatant p_centrifuge->p_supernatant analysis HPLC Analysis (C18 Column, Fluorescence Detection) p_supernatant->analysis ub_start Urine or Bile Sample ub_deprot Deproteinization ub_start->ub_deprot ub_extract Add Chloroform & IS (Liquid-Liquid Extraction) ub_deprot->ub_extract ub_vortex Vortex ub_extract->ub_vortex ub_centrifuge Centrifuge ub_vortex->ub_centrifuge ub_evap Evaporate Organic Layer ub_centrifuge->ub_evap ub_reconst Reconstitute in Mobile Phase ub_evap->ub_reconst ub_reconst->analysis

Caption: Workflow for this compound Quantification by HPLC.

Method 2: Liquid Chromatography with Mass Spectrometry (LC-MS)

This LC-MS method offers higher sensitivity and selectivity, making it ideal for studies requiring low limits of quantification in plasma.

Experimental Protocol

1. Materials and Reagents

  • This compound hydrochloride (Reference Standard)

  • Enrofloxacin (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Control, drug-free plasma

2. Instrumentation and Chromatographic Conditions

  • LC-MS System: A liquid chromatography system coupled to a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).

  • Flow Rate: A typical flow rate for LC-MS applications (e.g., 0.2-0.4 mL/min).

  • Column Temperature: Controlled, for example, at 40 °C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive ion mode is typically used for fluoroquinolones.

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Monitored m/z Transitions:

    • This compound: m/z 402[5]

    • Enrofloxacin (IS): m/z 360[5]

  • Optimize other MS parameters such as capillary voltage, cone voltage, and source temperature.

4. Preparation of Standard and Quality Control (QC) Samples

  • Follow the same procedure as for the HPLC method, using LC-MS grade solvents and control plasma.

5. Sample Preparation

  • To 50 µL of plasma, add 100 µL of methanol containing the internal standard (enrofloxacin).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection into the LC-MS system.[5]

6. Method Validation The method should be fully validated according to regulatory guidelines.[5][6][7][8]

  • Selectivity and Matrix Effect: Assess the potential for ion suppression or enhancement from the biological matrix. The absolute matrix effect for this compound has been reported to be between 107.7-116.0%.[5]

  • Linearity, Accuracy, and Precision: Establish over the desired concentration range.

  • Recovery and Stability: Determine the extraction recovery and stability of the analyte under various storage and handling conditions. This compound in rat plasma has shown acceptable stability.[5]

Experimental Workflow: LC-MS Method

start Plasma Sample precip Add Methanol & IS (Protein Precipitation) start->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS Analysis (C18 Column, SIM Mode) supernatant->analysis

References

Application Notes and Protocols for Preclinical Dosage Determination of Zabofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the determination of preclinical dosages of zabofloxacin, a fluoroquinolone antibiotic. The protocols outlined below are intended to guide researchers in establishing effective and safe dosing regimens for in vivo efficacy and toxicology studies.

Introduction to this compound

This compound is a fourth-generation fluoroquinolone antibiotic with potent bactericidal activity against a broad spectrum of pathogens, particularly those responsible for respiratory tract infections.[1] Its mechanism of action involves the dual targeting and inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[2][3][4] This dual-targeting mechanism contributes to its potent activity, including against some strains resistant to other fluoroquinolones.[1][3] this compound is indicated for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease and is effective against key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus.[1]

Preclinical Dosage Determination Workflow

The determination of a preclinical dose for a novel antibiotic like this compound is a multi-step process that integrates in vitro susceptibility data with in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies. The general workflow is depicted below.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy cluster_3 Dosage Determination mic MIC Determination time_kill Time-Kill Assays mic->time_kill Inform infection_model Animal Infection Models (e.g., Murine RTI) mic->infection_model Pathogen Selection pk_rodent Rodent PK Studies (e.g., Rat) allometric Allometric Scaling pk_rodent->allometric pk_non_rodent Non-Rodent PK Studies (e.g., Dog) pk_non_rodent->allometric dose_ranging Dose-Ranging Efficacy Studies infection_model->dose_ranging pk_pd PK/PD Modeling dose_ranging->pk_pd Efficacy Data allometric->pk_pd Predict Human PK final_dose Selection of Preclinical Study Doses pk_pd->final_dose Establish Exposure-Response Relationship

Figure 1: Workflow for Preclinical Dosage Determination of this compound.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by interfering with essential bacterial DNA processes. It simultaneously targets two key enzymes: DNA gyrase and topoisomerase IV.

G cluster_bacterial_cell Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topo_iv Topoisomerase IV This compound->topo_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Required for dna_repair DNA Repair dna_gyrase->dna_repair Required for transcription Transcription dna_gyrase->transcription Required for chromosome_segregation Chromosome Segregation topo_iv->chromosome_segregation Required for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to dna_repair->cell_death Disruption leads to transcription->cell_death Disruption leads to cell_division Cell Division chromosome_segregation->cell_division cell_division->cell_death Inhibition leads to

Figure 2: Mechanism of Action of this compound.

Quantitative Data Summary

In Vitro Susceptibility of this compound

The minimum inhibitory concentration (MIC) is a critical parameter for assessing the potency of an antibiotic against specific pathogens.

PathogenMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Streptococcus pneumoniae (penicillin-susceptible)--0.03[5]
Streptococcus pneumoniae (penicillin-resistant)--0.03[5]
Streptococcus pneumoniae (quinolone-resistant)0.06 - 2-1.0[5]
Staphylococcus aureus (MRSA)0.03 - 40.252[6]
Preclinical Pharmacokinetic Parameters of this compound

Pharmacokinetic parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.

SpeciesDose (mg/kg)RouteCmax (μg/mL)AUC0-24h (μg·h/mL)T1/2 (h)Bioavailability (%)Reference
Rat20IV----[7]
Rat20PO---27.7[7]
Dog10PO-7.69 (normalized)--[1]
Dog30PO----[1]
Dog90PO-7.05 (normalized)--[1]

Note: Comprehensive pharmacokinetic parameters for this compound in non-rodent species are limited in publicly available literature. The dog AUC values are dose-normalized.

In Vivo Efficacy of this compound

Efficacy studies in animal models provide crucial information on the dose required to achieve a therapeutic effect.

Animal ModelPathogenEndpointED50 (mg/kg)Reference
Murine Systemic InfectionStreptococcus pneumoniae (PRSP 1065)Survival0.42[5]
Murine Systemic InfectionMethicillin-Resistant Staphylococcus aureus (MRSA)Survival29.05[8]

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Protocol for Murine Respiratory Tract Infection Model (Streptococcus pneumoniae)

Objective: To evaluate the in vivo efficacy of this compound in a murine model of pneumococcal pneumonia.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Streptococcus pneumoniae strain (e.g., a clinically relevant serotype)

  • Todd-Hewitt broth supplemented with yeast extract

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • This compound formulation for oral or parenteral administration

  • Vehicle control

Procedure:

  • Bacterial Culture Preparation: Culture S. pneumoniae in Todd-Hewitt broth to mid-log phase. Centrifuge, wash, and resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 107 CFU/mL).

  • Infection: Anesthetize the mice. Intranasally or intratracheally instill a specific volume (e.g., 50 µL) of the bacterial suspension into the nares or trachea of each mouse.

  • Treatment: At a predetermined time post-infection (e.g., 2 or 4 hours), administer this compound at various dose levels via the desired route (e.g., oral gavage). A control group should receive the vehicle.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7-14 days).

  • Endpoint Assessment:

    • Survival: Record the number of surviving animals in each group daily.

    • Bacterial Burden: At specific time points, euthanize a subset of mice, aseptically remove the lungs and/or spleen, homogenize the tissues, and perform serial dilutions for CFU plating to determine the bacterial load.

Protocol for Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after a single dose.

Materials:

  • Male Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)

  • This compound formulation for intravenous and oral administration

  • Vehicle control

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of this compound to the rats via the intravenous and oral routes in separate groups.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution. Calculate oral bioavailability by comparing the AUC from the oral dose to the AUC from the intravenous dose.

Allometric Scaling for Human Dose Prediction

Allometric scaling is a method used to predict human pharmacokinetic parameters from data obtained in different animal species based on the relationship between physiological variables and body weight.

Principle: The relationship is described by the power equation: Y = aWb, where Y is the pharmacokinetic parameter of interest, W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent.

Procedure:

  • Obtain pharmacokinetic parameters (e.g., clearance, volume of distribution) for this compound in at least three mammalian species (e.g., mouse, rat, dog).

  • Plot the logarithm of the pharmacokinetic parameter against the logarithm of the body weight for each species.

  • Perform a linear regression on the log-log plot to determine the slope ('b') and the y-intercept (log 'a').

  • Use the derived equation to extrapolate the pharmacokinetic parameter for humans using the average human body weight.

Disclaimer: This document is intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The provided protocols are examples and may require optimization for specific experimental conditions.

References

Application of Zabofloxacin in treating community-acquired pneumonia models.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic demonstrating potent bactericidal activity against a broad spectrum of pathogens responsible for community-acquired pneumonia (CAP), most notably Streptococcus pneumoniae, including penicillin- and quinolone-resistant strains.[1][2] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[3] This dual-targeting mechanism contributes to its enhanced potency and potentially reduces the development of resistance.[3] These application notes provide a comprehensive overview of the use of this compound in preclinical CAP models, including its efficacy data and detailed experimental protocols to guide researchers in their studies.

Mechanism of Action

This compound's bactericidal effect stems from its ability to interrupt DNA synthesis in bacteria. By binding to the DNA-enzyme complex of both DNA gyrase (topoisomerase II) and topoisomerase IV, it stabilizes this complex, preventing the re-ligation of DNA strands. This leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[3]

cluster_this compound This compound cluster_bacteria Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Division Cell Division Topoisomerase_IV->Cell_Division Required for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Inhibition leads to

Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against key CAP pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator fluoroquinolones against clinical isolates of Streptococcus pneumoniae.

Table 1: In Vitro Activity of this compound and Comparators against Quinolone-Susceptible S. pneumoniae (QSSP)

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound 0.0150.03
Gemifloxacin0.0150.03
Moxifloxacin0.120.25
Sparfloxacin0.250.5
Ciprofloxacin12

Data compiled from a study by Soo et al., 2016.[1]

Table 2: In Vitro Activity of this compound and Comparators against Quinolone-Resistant S. pneumoniae (QRSP)

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound 11
Gemifloxacin11
Moxifloxacin48
Sparfloxacin816
Ciprofloxacin3264

Data compiled from a study by Soo et al., 2016.[1]

In Vivo Efficacy in Murine Pneumonia Models

In vivo studies in murine models of systemic and respiratory tract infections have confirmed the potent efficacy of this compound.

Table 3: Comparative In Vivo Activities of this compound and Other Quinolones Against Systemic Infection with Penicillin-Resistant S. pneumoniae (PRSP) in Mice

Antimicrobial AgentMIC (mg/L)ED₅₀ (mg/kg)95% Confidence Limits
This compound 0.0150.420.04–1.62
Gemifloxacin0.032.090.15–7.99
Moxifloxacin0.2518.004.44–244
Ciprofloxacin431.456.56–999

ED₅₀: Median effective dose. Data from a study where antimicrobial agents were orally administered twice at 1 and 4 hours post-infection.[1]

Experimental Protocols

The following are detailed protocols for establishing a murine model of community-acquired pneumonia and assessing the efficacy of this compound.

Protocol 1: Murine Model of Streptococcus pneumoniae Lung Infection

This protocol describes the establishment of a respiratory tract infection in mice, a common model for studying CAP.

cluster_prep Bacterial Preparation cluster_infection Animal Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Culture Culture S. pneumoniae in Todd-Hewitt broth Harvest Harvest mid-log phase bacteria Culture->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Inoculate Intranasal or intratracheal instillation of bacteria Resuspend->Inoculate Anesthetize Anesthetize mice (e.g., isoflurane) Anesthetize->Inoculate Prepare_Zabo Prepare this compound suspension Inoculate->Prepare_Zabo Administer Administer via oral gavage Prepare_Zabo->Administer Monitor Monitor survival and clinical signs Administer->Monitor Bacterial_Load Determine bacterial load in lungs Administer->Bacterial_Load

Workflow for in vivo efficacy testing.

Materials:

  • Streptococcus pneumoniae strain (e.g., a clinical isolate or a reference strain like D39)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Phosphate-buffered saline (PBS), sterile

  • Female ICR mice (or other suitable strain), 6-8 weeks old

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Pipettor and sterile tips

  • For intratracheal instillation: small animal laryngoscope and sterile catheter

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate S. pneumoniae into Todd-Hewitt broth with yeast extract and culture overnight at 37°C in a 5% CO₂ environment.

    • Subculture the bacteria into fresh, pre-warmed broth and grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

    • Harvest the bacteria by centrifugation and wash twice with sterile PBS.

    • Resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on blood agar plates.

  • Animal Infection:

    • Anesthetize the mice using a standardized protocol.

    • For intranasal instillation: Hold the mouse in a supine position and instill 25 µL of the bacterial suspension into each nostril (total volume of 50 µL).

    • For intratracheal instillation: Place the anesthetized mouse on a surgical board, visualize the trachea using a laryngoscope, and instill 50 µL of the bacterial suspension directly into the trachea using a sterile catheter.

    • Allow the mice to recover in a clean, warm cage.

Protocol 2: Administration of this compound

Materials:

  • This compound powder

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Oral gavage needles (20-22 gauge, straight or curved)

  • Syringes

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

    • Weigh the this compound powder accurately.

    • Prepare the vehicle (e.g., 0.5% methylcellulose).

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while mixing continuously to achieve a homogenous suspension at the desired final concentration.

  • Oral Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.

    • Draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus to the predetermined depth.

    • Slowly administer the suspension.

    • Withdraw the needle and return the mouse to its cage.

    • Administer this compound according to the planned treatment schedule (e.g., once or twice daily for 3-5 days).

Protocol 3: Assessment of Treatment Efficacy

1. Survival Study:

  • Objective: To determine the effect of this compound on the survival of mice with S. pneumoniae pneumonia.

  • Procedure:

    • Infect mice as described in Protocol 1.

    • Initiate treatment with this compound (and control groups: vehicle and/or a comparator antibiotic) at a specified time post-infection (e.g., 4 hours).

    • Monitor the mice at least twice daily for a predetermined period (e.g., 7-14 days).

    • Record the number of surviving animals in each group at each time point.

    • Analyze the data using Kaplan-Meier survival curves and log-rank tests.

2. Determination of Bacterial Load in Lungs:

  • Objective: To quantify the reduction in bacterial burden in the lungs following this compound treatment.

  • Procedure:

    • At predetermined time points after the final treatment dose, euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lungs in a known volume of sterile PBS (e.g., 1 mL).

    • Prepare serial dilutions of the lung homogenate in sterile PBS.

    • Plate the dilutions onto blood agar plates.

    • Incubate the plates at 37°C in a 5% CO₂ environment for 18-24 hours.

    • Count the number of colonies and calculate the CFU per gram of lung tissue.

    • Compare the bacterial loads between the this compound-treated group and control groups.

cluster_survival Survival Study cluster_bacterial_load Bacterial Load Determination Infect_S Infect Mice Treat_S Treat with this compound/ Controls Infect_S->Treat_S Monitor_S Monitor Daily Survival Treat_S->Monitor_S Analyze_S Kaplan-Meier Analysis Monitor_S->Analyze_S Infect_B Infect Mice Treat_B Treat with this compound/ Controls Infect_B->Treat_B Euthanize Euthanize at End of Treatment Treat_B->Euthanize Harvest Harvest Lungs Euthanize->Harvest Homogenize Homogenize Lungs Harvest->Homogenize Plate Serial Dilution and Plating Homogenize->Plate Quantify Calculate CFU/gram Plate->Quantify

Efficacy evaluation workflow.

Conclusion

This compound shows significant promise as a therapeutic agent for community-acquired pneumonia due to its potent activity against key respiratory pathogens, including resistant strains of S. pneumoniae. The protocols outlined in these application notes provide a framework for researchers to further evaluate the efficacy and pharmacodynamics of this compound in relevant preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of this important antibiotic.

References

Determining the Minimum Inhibitory Concentration (MIC) of Zabofloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a novel fluoroquinolone antibiotic demonstrating potent activity against a broad spectrum of respiratory pathogens. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for surveillance studies, drug development, and informing clinical decisions. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This document provides detailed application notes and standardized protocols for determining the MIC of this compound against clinically relevant bacteria.

While this compound has been approved in South Korea for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease (ABE-COPD) and shows strong activity against respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, internationally recognized clinical breakpoints from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not yet publicly established. Researchers should consult local guidelines or establish their own interpretive criteria based on wild-type cutoff values and pharmacokinetic/pharmacodynamic (PK/PD) data.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent activity and may lower the potential for resistance development.

G cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Gram-negative target) This compound->dna_gyrase Inhibition topo_iv Topoisomerase IV (Gram-positive target) This compound->topo_iv Inhibition dna_replication DNA Replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Figure 1. Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key bacterial pathogens as reported in published studies.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

Organism (Resistance Profile)MIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Quinolone-Susceptible S. pneumoniae (QSSP)Not ReportedNot Reported0.03[2]
Quinolone-Resistant S. pneumoniae (QRSP)0.06 - 2Not Reported1.0[2]
Penicillin-Resistant S. pneumoniae (PRSP)Not ReportedNot Reported0.03[3]

Table 2: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

OrganismMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
MRSANot Reported0.252

Experimental Protocols

Standardized methods for MIC determination are crucial for inter-laboratory reproducibility. The two primary reference methods, broth microdilution and agar dilution, are detailed below. These protocols are based on CLSI and EUCAST guidelines.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

G start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound in Broth prep_this compound->serial_dilution inoculate_plate Inoculate Microtiter Plate Wells (100 µL/well) serial_dilution->inoculate_plate dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-24 hours inoculate_plate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Figure 2. Broth Microdilution Workflow.

Materials:

  • This compound analytical standard

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like S. pneumoniae and H. influenzae, use Haemophilus Test Medium (HTM) or CAMHB supplemented with lysed horse blood and β-NAD.

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound.

    • Perform two-fold serial dilutions of this compound in the appropriate broth medium directly in the microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 mg/L).

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Using a multichannel pipette, inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

    • Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air. For organisms requiring CO₂, incubate in a 5% CO₂ atmosphere. S. pneumoniae and H. influenzae require CO₂ incubation.

  • Reading and Interpretation:

    • After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

This method involves incorporating varying concentrations of this compound into an agar medium. It is considered a reference method by CLSI.[2]

G start Start prep_this compound Prepare this compound Stock Solutions start->prep_this compound prep_agar Prepare Molten Mueller-Hinton Agar start->prep_agar prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum add_this compound Add this compound to Agar to achieve desired concentrations prep_this compound->add_this compound prep_agar->add_this compound pour_plates Pour Agar Plates and Allow to Solidify add_this compound->pour_plates spot_inoculum Spot Inoculum (~10^4 CFU/spot) onto Agar Plates pour_plates->spot_inoculum prep_inoculum->spot_inoculum incubate Incubate at 35-37°C for 16-24 hours spot_inoculum->incubate read_mic Read MIC: Lowest concentration plate with no visible growth incubate->read_mic end End read_mic->end

Figure 3. Agar Dilution Workflow.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA). For fastidious organisms, supplement as described for the broth method.

  • Sterile petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Prepare and sterilize the appropriate agar medium and cool it to 48-50°C in a water bath.

    • Add 1 part of each this compound stock solution to 9 parts of molten agar to create a series of plates with two-fold increasing concentrations of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Spot approximately 1-2 µL of the diluted inoculum onto the surface of each agar plate, allowing for the testing of multiple isolates per plate. The final inoculum on the agar should be approximately 10⁴ CFU per spot.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35-37°C for 16-20 hours (up to 24 hours for some organisms) in the appropriate atmosphere.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculum spot is disregarded.

Quality Control

For each batch of MIC tests, it is essential to include reference bacterial strains with known MIC values for this compound to ensure the accuracy and reproducibility of the results. Recommended QC strains for fluoroquinolones include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Streptococcus pneumoniae ATCC® 49619™

  • Haemophilus influenzae ATCC® 49247™

The obtained MIC values for these QC strains should fall within the acceptable ranges established by CLSI or EUCAST for the specific QC strain and antimicrobial agent being tested. If QC results are out of range, patient results should not be reported.

References

Application Notes and Protocols for Testing Zabofloxacin against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of zabofloxacin, a novel fluoroquinolone, against methicillin-resistant Staphylococcus aureus (MRSA). The provided methodologies are based on established standards and published research to ensure reproducibility and accuracy.

Introduction to this compound

This compound is a fourth-generation fluoroquinolone that exhibits potent bactericidal activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] By binding to the enzyme-DNA complex, this compound stabilizes it, preventing the re-ligation of DNA strands and leading to double-strand breaks. This disruption of DNA replication, repair, and recombination ultimately results in bacterial cell death.[1][2] Notably, this compound has demonstrated enhanced potency against Gram-positive organisms like MRSA.[2]

In Vitro Efficacy of this compound against MRSA

A study evaluating this compound against 116 clinical isolates of MRSA from a university hospital in Egypt demonstrated its potent in vitro activity compared to other fluoroquinolones.[3][4]

Table 1: Comparative In Vitro Activity of Fluoroquinolones against MRSA Isolates [3][4]

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
This compound 0.03 - 4 0.25 2 61.2%
Moxifloxacin0.06 - 160.58-
Levofloxacin0.125 - >64416-
Ciprofloxacin0.125 - >64864-

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Experimental Protocols: In Vitro Assays

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol adheres to the guidelines outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[5]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of MRSA.

Materials:

  • This compound powder

  • MRSA isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • S. aureus ATCC 29213 (Quality Control)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Further dilute in CAMHB to create a working stock.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the MRSA isolate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.03 µg/mL).

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading zabofloxacin_stock Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound in Plate zabofloxacin_stock->serial_dilution inoculum_prep Prepare MRSA Inoculum (0.5 McFarland) inoculation Inoculate Wells with MRSA Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Figure 1: Workflow for MIC Determination.

Time-Kill Assay

This protocol is based on the principles outlined in CLSI document M26-A.[6][7]

Objective: To assess the bactericidal activity of this compound against MRSA over time.

Materials:

  • This compound

  • MRSA isolates

  • CAMHB

  • Sterile tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline (0.85%)

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation: Prepare an MRSA inoculum in CAMHB and grow to early to mid-logarithmic phase (approximately 1-2 x 10⁶ CFU/mL).

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal activity.

Expected Results: Studies have shown that this compound exhibits rapid bactericidal activity against both quinolone-sensitive and quinolone-resistant MRSA, with a significant reduction in viable counts observed as early as 6 hours post-exposure.[3][4]

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Analysis inoculum_prep Prepare Log-Phase MRSA Inoculum inoculation Inoculate Drug Tubes with MRSA inoculum_prep->inoculation drug_prep Prepare this compound at Multiples of MIC drug_prep->inoculation incubation Incubate at 37°C with Agitation inoculation->incubation sampling Withdraw Aliquots at Time Points (0-24h) incubation->sampling dilution Serial Dilution in Saline sampling->dilution plating Plate Dilutions on TSA dilution->plating incubation_plates Incubate Plates for 18-24h plating->incubation_plates colony_count Count Colonies (CFU/mL) incubation_plates->colony_count plot_data Plot log10 CFU/mL vs. Time colony_count->plot_data

Figure 2: Workflow for Time-Kill Assay.

In Vivo Efficacy of this compound

A murine systemic infection model was used to evaluate the in vivo protective effect of this compound against an MRSA clinical isolate.[3][4]

Table 2: In Vivo Activity of this compound in a Murine Systemic Infection Model [3][4]

Treatment GroupDose (mg/kg)Lung Bacterial Count (log₁₀ CFU/mL)ED₅₀ (mg/kg)
This compound - 3.66 29.05
Moxifloxacin--38.69
Levofloxacin-->40
Ciprofloxacin-->40
Saline Control-5.5-

ED₅₀ (Median Effective Dose) is the dose required to protect 50% of the mice from mortality.

Experimental Protocol: In Vivo Murine Infection Model

This protocol is a generalized representation based on common practices in murine infection models for MRSA.[8][9][10]

Objective: To evaluate the efficacy of this compound in treating a systemic or localized MRSA infection in a mouse model.

Materials:

  • This compound

  • MRSA strain

  • Female BALB/c mice (6-8 weeks old)

  • Sterile saline (0.9% NaCl)

  • Gastric mucin (for systemic infection)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Syringes and needles for injection and oral gavage

  • Surgical tools for tissue harvesting

  • Homogenizer

  • TSA plates

Procedure:

5.1. Systemic Infection Model

  • Infection:

    • Prepare an inoculum of MRSA in sterile saline, potentially mixed with 5% gastric mucin to enhance virulence.

    • Challenge mice intraperitoneally (IP) with a bacterial suspension calibrated to be a lethal dose (e.g., 100x the minimal lethal dose).

  • Treatment:

    • At predetermined time points post-infection (e.g., 1 and 4 hours), administer this compound or comparator drugs orally (gavage) or via another appropriate route.

    • A control group should receive the vehicle (e.g., saline).

  • Monitoring and Endpoint:

    • Monitor the mice for signs of illness and mortality over a set period (e.g., 7 days).

    • Calculate the ED₅₀ based on the survival data.

    • For bacterial burden assessment, a separate cohort of mice can be euthanized at a specific time point (e.g., 24 hours), and target organs (e.g., lungs, spleen, liver) harvested for bacterial enumeration.

5.2. Lung Infection Model

  • Infection:

    • Anesthetize the mice.

    • Instill a suspension of MRSA intranasally.[1]

  • Treatment:

    • Administer this compound at specified intervals post-infection.

  • Endpoint:

    • At a defined time point, euthanize the mice and harvest the lungs.

    • Homogenize the lung tissue and perform serial dilutions for bacterial enumeration on TSA plates.

    • The efficacy of the treatment is determined by the reduction in bacterial load in the lungs compared to the control group.

InVivo_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis animal_acclimation Acclimate Mice infection_route Infection Route? animal_acclimation->infection_route inoculum_prep Prepare MRSA Inoculum inoculum_prep->infection_route systemic_infection Intraperitoneal Injection infection_route->systemic_infection Systemic lung_infection Intranasal Instillation infection_route->lung_infection Lung treatment_admin Administer this compound and Controls systemic_infection->treatment_admin lung_infection->treatment_admin endpoint_type Endpoint? treatment_admin->endpoint_type survival Monitor Survival (Calculate ED50) endpoint_type->survival Survival bacterial_burden Harvest Organs (CFU Enumeration) endpoint_type->bacterial_burden Bacterial Burden

Figure 3: Generalized Workflow for In Vivo Murine Infection Models.

Mechanism of Action and Resistance

This compound's bactericidal effect stems from its ability to inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and segregation.[11][12] This dual-targeting mechanism is thought to reduce the likelihood of resistance development.[3] Resistance to fluoroquinolones in S. aureus can arise from mutations in the quinolone-resistance determining regions (QRDRs) of the genes encoding these enzymes (gyrA, parC).[3][4] Additionally, active efflux of the drug from the bacterial cell, mediated by efflux pumps, can contribute to reduced susceptibility.[11]

Zabofloxacin_MoA cluster_drug This compound cluster_targets Bacterial Targets cluster_process Cellular Processes cluster_outcome Outcome This compound This compound dna_gyrase DNA Gyrase (GyrA/GyrB) This compound->dna_gyrase inhibits topo_iv Topoisomerase IV (ParC/ParE) This compound->topo_iv inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication chromosome_segregation Chromosome Segregation topo_iv->chromosome_segregation dna_damage DNA Strand Breaks dna_replication->dna_damage disruption leads to chromosome_segregation->dna_damage disruption leads to cell_death Bacterial Cell Death dna_damage->cell_death

Figure 4: Signaling Pathway of this compound in S. aureus.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound against MRSA. The data indicates that this compound possesses potent in vitro and in vivo activity, making it a promising candidate for the treatment of MRSA infections.[3][4] Adherence to standardized methodologies is crucial for generating reliable and comparable data in the development of new antimicrobial agents.

References

Investigating Zabofloxacin's Efficacy in Murine Systemic Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of Zabofloxacin, a novel fluoroquinolone antibiotic, in murine systemic infection models. The protocols detailed below are synthesized from various studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound against clinically relevant pathogens such as Streptococcus pneumoniae and Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

This compound is a broad-spectrum fluoroquinolone that exhibits potent bactericidal activity by targeting essential bacterial enzymes.[1][2][3] Its primary mechanism involves the dual inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2] By binding to the enzyme-DNA complex, this compound stabilizes it, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[2] This dual-targeting mechanism contributes to its enhanced potency against Gram-positive pathogens, including strains resistant to other fluoroquinolones.[1][2]

Zabofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Segregation This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA Bacterial DNA DNA_Gyrase->DNA supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Topoisomerase_IV->DNA decatenation Topoisomerase_IV->DSB Replication Replication & Transcription DNA->Replication Segregation Chromosome Segregation DNA->Segregation Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound against key pathogens in murine systemic infection models.

Table 1: In Vitro Activity of this compound and Comparator Fluoroquinolones

Bacterial SpeciesStrain TypeThis compound MIC90 (mg/L)Gemifloxacin MIC90 (mg/L)Moxifloxacin MIC90 (mg/L)Ciprofloxacin MIC90 (mg/L)
Streptococcus pneumoniaePenicillin-Sensitive0.03[4]0.03[5]0.25[5]2[5]
Streptococcus pneumoniaePenicillin-Resistant0.03[4]---
Streptococcus pneumoniaeQuinolone-Resistant1[4]1[5]>1[5]>4[5]
Staphylococcus aureusMRSA2[6]---

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vivo Efficacy of this compound and Comparators in Murine Systemic Infection Models

PathogenMouse ModelEndpointThis compound ED50 (mg/kg)Moxifloxacin ED50 (mg/kg)Gemifloxacin ED50 (mg/kg)Ciprofloxacin ED50 (mg/kg)
S. pneumoniae (PRSP)Systemic InfectionSurvival0.42[5]18.00[5]2.09[5]31.45[5]
S. aureus (MRSA)Systemic InfectionSurvival29.05[6]38.69[6]->40[6]

ED50: Median effective dose required to protect 50% of the infected mice. PRSP: Penicillin-Resistant Streptococcus pneumoniae MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Workflow

The general workflow for assessing the in vivo efficacy of this compound in a murine systemic infection model is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation P1 Bacterial Inoculum Preparation I1 Induction of Systemic Infection (e.g., Intraperitoneal Injection) P1->I1 P2 Animal Acclimatization (e.g., 6-8 week old mice) P2->I1 T1 Administration of this compound (e.g., Oral Gavage) I1->T1 (e.g., 1 and 4 hours post-infection) E1 Monitoring of Survival (ED50 Determination) T1->E1 E2 Bacterial Load in Organs (e.g., Lungs, Spleen) T1->E2

Figure 2: Generalized experimental workflow.

Detailed Experimental Protocols

Protocol 1: Murine Systemic Infection Model with Streptococcus pneumoniae

This protocol is adapted from studies evaluating the efficacy of this compound against penicillin-resistant S. pneumoniae (PRSP).[5]

1. Materials:

  • Streptococcus pneumoniae strain (e.g., a clinically isolated PRSP strain)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Phosphate-buffered saline (PBS), sterile

  • Male ICR mice (specific pathogen-free, 5-6 weeks old)

  • This compound and comparator antibiotics

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Gastric mucin (5% in 0.9% NaCl solution)

  • Standard laboratory equipment for microbiology and animal handling

2. Inoculum Preparation:

  • Culture the S. pneumoniae strain overnight at 37°C in 5% CO2 in Todd-Hewitt broth with yeast extract.

  • Subculture the bacteria in fresh, pre-warmed broth and grow to the mid-logarithmic phase (OD600 of 0.5-0.7).

  • Harvest the bacterial cells by centrifugation (e.g., 3000 x g for 20 minutes at 4°C).

  • Wash the pellet twice with sterile PBS.

  • Resuspend the pellet in PBS and adjust the concentration to the desired inoculum size (e.g., 2 x 107 CFU/mouse) for infection. The final inoculum should be mixed with an equal volume of 5% gastric mucin to enhance virulence.

3. Systemic Infection and Treatment:

  • Acclimatize mice for at least one week before the experiment.

  • Challenge the mice with an intraperitoneal (IP) injection of 0.2 mL of the prepared bacterial suspension. This inoculum size should be predetermined to be lethal to 100% of untreated control mice within a specified timeframe (e.g., 48-72 hours).

  • Group the infected mice and administer the test compounds. For example, administer this compound or comparator antibiotics orally by gavage at 1 and 4 hours post-infection. Include a vehicle-treated control group.

  • Administer a range of doses for each antibiotic to determine the ED50.

4. Endpoint Measurement (ED50 Determination):

  • Monitor the mice for survival for a period of 7 days post-infection.

  • Record the number of surviving mice in each treatment group.

  • Calculate the ED50 (the dose that protects 50% of the mice from lethal infection) using a suitable statistical method (e.g., probit analysis).

Protocol 2: Murine Systemic Infection Model with MRSA

This protocol is based on studies investigating this compound's efficacy against Methicillin-resistant Staphylococcus aureus.[6]

1. Materials:

  • MRSA clinical isolate

  • Mueller-Hinton broth

  • 0.9% NaCl solution, sterile

  • Gastric mucin (5% in 0.9% NaCl)

  • Female Swiss albino mice (4-6 weeks old)

  • This compound and comparator antibiotics

  • Vehicle for drug administration

  • Blood agar plates

  • Tissue homogenizer

2. Inoculum Preparation:

  • Culture the MRSA strain in Mueller-Hinton broth at 35°C for 18 hours.

  • Prepare a bacterial suspension in 0.9% NaCl solution.

  • Adjust the suspension with 5% gastric mucin to a concentration that is 100 times the minimal lethal dose. This dose should be sufficient to cause 100% mortality in the untreated control group within 48 hours.

3. Systemic Infection and Treatment:

  • Challenge groups of mice (e.g., four mice per group) with an intraperitoneal injection of 0.2 mL of the bacterial suspension.

  • Administer this compound or comparator antibiotics orally twice, at 1 and 4 hours post-infection. Include a vehicle-treated control group.

4. Endpoint Measurements:

  • ED50 Determination:

    • Monitor survival for at least 48 hours post-infection.

    • Calculate the ED50 based on the survival data.

  • Bacterial Load in Lungs:

    • At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize a separate cohort of treated and control mice.

    • Aseptically dissect the lungs.

    • Weigh the lung tissue and homogenize it in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate onto blood agar.

    • Incubate the plates at 37°C for 24 hours.

    • Count the colony-forming units (CFU) and express the bacterial load as log10 CFU per gram of lung tissue.

Host Signaling Pathways

While fluoroquinolones as a class have been reported to exert some immunomodulatory effects, such as altering the production of inflammatory cytokines like TNF-α and IL-1β, specific studies detailing the modulation of host signaling pathways by this compound in the context of murine systemic infection are not extensively available in the current literature. The primary and well-established mechanism of this compound is its direct bactericidal action through the inhibition of bacterial enzymes.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions, bacterial strains, and animal models used. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Zabofloxacin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering Zabofloxacin resistance in their experiments.

Troubleshooting Guides

Guide 1: Unexpectedly High Minimum Inhibitory Concentration (MIC) Values for this compound

Problem: The observed MIC of this compound against your bacterial strain is significantly higher than expected, suggesting resistance.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high this compound MIC values.

Step-by-Step Guide:

  • Verify Experimental Protocol: Carefully review your MIC assay protocol.[1][2][3][4]

    • Antibiotic Concentration: Double-check the preparation of your this compound stock solution and serial dilutions.

    • Inoculum Density: Ensure the bacterial inoculum was prepared to the correct McFarland standard to avoid an excessively high cell density, which can artificially elevate the MIC.

    • Incubation Conditions: Confirm that the incubation time and temperature were appropriate for the bacterial species being tested.

    • Growth Medium: Verify that the correct broth medium was used and that its pH is within the optimal range, as acidic conditions can increase the MIC for some fluoroquinolones.[5]

  • Investigate Resistance Mechanism: If the high MIC is reproducible, the next step is to determine the likely mechanism of resistance. The primary mechanisms of fluoroquinolone resistance are target site mutations, overexpression of efflux pumps, and plasmid-mediated resistance.[6][7][8]

  • Perform Differential Diagnosis Experiments:

    • Target Site Mutations: Sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes. Mutations in these regions are a common cause of high-level fluoroquinolone resistance.[9][10][11][12][13]

    • Efflux Pump Overexpression: Perform an MIC assay with and without a known efflux pump inhibitor (EPI), such as reserpine or phenylalanine-arginine β-naphthylamide (PAβN). A significant (four-fold or greater) reduction in the MIC in the presence of the EPI suggests that efflux is a contributing factor to resistance.[14]

    • Plasmid-Mediated Resistance: Screen for the presence of plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes, using PCR.

  • Interpret Results and Plan Next Steps:

    • If QRDR mutations are identified, this compound may have limited efficacy against the strain.

    • If efflux pump activity is confirmed, consider strategies to inhibit these pumps, such as combination therapy with an EPI.

    • If PMQR genes are present, this indicates a mobile resistance mechanism that may be transferable.

Guide 2: Inconsistent this compound Efficacy in In Vitro Assays

Problem: You are observing variable or contradictory results in your this compound susceptibility or efficacy experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inoculum Variability Ensure a consistent starting inoculum density for all experiments using a spectrophotometer or McFarland standards.
Media Composition Use the same batch of growth media for all related experiments. Variations in cation concentration (e.g., Mg2+, Ca2+) can affect fluoroquinolone activity.[5]
Contamination Streak a sample of your bacterial culture on an agar plate to check for purity. Contaminating organisms can interfere with susceptibility testing.
Antibiotic Degradation Prepare fresh this compound stock solutions regularly and store them appropriately (protected from light and at the recommended temperature).
Plasmid Loss If resistance is plasmid-mediated, repeated subculturing without selective pressure may lead to plasmid loss and a return to susceptibility. Maintain selective pressure if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: this compound, like other fluoroquinolones, is primarily affected by three main resistance mechanisms:

  • Target Site Modifications: Mutations in the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), can reduce the binding affinity of the drug.[7]

  • Efflux Pump Overexpression: Bacteria can actively pump this compound out of the cell using efflux pumps, preventing it from reaching its intracellular targets.[8]

  • Plasmid-Mediated Quinolone Resistance (PMQR): Bacteria can acquire genes on plasmids that confer resistance, such as qnr genes which protect the target enzymes from fluoroquinolones.[6]

Q2: How can I determine if efflux pumps are contributing to this compound resistance in my bacterial strain?

A2: A common method is to perform a broth microdilution MIC assay with and without a known efflux pump inhibitor (EPI). If the MIC of this compound is significantly lower (typically a four-fold or greater reduction) in the presence of the EPI, it indicates that efflux is a mechanism of resistance.[14]

cluster_0 Bacterial Cell This compound This compound efflux_pump Efflux Pump This compound->efflux_pump Binds to pump target DNA Gyrase / Topoisomerase IV This compound->target Inhibits DNA replication epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Blocks pump zabofloxacin_out This compound (extracellular) efflux_pump->zabofloxacin_out Efflux

Caption: Mechanism of action of efflux pump inhibitors.

Q3: Can this compound be used in combination with other antibiotics to overcome resistance?

A3: Yes, combination therapy can be a viable strategy. Synergy has been reported for fluoroquinolones with other classes of antibiotics, though this is often species and strain-dependent.[15] A checkerboard assay is the standard method to determine if two antimicrobial agents act synergistically.

Q4: My sequencing results show a mutation in gyrA. What does this mean for this compound susceptibility?

A4: A mutation in the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene is a strong indicator of target-based resistance to fluoroquinolones, including this compound. This typically leads to a significant increase in the MIC. The specific amino acid substitution can influence the level of resistance.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to obtain a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][2]

Protocol 2: Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
  • Genomic DNA Extraction: Extract genomic DNA from the resistant bacterial strain using a commercial kit.

  • PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using specific primers.[9][10][11][12]

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers as for amplification.

  • Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible reference strain to identify any mutations.

Protocol 3: Checkerboard Assay for Synergy Testing
  • Prepare Antibiotic Dilutions: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis and the second antibiotic along the y-axis.

  • Inoculate: Add a standardized bacterial inoculum (as described in the MIC protocol) to all wells.

  • Incubate: Incubate the plate under appropriate conditions.

  • Determine MICs: Observe the MIC of each antibiotic alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Quantitative Data Summary

Table 1: MIC Values of this compound and Other Fluoroquinolones against Streptococcus pneumoniae Strains

Strain Type Antibiotic MIC Range (mg/L) MIC90 (mg/L)
Quinolone-Susceptible This compound-0.03
Gemifloxacin-0.03
Moxifloxacin-0.25
Ciprofloxacin-2
Quinolone-Resistant This compound0.06 - 21.0
Gemifloxacin0.06 - 21.0
Moxifloxacin4 - 88.0
Ciprofloxacin4 - 6464.0

Data adapted from a study on clinically isolated Streptococcus pneumoniae.[14]

Table 2: In Vitro Activity of this compound and Other Fluoroquinolones against MRSA Isolates

Antibiotic Susceptibility (%) MIC50 (µg/ml) MIC90 (µg/ml)
This compound 61.20.252
Moxifloxacin Not specifiedNot specifiedNot specified
Levofloxacin Not specifiedNot specifiedNot specified
Ciprofloxacin Not specifiedNot specifiedNot specified

Data from a study on MRSA isolates from a university hospital in Egypt.[16]

Signaling Pathway Diagram

cluster_resistance This compound This compound cell_entry Cell Entry This compound->cell_entry target_enzymes Target Enzymes (DNA Gyrase & Topoisomerase IV) cell_entry->target_enzymes inhibition Inhibition of DNA Replication target_enzymes->inhibition cell_death Bacterial Cell Death inhibition->cell_death resistance Resistance Mechanisms resistance->cell_entry Reduces intracellular concentration resistance->target_enzymes Alters binding site target_mutation Target Site Mutation (gyrA/parC) efflux Efflux Pump Overexpression pmqr Plasmid-Mediated Resistance

Caption: General pathway of this compound action and resistance.

References

Optimizing Zabofloxacin Dosage: A Technical Support Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing zabofloxacin dosage to minimize toxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Unexpected Acute Toxicity or Mortality in Rodent Studies

Question: We observed significant mortality in our mouse/rat cohort at our initial this compound dose. How can we determine a safer starting dose?

Answer:

Troubleshooting Steps:

  • Review Existing Data: Compare your initial dose with published data for other fluoroquinolones.

  • Conduct a Dose-Range Finding Study: Use a small number of animals and a wide range of doses to identify a non-lethal dose range.

  • Observe for Clinical Signs: Monitor animals closely for signs of toxicity such as decreased locomotor activity, ptosis, tremor, convulsions, and respiratory depression.[1]

  • Establish a Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.

Parameter Levofloxacin (Oral) [1]DV-7751a (Intravenous) [2]This compound
Animal Model Mice, RatsRats, MiceData Not Available
LD50 1,478 - 1,881 mg/kg104 - 187.4 mg/kgData Not Available

Experimental Protocol: Single-Dose Acute Toxicity Study (Rodent)

  • Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females per group.

  • Dosage: Administer this compound orally or intravenously at a minimum of three dose levels. A control group should receive the vehicle only.

  • Observation: Monitor animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Perform gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 using appropriate statistical methods (e.g., probit analysis).

Issue 2: Signs of Organ Toxicity in Repeated-Dose Studies

Question: Our 28-day rat study with this compound is showing elevated liver enzymes (ALT, AST) and kidney markers (BUN, creatinine). How do we interpret these findings and adjust our protocol?

Answer:

Fluoroquinolones are known to have the potential for hepatotoxicity and nephrotoxicity. While specific repeated-dose toxicity data for this compound is limited, a study on another quinolone, irloxacin, showed that the kidney was the target organ in a 13-week rat study, with a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day.[3][4] In dogs, subacute toxicity of this compound has been noted to cause atrophy of endocrine organs and vomitus.[5][6]

Troubleshooting Steps:

  • Establish a Baseline: Ensure you have robust baseline data for all biochemical and hematological parameters before starting the study.

  • Monitor Key Biomarkers: Regularly monitor serum levels of ALT, AST, alkaline phosphatase (ALP), bilirubin for hepatotoxicity, and BUN and creatinine for nephrotoxicity.

  • Histopathology: At the end of the study, perform comprehensive histopathological examinations of the liver and kidneys. Look for findings such as hepatocellular necrosis, cholestasis, or tubular degeneration.[3][4]

  • Determine the NOAEL: Identify the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

  • Dose Adjustment: If toxicity is observed, consider reducing the dose in subsequent studies to a level at or below the determined NOAEL.

Table 1: Key Parameters for Monitoring Organ Toxicity

Toxicity Type Animal Model Key Biomarkers Histopathological Findings
Hepatotoxicity Rat, DogALT, AST, ALP, BilirubinHepatocellular necrosis, Cholestasis, Inflammatory infiltrates
Nephrotoxicity RatBUN, Creatinine, UrinalysisTubular degeneration/dilatation, Interstitial nephritis
Cardiotoxicity Dog, RabbitECG (QT interval), Cardiac troponinsMyocardial degeneration, Inflammation

Experimental Protocol: Repeated-Dose Toxicity Study (Rat)

  • Animals: Use a sufficient number of rats per sex per group to allow for interim and terminal sacrifices.

  • Dosage: Administer this compound daily via the intended clinical route for 28 or 90 days at three or more dose levels, plus a control group.

  • Clinical Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: Collect blood and urine samples at baseline, mid-study, and termination for hematology, clinical chemistry, and urinalysis.

  • Pathology: At termination, conduct a full necropsy, weigh major organs, and perform histopathological examination of a comprehensive list of tissues.

Issue 3: Concerns about Cardiotoxicity and QT Prolongation

Question: We are planning a study in a non-rodent species and are concerned about the potential for QT interval prolongation with this compound. How should we design our study to assess this?

Answer:

While a phase one clinical trial of this compound did not detect QT interval prolongation, it is a known class effect of fluoroquinolones.[5] Therefore, preclinical assessment is crucial. The hERG (human Ether-à-go-go-Related Gene) assay is a standard in vitro test to assess the potential of a drug to block the IKr current, which is a key mechanism for QT prolongation. In vivo studies in species like dogs or non-human primates are then used to evaluate the actual effect on the QT interval.

Troubleshooting Steps:

  • In Vitro hERG Assay: Conduct a hERG assay to determine the IC50 of this compound for the potassium channel. This will provide an initial assessment of risk.

  • In Vivo Cardiovascular Safety Study: Use a conscious, telemetered non-rodent model (e.g., Beagle dog) to allow for continuous ECG monitoring without the confounding effects of anesthesia.

  • Dose Selection: Doses should be selected to provide a range of exposures, including those that are multiples of the anticipated clinical exposure.

  • Data Analysis: Analyze the ECG data for changes in QT interval, correcting for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's).

  • Correlate with Plasma Concentrations: Correlate any ECG changes with the plasma concentration of this compound at the time of measurement.

Experimental Protocol: In Vivo Cardiovascular Safety Study (Dog)

  • Animals: Use telemetered male and female Beagle dogs.

  • Study Design: A crossover design is often used, where each animal receives the vehicle and multiple doses of this compound with an adequate washout period in between.

  • Data Collection: Continuously record ECG, heart rate, and blood pressure before and for at least 24 hours after dosing. Collect blood samples for pharmacokinetic analysis at time points corresponding to ECG recordings.

  • Endpoints: The primary endpoint is the change in the corrected QT (QTc) interval from baseline. Other parameters include PR interval, QRS duration, heart rate, and blood pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fluoroquinolone-induced toxicity?

A1: The main mechanisms include:

  • Oxidative Stress: Fluoroquinolones can induce the production of reactive oxygen species (ROS), leading to cellular damage.

  • Mitochondrial Dysfunction: They can interfere with mitochondrial function, affecting energy production and potentially triggering apoptosis.

  • Inhibition of Mammalian Topoisomerase II: While the primary targets are bacterial DNA gyrase and topoisomerase IV, at high concentrations, fluoroquinolones may have some inhibitory effects on mammalian topoisomerase II.

  • Chelation of Divalent Cations: Fluoroquinolones can chelate cations like magnesium, which may play a role in toxicities such as tendinopathy.

Q2: What are the recommended animal models for assessing this compound toxicity?

A2: A combination of rodent (rat or mouse) and non-rodent (dog or non-human primate) species is typically required by regulatory agencies.

  • Rodents: Are commonly used for acute, sub-chronic, and chronic toxicity studies, as well as carcinogenicity and reproductive toxicity assessments.

  • Non-rodents (Dogs): Are often preferred for cardiovascular safety pharmacology studies and can be more sensitive to certain toxicities.

Q3: Are there any known reproductive or developmental toxicity concerns with this compound?

A3: Animal studies have indicated that this compound may have teratogenic potential.[5][6] This is a significant concern, and therefore, comprehensive reproductive and developmental toxicity studies are essential. These studies typically evaluate fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development. For example, studies with levofloxacin in rats showed no teratogenicity at doses up to 810 mg/kg, but fetal toxicity was observed at this high dose.[7][8]

Q4: What is the expected genotoxic potential of this compound?

A4: Specific genotoxicity data for this compound is not widely published. However, a standard battery of genotoxicity tests is required for all new drugs. This typically includes:

  • A test for gene mutation in bacteria (e.g., Ames test).

  • An in vitro cytogenetic test in mammalian cells (e.g., micronucleus or chromosomal aberration assay).

  • An in vivo genotoxicity test in a rodent hematopoietic system (e.g., micronucleus assay).

Q5: How can we mitigate this compound-induced toxicity in our animal studies?

A5:

  • Dose Optimization: The most critical step is to identify the NOAEL through careful dose-escalation and repeated-dose toxicity studies.

  • Route and Formulation: The route of administration and formulation can impact toxicity. Ensure these are relevant to the intended clinical use.

  • Supportive Care: Provide appropriate supportive care to the animals, including monitoring for and managing any adverse clinical signs.

  • Biomarker Monitoring: Proactive monitoring of relevant biomarkers can help in the early detection of toxicity, allowing for adjustments to the study protocol.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_preclinical Preclinical Toxicity Assessment Workflow for this compound DoseRange Dose-Range Finding (Acute Toxicity, MTD) RepeatedDose Repeated-Dose Toxicity (28-day, 90-day) Rodent & Non-rodent DoseRange->RepeatedDose Inform Dose Selection SafetyPharm Safety Pharmacology (CV, CNS, Respiratory) RepeatedDose->SafetyPharm Identify Target Organs Carcinogenicity Carcinogenicity (Long-term rodent studies) RepeatedDose->Carcinogenicity Inform Dose Selection Genotox Genotoxicity (Ames, Micronucleus) SafetyPharm->Genotox Assess Safety Profile ReproTox Reproductive Toxicity Genotox->ReproTox Evaluate Mutagenic Potential ReproTox->Carcinogenicity Assess Developmental Risks

Preclinical toxicity assessment workflow.

Fluoroquinolone_Toxicity_Pathways cluster_cellular Cellular Mechanisms of Toxicity cluster_organ Organ-Level Toxicities This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Topoisomerase Mammalian Topoisomerase II Inhibition (at high conc.) This compound->Topoisomerase Chelation Divalent Cation Chelation (e.g., Mg2+) This compound->Chelation Mitochondria->ROS Leads to Neurotoxicity Neurotoxicity Mitochondria->Neurotoxicity Hepatotoxicity Hepatotoxicity ROS->Hepatotoxicity Nephrotoxicity Nephrotoxicity ROS->Nephrotoxicity Tendinopathy Tendinopathy ROS->Tendinopathy Cardiotoxicity Cardiotoxicity (QT Prolongation) Topoisomerase->Cardiotoxicity Chelation->Tendinopathy

References

Troubleshooting poor solubility of Zabofloxacin in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Zabofloxacin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a poorly soluble drug in neutral aqueous solutions. Its solubility is highly dependent on the pH of the solution and the salt form used. While specific solubility data can vary, the free base form of this compound has very low aqueous solubility. The salt forms, such as this compound hydrochloride and this compound aspartate, exhibit enhanced water solubility and stability.[1][2] For instance, the salt form of a similar fluoroquinolone, ciprofloxacin lactate, has a water solubility exceeding 100 mg/mL, while the free base is much less soluble.[3]

Q2: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?

A2: This is a common issue due to the low solubility of this compound at neutral pH. The primary troubleshooting step is to adjust the pH of your solution. Fluoroquinolones, in general, are more soluble in acidic conditions.[3][4] Lowering the pH of your buffer to the acidic range (e.g., pH 3-5) should significantly improve the solubility of this compound.

Q3: How does pH affect the solubility of this compound?

A3: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is lowest near its isoelectric point and increases at pH values where it can exist as a more soluble salt. For many fluoroquinolones, solubility is significantly higher in acidic pH.[3][4] For example, the solubility of levofloxacin hemihydrate increases from approximately 44 mg/mL at pH 8.0 to over 70 mg/mL at pH 3.0.[3] A similar trend is expected for this compound.

Q4: What is the best way to prepare a stock solution of this compound?

A4: For preparing a high-concentration stock solution, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for this compound and other fluoroquinolones.[5][6] After dissolving this compound in the organic solvent, you can then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental results.

Q5: Can I use excipients to improve the solubility of this compound?

A5: Yes, various pharmaceutical excipients can be used to enhance the solubility of this compound. These include:

  • Co-solvents: Water-miscible solvents like ethanol, propylene glycol (PG), and polyethylene glycol (PEG) 400 can be added to the aqueous solution to increase solubility.[7][8]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, thereby increasing their solubility.

  • Polymers: Polymers such as hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) can be used to create amorphous solid dispersions of this compound, which have a higher dissolution rate than the crystalline form.[9][10]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[11]

Q6: Which salt form of this compound should I use for better solubility?

A6: If available, using a salt form of this compound, such as this compound hydrochloride or this compound aspartate, is recommended for better aqueous solubility compared to the free base.[1][2] Salt formation is a common and effective method for increasing the solubility and dissolution rate of acidic and basic drugs.[4][12][13]

Quantitative Data Summary

The following tables summarize solubility data for fluoroquinolones. While specific quantitative data for this compound is limited in publicly available literature, the data for other fluoroquinolones can provide a general guide.

Table 1: Solubility of Fluoroquinolones in Different Solvents

FluoroquinoloneSolventSolubility (mg/mL)Reference
BalofloxacinDMSO (with warming)~1[6]
BalofloxacinDMF~10[6]
Ciprofloxacin HClWater>10[14]
Moxifloxacin HClWater>10[14]
Levofloxacin HemihydrateWater (pH 3.0)70.66[3]
Levofloxacin HemihydrateWater (pH 7.0)49.66[3]
Ciprofloxacin LactateWater (pH 5.0)236.91[3]
Ciprofloxacin LactateWater (pH 7.0)0.182[3]

Table 2: Effect of Co-solvents on Fluoroquinolone Solubility (Illustrative Example)

DrugCo-solvent System (v/v)Solubility (mg/mL)
MeloxicamWater0.008
Meloxicam50% Ethanol in Water0.25
Meloxicam100% Ethanol1.5
RofecoxibWater0.005
Rofecoxib50% PEG 400 in Water0.4
Rofecoxib100% PEG 400150
(Data for Meloxicam and Rofecoxib are used as illustrative examples of the effect of co-solvents on poorly soluble drugs, as detailed quantitative data for this compound with these co-solvents is not readily available.)[8]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 3.0, 4.5, 6.8, 7.4, and 8.0).[15][16]

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[15]

  • Sample Separation: After equilibration, centrifuge the samples to separate the undissolved solid.

  • Analysis: Carefully withdraw the supernatant, filter it through a 0.22 µm filter, and determine the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Solubility Enhancement using Co-solvents

  • Co-solvent Selection: Choose a water-miscible co-solvent in which this compound has higher solubility (e.g., ethanol, propylene glycol, PEG 400).[7][8]

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent mixture for your application.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solution Preparation: Dissolve both this compound and a carrier polymer (e.g., HPMC, PVP) in a common volatile solvent or a mixture of solvents.[17][18]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film of the solid dispersion on the flask wall.

  • Drying and Pulverization: Further dry the film under vacuum to remove any residual solvent. Scrape the dried film and pulverize it to obtain a fine powder.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (using techniques like XRD or DSC) and determine its dissolution rate in your desired aqueous medium.

Visualizations

Troubleshooting_Zabofloxacin_Solubility start Start: Poor this compound Solubility in Aqueous Solution check_form Is the this compound in a salt form (e.g., HCl, Aspartate)? start->check_form use_salt Action: Use a salt form for better aqueous solubility. check_form->use_salt No adjust_ph Primary Action: Adjust pH to acidic range (e.g., pH 3-5) check_form->adjust_ph Yes use_salt->adjust_ph prepare_stock Alternative: Prepare a concentrated stock in an organic solvent (DMSO, DMF) and dilute into aqueous medium. adjust_ph->prepare_stock If pH adjustment is not feasible for the experiment use_excipients Advanced Option: Enhance solubility using excipients. adjust_ph->use_excipients If further enhancement is needed end_soluble End: this compound Solubilized adjust_ph->end_soluble Success prepare_stock->end_soluble cosolvents Use Co-solvents (e.g., Ethanol, PG, PEG 400) use_excipients->cosolvents For liquid formulations solid_dispersion Create a Solid Dispersion with a polymer (e.g., HPMC, PVP) use_excipients->solid_dispersion For solid formulations cosolvents->end_soluble solid_dispersion->end_soluble

Caption: Troubleshooting workflow for poor this compound solubility.

Solubility_Enhancement_Workflow start Start: Characterize Baseline Solubility of this compound select_method Select Solubility Enhancement Method start->select_method ph_adjustment pH Adjustment select_method->ph_adjustment Simple approach cosolvency Co-solvency select_method->cosolvency Liquid formulation solid_dispersion Solid Dispersion select_method->solid_dispersion Solid formulation ph_protocol Follow Protocol 1: Determine solubility at various acidic pH values. ph_adjustment->ph_protocol cosolvency_protocol Follow Protocol 2: Screen different co-solvents and concentrations. cosolvency->cosolvency_protocol sd_protocol Follow Protocol 3: Prepare solid dispersion with a suitable polymer. solid_dispersion->sd_protocol analyze_solubility Analyze Solubility and Dissolution Rate ph_protocol->analyze_solubility cosolvency_protocol->analyze_solubility sd_protocol->analyze_solubility analyze_solubility->select_method Unsuccessful optimize Optimize Formulation analyze_solubility->optimize Successful end_formulation End: Optimized this compound Formulation optimize->end_formulation

Caption: Experimental workflow for enhancing this compound solubility.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zabofloxacin and other fluoroquinolones in laboratory settings. The information is designed to help identify and mitigate potential adverse effects during preclinical studies.

Frequently Asked Questions (FAQs)

General

Q1: What are the most commonly reported adverse effects associated with fluoroquinolones in laboratory models?

A1: Fluoroquinolones as a class have been associated with a range of adverse effects in laboratory models, which often precede clinical observations. These include:

  • Tendinopathy: Damage to tendons, which can be observed in vitro through cytotoxicity in tenocyte cultures.[1][2]

  • Phototoxicity: Skin damage upon exposure to light, commonly assessed using in vitro models like the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test.[3][4]

  • Cardiotoxicity: Potential for cardiac arrhythmias, often linked to the blockade of the hERG potassium channel.[5][6]

  • Hepatotoxicity: Liver injury, which can be evaluated in vitro using primary hepatocytes or liver cell lines.[7][8]

  • Neurotoxicity: Adverse effects on the central and peripheral nervous system, which can be studied using neuronal cell lines.[9][10]

Q2: How does this compound's adverse effect profile generally compare to other fluoroquinolones?

A2: While specific quantitative data for this compound in many preclinical models is limited in publicly available literature, it is generally reported to be well-tolerated. For instance, some studies indicate a lack of significant QT interval prolongation, a marker for cardiotoxicity. However, like other fluoroquinolones, it is essential to experimentally evaluate its potential for class-specific adverse effects.

Experimental Models

Q3: What are the standard in vitro models for assessing fluoroquinolone-induced tendinopathy?

A3: A common in vitro model utilizes primary tendon cells or immortalized tenocyte cell lines (e.g., from rabbits).[1][2] These cells are exposed to the test compound, and various endpoints are measured, such as cell viability (MTT assay), proliferation, and extracellular matrix protein synthesis.

Q4: Which in vitro assay is recommended for evaluating phototoxicity?

A4: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is a validated and widely accepted in vitro method for assessing the phototoxic potential of substances.[4][11] It compares the cytotoxicity of a compound in the presence and absence of UV-A light.

Q5: How can I assess the potential for cardiotoxicity in a laboratory setting?

A5: The primary in vitro method for assessing cardiotoxicity risk associated with QT prolongation is the hERG patch-clamp assay.[5][6] This electrophysiological technique measures the inhibitory effect of a compound on the hERG potassium channel expressed in a mammalian cell line.

Q6: What are the recommended in vitro models for studying hepatotoxicity?

A6: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity studies due to their metabolic competence.[8] However, due to limitations in availability and variability, immortalized human liver cell lines like HepG2 and HepaRG are also widely used.[12][13]

Q7: What cell line is suitable for in vitro neurotoxicity assessment of fluoroquinolones?

A7: The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies.[9][10][14] These cells can be differentiated into a more mature neuronal phenotype to better mimic in vivo conditions.

Troubleshooting Guides

Tendinopathy Studies
Issue Possible Cause Troubleshooting Steps
High variability in tenocyte viability assays. 1. Inconsistent cell seeding density. 2. Variation in drug concentration. 3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Prepare fresh drug dilutions for each experiment and verify concentrations. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Difficulty in isolating viable primary tendon cells. 1. Over-digestion with collagenase. 2. Mechanical stress during isolation.1. Optimize collagenase concentration and digestion time. 2. Handle tissue gently and avoid vigorous pipetting.
No significant cytotoxicity observed even at high concentrations. 1. Short drug exposure time. 2. Low metabolic activity of cells.1. Increase the incubation time with the fluoroquinolone (e.g., up to 72 hours).[2] 2. Ensure cells are healthy and metabolically active before the experiment.
Phototoxicity Studies (3T3 NRU Assay)
Issue Possible Cause Troubleshooting Steps
High background in the Neutral Red Uptake assay. 1. Incomplete removal of the neutral red solution. 2. Precipitation of the test compound.1. Wash cells thoroughly with PBS after neutral red incubation. 2. Check the solubility of the test compound in the assay medium and use a suitable solvent if necessary.
Inconsistent results between experiments. 1. Fluctuation in UVA light source intensity. 2. Variation in cell density.1. Calibrate the UVA light source before each experiment. 2. Ensure consistent cell seeding and confluence.
Cytotoxicity observed in the dark control plate. The compound exhibits inherent cytotoxicity independent of light.This is a valid result. The phototoxicity is determined by comparing the cytotoxicity between the irradiated and non-irradiated plates.
Cardiotoxicity Studies (hERG Assay)
Issue Possible Cause Troubleshooting Steps
Unstable patch-clamp recordings. 1. Poor seal formation. 2. Cell health is compromised.1. Use high-quality borosilicate glass for pipettes and ensure the pipette tip is clean. 2. Use cells at a low passage number and ensure they are in a healthy state.
High variability in IC50 values. 1. Inconsistent drug application. 2. Temperature fluctuations.1. Ensure rapid and complete solution exchange in the recording chamber. 2. Maintain a constant temperature throughout the experiment, as hERG channel kinetics are temperature-sensitive.
No hERG current is detected. 1. Low expression of hERG channels in the cell line. 2. Incorrect voltage protocol.1. Use a cell line with confirmed high-level expression of hERG channels. 2. Apply the correct voltage-clamp protocol to elicit hERG currents.
Hepatotoxicity Studies
Issue Possible Cause Troubleshooting Steps
Primary hepatocytes lose viability and function rapidly. 1. Suboptimal culture conditions. 2. Cryopreservation/thawing stress.1. Use specialized hepatocyte culture medium and collagen-coated plates. 2. Follow a validated thawing protocol for cryopreserved hepatocytes.
Inconsistent cytotoxicity results. 1. Donor-to-donor variability in primary hepatocytes. 2. Inconsistent seeding density.1. Use hepatocytes from multiple donors to assess the range of responses. 2. Ensure uniform cell seeding.
Discrepancy between in vitro results and in vivo data. In vitro models may lack the full metabolic capacity or the complex cell-cell interactions of the in vivo liver.Consider using 3D liver models or co-cultures with other liver cell types to better mimic the in vivo environment.
Neurotoxicity Studies
Issue Possible Cause Troubleshooting Steps
SH-SY5Y cells do not differentiate properly. 1. Incorrect concentration of retinoic acid (RA) or other differentiating agents. 2. Inappropriate cell density.1. Optimize the concentration of RA and the duration of treatment. 2. Seed cells at a density that allows for neurite outgrowth without overcrowding.
High background in neurotoxicity assays. 1. Autofluorescence of the compound. 2. Non-specific binding of reagents.1. Run a compound-only control to check for autofluorescence. 2. Include appropriate controls and blocking steps in your assay protocol.
Variable neuronal marker expression. Inherent heterogeneity of the SH-SY5Y cell line.Consider using a clonal subpopulation of SH-SY5Y cells with more uniform characteristics.

Quantitative Data

Table 1: Comparative Cytotoxicity of Fluoroquinolones in Tendon Cells

FluoroquinoloneCell LineExposure Time (h)Concentration (mM)EffectReference
PefloxacinRabbit Tenocytes72180% decrease in redox status[2]
CiprofloxacinRabbit Tenocytes72162% decrease in redox status[2]
OfloxacinRabbit Tenocytes72130% decrease in redox status[2]
LevofloxacinRabbit Tenocytes72122% decrease in redox status[2]

Table 2: Comparative hERG Channel Inhibition by Fluoroquinolones

FluoroquinoloneIC50 (µM)Reference
Sparfloxacin18[6]
Grepafloxacin50[6]
Moxifloxacin29 - 129[5][6][15]
Gatifloxacin130[6]
Levofloxacin915[6]
Ciprofloxacin966[6]
Ofloxacin1420[6]

Table 3: Comparative Cytotoxicity of Fluoroquinolones in HepG2 Cells

FluoroquinoloneExposure Time (h)EC50 (µg/mL) - MTT AssayReference
Difloxacin72<10[16]
Sarafloxacin72<10[16]
Norfloxacin72<10[16]
Marbofloxacin72>10[16]
Enrofloxacin72>10[16]
Ciprofloxacin72>10[16]
Danofloxacin72>10[16]

Experimental Protocols

Detailed Methodology for 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

This protocol is adapted from established guidelines for the 3T3 NRU phototoxicity test.

1. Cell Culture and Seeding:

  • Culture Balb/c 3T3 fibroblasts in appropriate medium.

  • Seed 1 x 10^4 cells per well in two 96-well plates and incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Prepare a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., Chlorpromazine).

  • Remove the culture medium from the plates and add the test compound dilutions to both plates.

3. Irradiation:

  • Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

  • Keep the second plate in the dark at room temperature for the same duration.

4. Incubation:

  • Wash the cells in both plates with PBS and add fresh culture medium.

  • Incubate both plates for another 24 hours.

5. Neutral Red Uptake and Measurement:

  • Incubate the cells with neutral red solution for approximately 3 hours.

  • Wash the cells and then extract the dye from the viable cells using a destain solution.

  • Measure the absorbance of the extracted dye using a plate reader at 540 nm.

6. Data Analysis:

  • Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates.

  • Determine the IC50 values for both conditions.

  • Calculate the Photo-Irritation-Factor (PIF) by comparing the IC50 values. A PIF value above a certain threshold (e.g., 5) indicates a phototoxic potential.

Detailed Methodology for In Vitro Hepatotoxicity Assay using Primary Hepatocytes

This protocol outlines a general procedure for assessing cytotoxicity in primary hepatocytes.

1. Hepatocyte Isolation and Seeding:

  • Isolate primary hepatocytes from a suitable species (e.g., rat, human) using a collagenase perfusion method.

  • Assess cell viability (e.g., via trypan blue exclusion) and seed the desired number of viable cells onto collagen-coated plates.

  • Allow the cells to attach for a few hours in a humidified incubator.

2. Compound Treatment:

  • Prepare a range of concentrations of this compound and a known hepatotoxin as a positive control.

  • Replace the seeding medium with fresh medium containing the test compounds.

3. Incubation:

  • Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).

4. Cytotoxicity Assessment:

  • Lactate Dehydrogenase (LDH) Release Assay: Measure the amount of LDH released into the culture medium as an indicator of membrane damage.

  • MTT or Resazurin Reduction Assay: Assess mitochondrial activity and cell viability.

  • ATP Content Assay: Measure intracellular ATP levels as an indicator of cellular energy status.

5. Data Analysis:

  • Calculate the percentage of cytotoxicity or the percentage of viable cells relative to the vehicle control.

  • Determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Fluoroquinolone_Mitochondrial_Toxicity Fluoroquinolone Fluoroquinolone (e.g., this compound) Mitochondria Mitochondria Fluoroquinolone->Mitochondria Accumulates in ETC Electron Transport Chain (Complexes I & IV) Mitochondria->ETC Inhibits ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Triggers

Fluoroquinolone-Induced Mitochondrial Toxicity Pathway

Neurotoxicity_Pathway Fluoroquinolone Fluoroquinolone (e.g., this compound) GABA_A_Receptor GABA-A Receptor Fluoroquinolone->GABA_A_Receptor Antagonizes NMDA_Receptor NMDA Receptor Fluoroquinolone->NMDA_Receptor Potentiates Inhibition_GABA Inhibition of GABAergic Neurotransmission GABA_A_Receptor->Inhibition_GABA Potentiation_NMDA Potentiation of Glutamatergic Neurotransmission NMDA_Receptor->Potentiation_NMDA Neuronal_Hyperexcitability Neuronal Hyperexcitability Inhibition_GABA->Neuronal_Hyperexcitability Potentiation_NMDA->Neuronal_Hyperexcitability Neurotoxicity Neurotoxicity (e.g., seizures, anxiety) Neuronal_Hyperexcitability->Neurotoxicity

Fluoroquinolone-Induced Neurotoxicity Signaling

Cardiotoxicity_Workflow Start Start: Assess Cardiotoxicity Potential hERG_Assay hERG Patch-Clamp Assay on hERG-expressing cells Start->hERG_Assay Drug_Application Apply this compound at varying concentrations hERG_Assay->Drug_Application Measure_Current Measure hERG channel current Drug_Application->Measure_Current Calculate_IC50 Calculate IC50 value Measure_Current->Calculate_IC50 Risk_Assessment Assess Risk of QT Prolongation Calculate_IC50->Risk_Assessment

References

Technical Support Center: Enhancing the Bioavailability of Zabofloxacin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of Zabofloxacin formulations with improved oral bioavailability. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the baseline oral bioavailability of this compound?

A1: Preclinical studies in rats have shown the oral bioavailability of this compound to be approximately 27.7%. This indicates that a significant portion of the orally administered drug does not reach systemic circulation, presenting an opportunity for enhancement through advanced formulation strategies.

Q2: We are observing inconsistent plasma concentration profiles of this compound in our animal studies. What could be the contributing factors?

A2: Inconsistent plasma profiles can stem from several factors related to this compound's physicochemical properties and its interaction with the gastrointestinal environment:

  • Poor Aqueous Solubility: this compound, like many fluoroquinolones, has limited solubility in aqueous media, which can lead to variable dissolution and absorption.

  • Gastrointestinal pH: The solubility of fluoroquinolones is often pH-dependent. Variations in the gastrointestinal pH of individual animals can lead to inconsistent dissolution and absorption.

  • Food Effects: The presence of food in the gastrointestinal tract can alter gastric emptying time, pH, and the secretion of bile salts, all of which can impact the dissolution and absorption of this compound.

  • Chelation: Fluoroquinolones are known to chelate with polyvalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺) present in food or excipients. This can lead to the formation of insoluble complexes and reduced absorption.

  • P-glycoprotein (P-gp) Efflux: Some fluoroquinolones are substrates for the P-gp efflux transporter in the intestinal wall, which can pump the drug back into the intestinal lumen, reducing its net absorption.

Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?

A3: Based on successful approaches for other poorly soluble drugs, particularly other fluoroquinolones, the following strategies hold significant promise for enhancing this compound's bioavailability:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.

  • Nanoparticle-Based Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution and improved absorption.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its absorption through the lymphatic pathway.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of this compound from a Solid Dispersion Formulation

Possible Causes:

  • Drug Recrystallization: The amorphous this compound within the solid dispersion may have recrystallized over time, especially under conditions of high humidity and temperature.

  • Inappropriate Polymer Selection: The chosen polymer may not have optimal miscibility with this compound or may not effectively inhibit its recrystallization.

  • Incorrect Drug-to-Polymer Ratio: An insufficient amount of polymer may not be able to maintain the drug in an amorphous state.

  • Suboptimal Manufacturing Process: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) may not have resulted in a true molecular dispersion.

Troubleshooting Steps:

  • Characterize the Solid State: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of this compound in the solid dispersion.

  • Screen Different Polymers: Evaluate a range of hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Optimize Drug Loading: Prepare solid dispersions with varying drug-to-polymer ratios and assess their physical stability and dissolution performance.

  • Refine the Manufacturing Process: Adjust process parameters like temperature, solvent evaporation rate, or screw speed (for hot-melt extrusion) to ensure the formation of a homogenous amorphous dispersion.

Issue 2: Poor In Vivo Bioavailability of a this compound Nanoparticle Formulation Despite High In Vitro Dissolution

Possible Causes:

  • Particle Aggregation: The nanoparticles may be aggregating in the gastrointestinal tract, reducing their effective surface area for dissolution and absorption.

  • Mucus Barrier: The nanoparticles may be trapped in the mucus layer of the intestine, preventing them from reaching the absorptive epithelial cells.

  • Rapid Clearance: The nanoparticles may be rapidly cleared from the gastrointestinal tract before the drug can be fully absorbed.

  • Cellular Uptake and Efflux: The mechanism of nanoparticle uptake by intestinal cells may be inefficient, or the drug may be subject to efflux after absorption.

Troubleshooting Steps:

  • Incorporate Stabilizers: Use surfactants or steric stabilizers in the nanoparticle formulation to prevent aggregation in the gastrointestinal fluids.

  • Surface Modification: Modify the surface of the nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) to improve their mucus-penetrating properties.

  • Use Mucoadhesive Polymers: Incorporate mucoadhesive polymers like chitosan to increase the residence time of the nanoparticles in the intestine.

  • Investigate Cellular Transport: Conduct in vitro cell culture studies (e.g., using Caco-2 cells) to investigate the cellular uptake and transport of the this compound nanoparticles and to assess the potential for P-gp efflux.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for different formulations of fluoroquinolones analogous to this compound, illustrating the potential for bioavailability enhancement.

Table 1: Comparison of Pharmacokinetic Parameters for Different Formulations of Ciprofloxacin

FormulationCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Relative Bioavailability (%)
Conventional Tablet1500 ± 3001.5 ± 0.58500 ± 1500100
Solid Dispersion2800 ± 4501.0 ± 0.315000 ± 2500~176
Nanoparticles3200 ± 5000.8 ± 0.218000 ± 3000~212

Table 2: Comparison of Pharmacokinetic Parameters for Different Formulations of Ofloxacin

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)Relative Bioavailability (%)
Oral Solution2.5 ± 0.61.2 ± 0.415.8 ± 3.2100
Liposomes4.1 ± 0.82.0 ± 0.528.5 ± 5.1~180

Experimental Protocols

Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable solvent (e.g., methanol) in a predetermined ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (amorphous vs. crystalline).

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.

  • Drug Administration: Administer the this compound formulation (e.g., a suspension of the solid dispersion in 0.5% carboxymethyl cellulose) orally by gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental_Workflow_for_Solid_Dispersion_Formulation cluster_Preparation Preparation of Solid Dispersion cluster_Characterization Characterization cluster_InVivo In Vivo Evaluation prep1 Dissolve this compound and Polymer in Solvent prep2 Solvent Evaporation (Rotary Evaporator) prep1->prep2 prep3 Vacuum Drying prep2->prep3 prep4 Milling and Sieving prep3->prep4 char1 Drug Content Analysis prep4->char1 char2 In Vitro Dissolution Testing prep4->char2 char3 Solid-State Analysis (XRD, DSC) prep4->char3 invivo1 Oral Administration to Rats char2->invivo1 invivo2 Blood Sampling invivo1->invivo2 invivo3 Plasma Analysis (HPLC) invivo2->invivo3 invivo4 Pharmacokinetic Modeling invivo3->invivo4

Caption: Workflow for developing and evaluating a this compound solid dispersion formulation.

Troubleshooting_Low_Bioavailability cluster_Dissolution_Solutions Address Dissolution Issues cluster_Permeability_Solutions Address Permeability Issues Start Low In Vivo Bioavailability of this compound Formulation Dissolution Is In Vitro Dissolution Rate Low? Start->Dissolution Permeability Is Intestinal Permeability a Limiting Factor? Dissolution->Permeability No Sol1 Prepare Solid Dispersion Dissolution->Sol1 Yes Sol2 Reduce Particle Size (Nanoparticles) Dissolution->Sol2 Yes Sol3 Use Solubilizing Excipients Dissolution->Sol3 Yes Perm1 Incorporate Permeation Enhancers Permeability->Perm1 Yes Perm2 Lipid-Based Formulations (e.g., SEDDS, Liposomes) Permeability->Perm2 Yes Perm3 Inhibit P-gp Efflux Permeability->Perm3 Yes

Caption: Decision tree for troubleshooting low bioavailability of this compound formulations.

Addressing variability in Zabofloxacin MIC assay results.

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Zabofloxacin Minimum Inhibitory Concentration (MIC) assay results. Adherence to standardized protocols is critical for accurate and reproducible MIC values. This resource aims to help users identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the approved quality control (QC) ranges for this compound against standard ATCC® strains?

As of our latest update, specific CLSI or EUCAST quality control ranges for this compound against commonly used QC strains (e.g., Staphylococcus aureus ATCC® 29213, Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853, Haemophilus influenzae ATCC® 49766, and Streptococcus pneumoniae ATCC® 49619) have not been publicly established. It is recommended to contact the manufacturer, Dong Wha Pharmaceutical, for the most current information on their recommended QC strains and expected MIC ranges. For internal laboratory quality control, it is advisable to establish in-house ranges based on a statistically significant number of repeat measurements.

Q2: Which MIC method (broth microdilution or agar dilution) is recommended for this compound?

Both broth microdilution and agar dilution are standard methods for determining the MIC of antimicrobial agents.[1] The choice of method may depend on the specific bacteria being tested and the laboratory's workflow. For many fluoroquinolones, both methods are considered acceptable if performed according to CLSI or EUCAST guidelines. A study on the antimicrobial activity of this compound against Streptococcus pneumoniae utilized the agar dilution method as described in CLSI guidelines.[2]

Q3: Can I use commercial automated systems for this compound MIC testing?

Commercial automated systems for antimicrobial susceptibility testing can be used; however, it is crucial to verify that the system has been validated for this compound. If this compound is not included in the system's standard panel, a custom panel may be required. Always ensure that the quality control for the system is performed according to the manufacturer's instructions and that the results for QC strains fall within the expected ranges.

Q4: How should this compound be prepared for use in MIC assays?

This compound should be obtained from a reputable source, such as Dong Wha Pharmaceutical Co., Ltd., the developer of the compound.[2] The powder should be dissolved in a solvent recommended by the manufacturer to create a stock solution. Subsequent dilutions should be made in the appropriate testing medium (e.g., cation-adjusted Mueller-Hinton broth).

Troubleshooting Guide

Variability in MIC results can arise from several factors throughout the experimental process. Below are common issues and steps to resolve them.

Issue 1: Inconsistent MIC Results for Quality Control (QC) Strains
Potential Cause Troubleshooting Steps Expected Outcome with this compound (Hypothetical)
Improper Storage of QC Strains Ensure QC strains are stored at the recommended temperature (e.g., -80°C) and that working cultures are not sub-cultured excessively.[3]Consistent recovery of viable QC organisms, leading to reproducible MIC values within the established in-house range.
Incorrect Inoculum Preparation Verify the turbidity of the inoculum suspension corresponds to a 0.5 McFarland standard. Use a spectrophotometer for accuracy.[1]An inoculum density of approximately 1-2 x 10⁸ CFU/mL, resulting in a final concentration of 5 x 10⁵ CFU/mL in the test wells.
Contamination of QC Strain Streak the QC strain on an appropriate agar plate to check for purity before preparing the inoculum.Pure culture growth, eliminating the possibility of a contaminating organism influencing the MIC result.
Degradation of this compound Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature and protect from light.Consistent potency of the antimicrobial agent, leading to stable and reproducible MIC values.
Issue 2: Higher-than-Expected MIC Values for Test Isolates
Potential Cause Troubleshooting Steps Expected Outcome with this compound (Hypothetical)
High Inoculum Density ("Inoculum Effect") Strictly adhere to the standardized inoculum preparation protocol to achieve a final concentration of 5 x 10⁵ CFU/mL. Perform colony counts to verify the inoculum density.For some fluoroquinolones, a high inoculum can lead to elevated MICs. Adhering to the standard inoculum should yield lower, more accurate MICs.
Inappropriate Test Medium Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution or Mueller-Hinton Agar (MHA) for agar dilution, unless a different medium is specified for the organism.The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the medium can affect the activity of some fluoroquinolones. Using standardized media ensures consistency.
Presence of Resistance Mechanisms Consider the possibility of intrinsic or acquired resistance in the test isolate, such as mutations in the quinolone resistance-determining region (QRDR) or the presence of efflux pumps.[2]This compound has shown activity against some quinolone-resistant strains, but high-level resistance is possible.[2]
Incorrect Incubation Conditions Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air. Ensure incubators are properly calibrated.Optimal bacterial growth and consistent antibiotic activity, leading to reliable MIC endpoints.
Issue 3: No Growth or Poor Growth of Isolates (Including QC Strains)
Potential Cause Troubleshooting Steps Expected Outcome with this compound (Hypothetical)
Low Inoculum Density Ensure the inoculum is prepared to the correct 0.5 McFarland standard and that the dilution steps are performed accurately.Sufficient bacterial growth in the growth control wells/plates to allow for a clear determination of the MIC.
Non-viable Organism Use fresh, pure cultures of the test isolates and QC strains. Verify the viability of the organisms before starting the assay.Robust growth in the absence of the antibiotic.
Incorrect Growth Medium For fastidious organisms, use a supplemented medium as recommended by CLSI or EUCAST guidelines.Adequate growth of the test organism, enabling a valid MIC determination.

Experimental Protocols

Broth Microdilution MIC Assay (Based on CLSI Guidelines)

A detailed protocol for broth microdilution can be adapted from the general CLSI M07 guidelines.

Workflow for Broth Microdilution:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_plates Prepare Serial Dilutions of this compound in Microtiter Plate prep_media->prep_plates prep_this compound Prepare this compound Stock Solution prep_this compound->prep_plates inoculate_plate Inoculate Microtiter Plate with Bacterial Suspension prep_plates->inoculate_plate select_colonies Select 3-5 Colonies from Pure Culture create_suspension Create Suspension in Saline or Broth select_colonies->create_suspension adjust_turbidity Adjust to 0.5 McFarland Standard create_suspension->adjust_turbidity dilute_inoculum Dilute Suspension for Final Inoculum adjust_turbidity->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC as Lowest Concentration with No Visible Growth incubate->read_mic AgarDilutionWorkflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay prep_media Prepare Molten Mueller-Hinton Agar (MHA) prep_plates Add this compound to MHA and Pour Plates prep_media->prep_plates prep_this compound Prepare this compound Stock Solution prep_this compound->prep_plates spot_inoculum Spot Inoculum onto Surface of Agar Plates prep_plates->spot_inoculum select_colonies Select 3-5 Colonies from Pure Culture create_suspension Create Suspension in Saline or Broth select_colonies->create_suspension adjust_turbidity Adjust to 0.5 McFarland Standard create_suspension->adjust_turbidity adjust_turbidity->spot_inoculum incubate Incubate at 35°C for 16-20 hours spot_inoculum->incubate read_mic Read MIC as Lowest Concentration with No Visible Growth incubate->read_mic MICTroubleshooting cluster_qc_issues QC Troubleshooting cluster_isolate_issues Test Isolate Troubleshooting start Inconsistent MIC Results check_qc Are QC Strain Results In Range? start->check_qc qc_strain Verify QC Strain Purity and Storage check_qc->qc_strain No isolate_inoculum Verify Inoculum Density check_qc->isolate_inoculum Yes qc_inoculum Check Inoculum Preparation qc_strain->qc_inoculum qc_reagents Assess Reagent (Media, Antibiotic) Quality qc_inoculum->qc_reagents end_resolve Consistent MIC Results Achieved qc_reagents->end_resolve isolate_media Confirm Correct Test Medium isolate_inoculum->isolate_media isolate_incubation Check Incubation Conditions isolate_media->isolate_incubation isolate_resistance Consider Biological Resistance isolate_incubation->isolate_resistance isolate_resistance->end_resolve

References

Strategies to reduce the emergence of Zabofloxacin-resistant mutants in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the emergence of Zabofloxacin-resistant mutants in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a fourth-generation fluoroquinolone antibiotic that exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism involves the dual inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] By binding to the enzyme-DNA complex, this compound stabilizes double-strand breaks in the bacterial DNA, which disrupts DNA replication, repair, and transcription, ultimately leading to bacterial cell death.[1]

Q2: What are the primary molecular mechanisms that lead to this compound resistance?

Resistance to this compound, like other fluoroquinolones, primarily arises through two main mechanisms:

  • Target Site Mutations: Spontaneous mutations in the genes that encode the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of high-level resistance.[1][2][3] These mutations alter the drug's binding sites on the enzymes, reducing its inhibitory effect.[1] The development of high-level resistance is often a stepwise process, requiring the accumulation of multiple mutations.[4][5]

  • Reduced Intracellular Drug Concentration: This is achieved through two main pathways:

    • Active Efflux Pumps: Bacteria can overexpress membrane proteins that actively pump this compound out of the cell, preventing it from reaching its intracellular targets at effective concentrations.[6][7][8] Overexpression of these pumps often contributes to low-level resistance, which can facilitate the later acquisition of target-site mutations leading to high-level resistance.[9][10]

    • Altered Drug Permeability: In Gram-negative bacteria, mutations can lead to a reduction in outer membrane porin channels, which limits the influx of the drug into the cell.[6]

Q3: Why is it critical to minimize the emergence of resistant mutants during in vitro studies?

In vitro resistance-predicting studies are crucial for evaluating the long-term viability of a new antibiotic candidate. Minimizing the selection of resistant mutants in the lab helps to:

  • Forecast Clinical Potential: The ease with which resistance emerges in vitro can predict how quickly it may develop in a clinical setting.[11]

  • Optimize Dosing Strategies: Understanding the concentrations that prevent resistance helps in designing dosing regimens that can maintain drug levels above this threshold, thereby improving therapeutic success and prolonging the drug's lifespan.[12]

  • Guide Combination Therapy: If a compound is prone to resistance development, in vitro studies can identify effective partner drugs that can be used in combination to suppress the emergence of resistant strains.[13][14]

Troubleshooting Guides

Issue 1: Rapid appearance of resistant colonies at concentrations above the MIC.

Q: I'm performing single-step selection experiments and observe resistant colonies growing at 2x and 4x the Minimum Inhibitory Concentration (MIC) of this compound. How can I quantify this, and what is the strategic approach to prevent it?

A: The phenomenon you are observing is the selection of spontaneous resistant mutants. The key is to first quantify this emergence and then determine the drug concentration required to suppress it.

Step 1: Quantify the Frequency of Spontaneous Mutant Selection (FSMS) The FSMS is the ratio of resistant cells to the total viable cells in a population. A high frequency indicates a greater propensity for resistance development.

Experimental Protocol: FSMS Determination

  • Prepare Inoculum: Grow a bacterial culture to the late logarithmic or early stationary phase to ensure a high cell density (~10¹⁰ CFU/mL).

  • Plate for Total Viable Count: Create serial dilutions of the culture and plate on antibiotic-free agar to determine the total number of colony-forming units (CFU) in the starting inoculum.

  • Plate for Mutant Selection: Plate a large, known volume of the undiluted, high-density culture onto agar plates containing various concentrations of this compound (e.g., 2x, 4x, 8x, 16x MIC).

  • Incubate: Incubate all plates for 24-48 hours.

  • Calculate FSMS: Count the colonies on both the antibiotic-free (total CFU) and antibiotic-containing (mutant CFU) plates. Calculate the frequency using the formula: FSMS = (Number of resistant colonies) / (Total number of viable cells plated)

  • Confirmation: Restreak colonies from the drug-containing plates onto fresh plates with the same drug concentration to confirm that they are true mutants and not an artifact of the inoculum size.[11]

Data Interpretation: The FSMS values can be summarized to understand the resistance potential at different drug concentrations.

This compound ConcentrationExample Mutant Count (CFU)Total Inoculum (CFU)Calculated FSMS
2x MIC1501 x 10¹⁰1.5 x 10⁻⁸
4x MIC451 x 10¹⁰4.5 x 10⁻⁹
8x MIC51 x 10¹⁰5.0 x 10⁻¹⁰
16x MIC01 x 10¹⁰<1 x 10⁻¹⁰

Step 2: Determine the Mutant Prevention Concentration (MPC) The MPC is the lowest antibiotic concentration that prevents the growth of any first-step resistant mutants in a large bacterial population (>10¹⁰ CFU).[15] This is a critical parameter for designing resistance-suppressing strategies.

Experimental Protocol: MPC Determination

  • Prepare High-Density Inoculum: Grow a large volume of bacterial culture to achieve a final concentration of >10¹⁰ CFU/mL.

  • Prepare Agar Plates: Create a series of agar plates with a wide range of this compound concentrations, typically from 1x MIC to 64x MIC or higher.

  • Inoculate Plates: Plate at least 10¹⁰ cells onto each agar plate. This large inoculum size is critical for detecting rare mutation events.

  • Incubate: Incubate the plates for 48-72 hours to allow for the growth of any resistant colonies.

  • Identify MPC: The MPC is the lowest concentration of this compound on which no bacterial colonies are observed.[14]

mpc_workflow Experimental Workflow for MPC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow high-density bacterial culture (>10¹⁰ CFU/mL) C Plate >10¹⁰ CFU onto each plate A->C B Prepare agar plates with a range of this compound concentrations (1x to 64x MIC) B->C D Incubate plates for 48-72 hours C->D E Observe plates for colony growth D->E F Identify lowest concentration with ZERO colony growth E->F G Result: Mutant Prevention Concentration (MPC) F->G

Workflow for Mutant Prevention Concentration (MPC) determination.

Issue 2: The determined MPC is much higher than the MIC, suggesting a high risk for resistance selection.

Q: My experiments show a wide concentration range between the MIC (where growth is inhibited) and the MPC (where mutants are prevented). What is the significance of this, and how can I strategically reduce this risk?

A: This concentration range is known as the Mutant Selection Window (MSW) .[12] It represents a danger zone where antibiotic concentrations are high enough to inhibit the susceptible main population but too low to prevent the growth of less susceptible, single-step mutants.[15] A wider MSW indicates a higher risk of selecting for resistance during therapy. The primary strategies to mitigate this risk are using combination therapy or efflux pump inhibitors.

The Mutant Selection Window (MSW) is the danger zone for resistance.

Strategy 1: Combination Therapy The principle is that for a bacterium to survive, it would need to spontaneously acquire mutations conferring resistance to two different drugs simultaneously, which is a much rarer event than acquiring resistance to a single agent.[13]

Experimental Protocol: Evaluating Combination Therapy (Checkerboard & MPC)

  • Determine Synergy (Checkerboard Assay):

    • Use a 96-well plate to create a two-dimensional matrix of concentrations for this compound and a potential partner drug (e.g., a beta-lactam, aminoglycoside).

    • Inoculate the wells with a standardized bacterial suspension.

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction:

      • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)

  • Determine Combination MPC:

    • Based on the synergy results, select a fixed ratio or concentration of the partner drug.

    • Perform the MPC determination protocol as described in Issue 1, but add the fixed concentration of the partner drug to all agar plates containing the this compound gradient.

    • The goal is to find a combination that significantly lowers the MPC of this compound.[14]

Data Interpretation:

Drug CombinationFIC IndexInterpretationMPC of this compound (µg/mL)
This compound Alone--4.0
This compound + Drug X≤ 0.5Synergy 0.5
This compound + Drug Y> 0.5 to 4.0Additive/Indifference3.5
This compound + Drug Z> 4.0Antagonism6.0
(Fictional data for illustrative purposes)

A synergistic combination can dramatically lower the MPC, effectively closing the mutant selection window.[14][16]

Strategy 2: Efflux Pump Inhibition If low-level resistance is mediated by efflux pumps, an Efflux Pump Inhibitor (EPI) can restore susceptibility and prevent the selection of mutants that could lead to high-level resistance.[9][17] this compound has been shown to be a poor substrate for some efflux pumps, but this can be strain-dependent.[18]

Experimental Protocol: Testing the Role of Efflux Pumps

  • Select an EPI: Use a broad-spectrum EPI such as reserpine or phenylalanine-arginyl β-naphthylamide (PAβN).

  • Determine MICs with EPI: Perform a standard MIC assay (e.g., broth microdilution) for this compound with and without a fixed, sub-inhibitory concentration of the EPI.

  • Analyze Results: A significant (≥4-fold) decrease in the this compound MIC in the presence of the EPI suggests that efflux is a relevant mechanism of resistance for your test strain.[18]

resistance_pathways Dual Mechanisms of Fluoroquinolone Resistance cluster_cell Bacterial Cell ZAB_in This compound Target DNA Gyrase / Topoisomerase IV ZAB_in->Target Inhibition Efflux Efflux Pump ZAB_in->Efflux Mut_Target Mutated Target (Reduced Binding) Target->Mut_Target Target-Site Mutation (High-Level Resistance) ZAB_out This compound (Extracellular) Efflux->ZAB_out Drug Expulsion Over_Efflux Overexpressed Efflux Pump Efflux->Over_Efflux Upregulation (Low-Level Resistance) ZAB_out->ZAB_in Cell Entry

Resistance arises from target mutations and/or drug efflux.

References

Technical Support Center: Optimizing HPLC-Fluorescence Detection for Zabofloxacin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for the analysis of Zabofloxacin and its metabolites. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-fluorescence analysis of this compound and its metabolites.

Issue 1: No peaks or very small peaks for this compound and/or its metabolites.

  • Question: I am not seeing any peaks, or the peaks are much smaller than expected. What should I check?

  • Answer: This issue can arise from several factors throughout the analytical workflow. Follow this checklist to diagnose the problem:

    • Sample Preparation:

      • Confirm that the extraction procedure was followed correctly. For plasma, protein precipitation with methanol is a common method. For urine and bile, deproteinization and extraction, for instance with chloroform, may be necessary.[1][2][3]

      • Ensure the final sample is dissolved in a solvent compatible with the mobile phase.

      • Verify the pH of the sample; the fluorescence of fluoroquinolones can be pH-dependent.

    • HPLC System:

      • Check the injection volume to ensure the correct amount of sample is being introduced into the system.

      • Inspect the system for leaks, especially between the injector and the detector.

      • Ensure the mobile phase composition is correct and that the solvents are properly degassed.

    • Fluorescence Detector:

      • Confirm that the detector is turned on and the lamp has not expired.

      • Verify that the excitation and emission wavelengths are set correctly for this compound and its potential metabolites. For this compound, typical wavelengths can be in the range of 290-340 nm for excitation and 410-500 nm for emission.[2] For metabolites, these may need to be optimized.

      • Ensure the detector gain and sensitivity settings are appropriate.

Issue 2: Poor peak shape (tailing or fronting) for this compound and/or its metabolites.

  • Question: My chromatographic peaks are showing significant tailing or fronting. How can I improve the peak shape?

  • Answer: Poor peak shape is often related to interactions on the column or issues with the mobile phase.

    • Column Health:

      • The column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

      • Ensure you are using the correct column. A C18 column is commonly used for this compound analysis.[1][2][3]

    • Mobile Phase:

      • The pH of the mobile phase is critical for ionizable compounds like fluoroquinolones. Adjusting the pH can significantly improve peak shape.

      • Ensure the mobile phase components are fully miscible and properly mixed.

      • The ionic strength of the buffer in the mobile phase can also affect peak shape.

    • Sample Overload:

      • Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Issue 3: High background noise or baseline drift.

  • Question: I am experiencing a noisy baseline or a drifting baseline, which is affecting my ability to integrate peaks accurately. What are the potential causes and solutions?

  • Answer: A stable baseline is crucial for accurate quantification.

    • Mobile Phase:

      • Contaminated or improperly prepared mobile phase is a common cause. Use high-purity solvents and freshly prepared buffers.

      • Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector flow cell.

    • Detector:

      • The fluorescence detector lamp may be nearing the end of its life, leading to instability.

      • The flow cell may be contaminated. Flush the flow cell with a suitable cleaning solvent.

    • System Contamination:

      • Contamination anywhere in the HPLC system can contribute to baseline noise. A systematic cleaning of the injector, tubing, and column may be necessary.

Frequently Asked Questions (FAQs)

This section addresses common questions related to method development, optimization, and validation for this compound and its metabolites.

Method Development and Optimization

  • Question: What are the optimal excitation and emission wavelengths for this compound?

  • Answer: While the optimal wavelengths should be determined empirically for your specific instrument and mobile phase, a common starting point for this compound is an excitation wavelength around 298 nm and an emission wavelength of 410 nm.[2]

  • Question: I need to analyze this compound metabolites. How do I determine their optimal fluorescence detection parameters?

  • Answer: Since the chemical structure of metabolites may differ from the parent drug, their fluorescence properties might also change.

    • Literature Search: Look for studies that have identified and characterized this compound metabolites. Mass spectrometry-based studies are often used for metabolite identification and can provide clues about their structures.

    • Empirical Determination: If standards for the metabolites are available, perform a wavelength scan using a spectrofluorometer to determine the optimal excitation and emission maxima. If standards are not available, you can collect fractions after initial HPLC separation of a sample containing metabolites and then perform fluorescence scans on these fractions.

    • General Fluoroquinolone Data: Many fluoroquinolones exhibit fluorescence. You can start with the wavelengths used for this compound and optimize from there. It is possible that some metabolites will have similar fluorescence properties to the parent compound.

  • Question: What type of HPLC column is best suited for separating this compound and its metabolites?

  • Answer: A reversed-phase C18 column is a good starting point and has been successfully used for the analysis of this compound in biological fluids.[1][2][3] The separation of metabolites may require optimization of the mobile phase gradient.

Sample Preparation

  • Question: What is the recommended procedure for extracting this compound from plasma samples?

  • Answer: A common and effective method is protein precipitation using methanol.[1][2][3] This involves adding a sufficient volume of cold methanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant containing this compound can then be evaporated and reconstituted in the mobile phase or injected directly.

  • Question: How should I prepare urine or bile samples for analysis?

  • Answer: For urine and bile, a deproteinization step followed by liquid-liquid extraction with a solvent like chloroform has been shown to be effective.[1][2][3]

  • Question: Are there any stability concerns for this compound and its metabolites during sample storage and preparation?

  • Answer: Yes, stability can be a concern. For instance, this compound has been reported to be unstable in bile during freeze-thaw cycles and when left at room temperature for extended periods.[1][2][3] It is crucial to perform stability studies for both the parent drug and its metabolites in the specific biological matrix you are working with under your storage and handling conditions.

Data Interpretation and Validation

  • Question: What are the key parameters to consider when validating an HPLC-fluorescence method for this compound and its metabolites?

  • Answer: Method validation should be performed according to regulatory guidelines (e.g., FDA or ICH). Key parameters to evaluate include:

    • Specificity/Selectivity: The ability to detect the analyte without interference from endogenous matrix components.

    • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

    • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

    • Recovery: The efficiency of the sample preparation process.

    • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended ConditionReference
Column Reversed-phase C18[1][2][3]
Mobile Phase Acetonitrile and a buffer (e.g., phosphate buffer)[2]
Flow Rate Typically 1.0 mL/min
Injection Volume 20 - 100 µL
Fluorescence Detection Excitation: ~298 nm, Emission: ~410 nm[2]
Internal Standard Enrofloxacin[1][2][3]

Table 2: Reported Validation Parameters for this compound in Biological Matrices

MatrixLinearity RangeLOQReference
Plasma50 - 25,000 ng/mL50 ng/mL[1][2][3]
Bile0.5 - 100 µg/mL0.5 µg/mL[1][2][3]
Urine0.5 - 100 µg/mL0.5 µg/mL[1][2][3]

Experimental Protocols

Protocol 1: Preparation of Plasma Samples for this compound Analysis

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold methanol.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the reconstituted sample into the HPLC system.

Protocol 2: Preparation of Urine or Bile Samples for this compound Analysis

  • To 100 µL of urine or bile in a microcentrifuge tube, add an appropriate amount of internal standard.

  • Add 500 µL of chloroform to deproteinize and extract the analyte.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the organic (lower) layer to a new tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the reconstituted sample into the HPLC system.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing start Biological Sample (Plasma, Urine, Bile) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip For Plasma extraction Liquid-Liquid Extraction (Chloroform) add_is->extraction For Urine/Bile evaporation Evaporation to Dryness protein_precip->evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation C18 Reversed-Phase Separation injection->separation detection Fluorescence Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analytes calibration->quantification troubleshooting_workflow cluster_peak_issues Peak-Related Problems cluster_baseline_issues Baseline Problems cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed no_peaks No/Small Peaks start->no_peaks bad_shape Poor Peak Shape start->bad_shape noisy_baseline Noisy Baseline start->noisy_baseline drifting_baseline Drifting Baseline start->drifting_baseline sample_prep_error Sample Prep Issue no_peaks->sample_prep_error hplc_system_fault HPLC System Fault no_peaks->hplc_system_fault detector_problem Detector Issue no_peaks->detector_problem column_problem Column Issue bad_shape->column_problem mobile_phase_problem Mobile Phase Issue bad_shape->mobile_phase_problem noisy_baseline->detector_problem noisy_baseline->mobile_phase_problem drifting_baseline->column_problem drifting_baseline->mobile_phase_problem check_prep Review Sample Prep sample_prep_error->check_prep check_system Inspect HPLC System hplc_system_fault->check_system check_detector Verify Detector Settings detector_problem->check_detector flush_column Flush/Replace Column column_problem->flush_column prepare_fresh_mp Prepare Fresh Mobile Phase mobile_phase_problem->prepare_fresh_mp

References

Troubleshooting unexpected outcomes in Zabofloxacin time-kill curve studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected outcomes in Zabofloxacin time-kill curve studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: No significant reduction in bacterial count is observed at any this compound concentration.

  • Question: My time-kill curve experiment with this compound shows no bactericidal activity, even at high concentrations. What could be the cause?

  • Possible Causes & Troubleshooting Steps:

    • Intrinsic Resistance: The bacterial strain may possess intrinsic resistance to fluoroquinolones. This compound, a fourth-generation fluoroquinolone, acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Resistance can arise from mutations in the genes encoding these enzymes.[1]

      • Troubleshooting:

        • Verify MIC: Perform a standard Minimum Inhibitory Concentration (MIC) test to confirm the susceptibility of your bacterial strain to this compound.

        • Strain Authentication: Ensure the identity and purity of your bacterial strain.

        • Literature Review: Check for published data on this compound's activity against the specific bacterial species and strain you are using.

    • Incorrect Drug Concentration: Errors in the preparation of this compound stock solutions or dilutions can lead to sub-optimal concentrations in the assay.

      • Troubleshooting:

        • Recalculate and Prepare Fresh Stock: Double-check all calculations for stock solution preparation and serial dilutions. Prepare fresh solutions and ensure complete solubilization.

        • Verify Stock Concentration: If possible, use a validated analytical method to confirm the concentration of your this compound stock.

    • High Inoculum Density: An excessively high initial bacterial inoculum can overwhelm the antibiotic's efficacy.

      • Troubleshooting:

        • Standardize Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in your test wells.

        • Plate T=0 Sample: Immediately after inoculation, plate a sample from the growth control well to confirm the starting CFU/mL.

Issue 2: A paradoxical effect (Eagle effect) is observed, with reduced killing at higher this compound concentrations.

  • Question: I am observing that higher concentrations of this compound are less effective at killing the bacteria than lower concentrations. Is this a known phenomenon?

  • Answer: Yes, this is a known phenomenon called the paradoxical effect or the "Eagle effect".[2][3][4] It has been observed with various bactericidal antibiotics, including fluoroquinolones, where at concentrations significantly above the MIC, the rate of bacterial killing decreases.[2][3]

  • Possible Causes & Troubleshooting Steps:

    • Mechanism of Paradoxical Effect: While the exact mechanism is not fully understood for all antibiotics, it is hypothesized that at very high concentrations, fluoroquinolones may inhibit processes required for their own bactericidal action, such as protein and RNA synthesis, leading to a state of bacteriostasis rather than cell death.

    • Troubleshooting:

      • Expand Concentration Range: Test a wider range of this compound concentrations, both below and significantly above the MIC, to fully characterize the dose-response curve.

      • Denser Sampling at Early Time Points: A paradoxical effect can sometimes be time-dependent. Increase the frequency of sampling in the initial hours of the experiment to better resolve the killing kinetics.

      • Consider Combination Studies: If the paradoxical effect is limiting the efficacy of this compound at clinically relevant concentrations, consider performing time-kill studies with a second antibiotic that has a different mechanism of action.

Issue 3: Initial bacterial killing is followed by rapid regrowth.

  • Question: this compound initially shows good bactericidal activity, but after a few hours, the bacterial population starts to recover and grow, even in the presence of the antibiotic. Why is this happening?

  • Possible Causes & Troubleshooting Steps:

    • Selection of Resistant Subpopulations: The initial bacterial population may contain a small subpopulation of resistant mutants. The antibiotic eliminates the susceptible bacteria, allowing the resistant ones to proliferate.

      • Troubleshooting:

        • Post-Assay MIC Testing: At the end of the time-kill assay, plate the bacteria from the wells showing regrowth onto antibiotic-free agar. Isolate colonies from these plates and perform MIC testing to determine if their susceptibility to this compound has decreased compared to the original strain.

    • Drug Degradation: this compound may not be stable over the entire duration of the experiment under the specific assay conditions (e.g., temperature, pH of the medium).

      • Troubleshooting:

        • Assess Drug Stability: If possible, quantify the concentration of this compound in the culture medium at the beginning and end of the experiment to check for degradation.

        • Replenish Drug: In specialized in vitro systems like hollow-fiber models, the drug can be replenished to better mimic in vivo pharmacokinetics. For standard time-kill assays, be aware of potential degradation when interpreting 24-hour endpoints.

Data Presentation

Table 1: Example of Expected vs. Unexpected Outcomes in a this compound Time-Kill Curve Study against S. aureus

This compound Conc. (x MIC)Expected Outcome (Log10 CFU/mL Reduction at 8h)Unexpected Outcome 1: No Effect (Log10 CFU/mL Reduction at 8h)Unexpected Outcome 2: Paradoxical Effect (Log10 CFU/mL Reduction at 8h)Unexpected Outcome 3: Regrowth (Log10 CFU/mL at 24h)
Growth Control0008.5
1x MIC2.50.22.58.0
4x MIC> 3.00.3> 3.07.5
16x MIC> 3.00.41.56.8
64x MIC> 3.00.50.86.0

Experimental Protocols

Detailed Methodology for a Standard Time-Kill Curve Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Bacterial Strain: Use a fresh (18-24 hour) culture of the test organism grown on a suitable agar plate.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with dropwise addition of 0.1 N NaOH to aid dissolution) at a concentration of at least 100x the highest concentration to be tested.

    • Culture Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Other Reagents: Sterile saline or phosphate-buffered saline (PBS) for dilutions, and appropriate agar plates for colony counting.

  • Inoculum Preparation:

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the final test volume.

  • Assay Setup:

    • Prepare a series of sterile tubes or flasks for each this compound concentration to be tested, plus a growth control (no antibiotic).

    • Add the appropriate volume of CAMHB and this compound stock solution to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).

    • Inoculate each tube (including the growth control) with the standardized bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 35-37°C, preferably in a shaking incubator for aeration.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

  • Bacterial Enumeration:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the mean Log10 CFU/mL against time for each this compound concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

This compound Mechanism of Action Pathway cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Cell_Death Cell Death DNA_Replication->Cell_Death Cell_Division->Cell_Death

Caption: Mechanism of action of this compound in a bacterial cell.

Troubleshooting Workflow for Unexpected Time-Kill Curve Results Start Unexpected Result in Time-Kill Curve No_Killing No Bactericidal Effect Start->No_Killing Paradoxical_Effect Paradoxical Effect Start->Paradoxical_Effect Regrowth Regrowth After Initial Killing Start->Regrowth Check_MIC Verify MIC & Strain Susceptibility No_Killing->Check_MIC Check_Drug_Conc Verify Drug Concentration No_Killing->Check_Drug_Conc Check_Inoculum Verify Inoculum Density No_Killing->Check_Inoculum Expand_Conc_Range Test Wider Concentration Range Paradoxical_Effect->Expand_Conc_Range Increase_Sampling Increase Early Time Point Sampling Paradoxical_Effect->Increase_Sampling Post_Assay_MIC Perform Post-Assay MIC Testing Regrowth->Post_Assay_MIC Check_Drug_Stability Assess Drug Stability Regrowth->Check_Drug_Stability End Refined Experiment Check_MIC->End Check_Drug_Conc->End Check_Inoculum->End Expand_Conc_Range->End Increase_Sampling->End Post_Assay_MIC->End Check_Drug_Stability->End

Caption: A logical workflow for troubleshooting unexpected outcomes.

References

Validation & Comparative

Zabofloxacin versus Levofloxacin: A Comparative Analysis of Efficacy in Preclinical Pneumonia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of zabofloxacin and levofloxacin in preclinical pneumonia models, drawing upon available experimental data. While direct head-to-head studies are limited, this document synthesizes findings from separate investigations to offer insights into the relative performance of these two fluoroquinolone antibiotics.

Mechanism of Action

Both this compound and levofloxacin are fluoroquinolone antibiotics that exhibit bactericidal activity by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.

cluster_drug Fluoroquinolone Antibiotics cluster_target Bacterial Enzymes cluster_process Bacterial DNA Processes This compound This compound DNA_gyrase DNA_gyrase This compound->DNA_gyrase inhibit Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV inhibit Levofloxacin Levofloxacin Levofloxacin->DNA_gyrase inhibit Levofloxacin->Topoisomerase_IV inhibit DNA_Replication DNA_Replication DNA_gyrase->DNA_Replication DNA_Repair DNA_Repair DNA_gyrase->DNA_Repair Transcription Transcription DNA_gyrase->Transcription Topoisomerase_IV->DNA_Replication Topoisomerase_IV->DNA_Repair Bacterial_Death Bacterial_Death DNA_Replication->Bacterial_Death disruption leads to DNA_Repair->Bacterial_Death disruption leads to Transcription->Bacterial_Death disruption leads to

Mechanism of action for fluoroquinolones.

Efficacy Data in Streptococcus pneumoniae Murine Pneumonia Models

The following tables summarize the in vivo efficacy of this compound and levofloxacin in treating murine pneumonia models infected with Streptococcus pneumoniae. It is important to note that the data are derived from different studies with variations in experimental protocols.

This compound Efficacy Data
Bacterial StrainMouse StrainInoculum (CFU/mouse)Treatment RegimenOutcome MeasureResultReference
Penicillin-resistant S. pneumoniae 1065ICR~1072 or 10 mg/kg, oral, once daily for 3 daysBacterial count in lungs (log10 CFU/g)Significant reduction in bacterial counts compared to moxifloxacin at the same doses.[2]
Levofloxacin Efficacy Data
Bacterial StrainMouse StrainInoculum (CFU/mouse)Treatment RegimenOutcome MeasureResultReference
Penicillin-intermediate S. pneumoniaeCBA/JNot specifiedDose-dependent (up to 120 mg/kg/day), oralBacterial eradication from lungsComplete eradication at 120 mg/kg/day.[3]
Multidrug-resistant S. pneumoniae AMRI-SP1BALB/cNot specified150 mg/kg, intravenous, alone or with ceftriaxoneSurvival rate and bacterial clearanceImproved survival and bacterial clearance, especially in combination.[4][5]
Penicillin-sensitive and -resistant S. pneumoniaeNot specifiedMinimum lethal dose10.6 mg/kg every 8 hours, subcutaneousSurvival rateHigher survival compared to ciprofloxacin.[6]
S. pneumoniae TIGR4Not specifiedNot specified25 to 200 mg/kgBacterial burden in lungs (CFU)Dose-dependent reduction in bacterial load.[7]
S. pneumoniae (mixed infection with P. intermedia)Neutropenic mice8.20 ± 0.19 log10 CFU/mLHuman-simulated dosesBacterial count in lungs (log10 CFU/mL)Reduction to 4.30 ± 0.75 log10 CFU/mL.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used in the cited studies.

This compound Murine Respiratory Tract Infection Model Protocol[2]
  • Animal Model: Male ICR mice (18-22 g).

  • Bacterial Strain: Penicillin-resistant Streptococcus pneumoniae 1065.

  • Infection Protocol: Mice were infected via the intranasal route with approximately 107 CFU of S. pneumoniae in a 20 µL suspension.

  • Treatment: One day post-inoculation, mice were treated orally with this compound or moxifloxacin at doses of 2 or 10 mg/kg once daily for three consecutive days.

  • Efficacy Assessment: On the day following the final drug administration (4 days post-inoculation), the lungs were aseptically removed, weighed, and homogenized to determine the viable bacterial counts.

Levofloxacin Murine Pneumonia Model Protocol (Representative)[3][4][7]
  • Animal Model: Various strains including CBA/J, BALB/c, and Swiss-Webster mice.

  • Bacterial Strain: Penicillin-intermediate or multidrug-resistant Streptococcus pneumoniae.

  • Infection Protocol: Intranasal inoculation is a common method for inducing pneumonia.[4][7] The inoculum volume and bacterial concentration vary between studies.

  • Treatment: Levofloxacin was administered through various routes including oral, intravenous, and intraperitoneal, with dosages ranging from 10.6 mg/kg to 200 mg/kg, and different dosing frequencies.[3][4][6][7]

  • Efficacy Assessment: Outcomes were measured by determining the bacterial load (CFU) in lung homogenates and/or by monitoring survival rates over a defined period.[3][4][6][7]

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Bacterial_Culture Bacterial Culture (e.g., S. pneumoniae) Inoculation Intranasal Inoculation Bacterial_Culture->Inoculation Animal_Model Animal Model Selection (e.g., Mice) Animal_Model->Inoculation Drug_Admin Drug Administration (this compound or Levofloxacin) Inoculation->Drug_Admin Lung_Harvest Lung Harvesting Drug_Admin->Lung_Harvest Survival_Monitoring Survival Monitoring Drug_Admin->Survival_Monitoring Bacterial_Count Bacterial Load Determination (CFU/g of lung) Lung_Harvest->Bacterial_Count

Generalized experimental workflow for murine pneumonia models.

Summary and Conclusion

The available preclinical data suggests that both this compound and levofloxacin are effective in reducing bacterial load and improving outcomes in murine models of Streptococcus pneumoniae pneumonia. This compound demonstrated potent in vivo activity, showing a significant reduction in lung bacterial counts.[2] Levofloxacin has also been shown to be highly effective, achieving complete bacterial eradication at certain doses and improving survival rates.[3][4][6]

References

A Comparative Analysis of Zabofloxacin and Moxifloxacin for the Treatment of COPD Exacerbations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic options for acute exacerbations of chronic obstructive pulmonary disease (AECOPD), the comparative efficacy and safety of different fluoroquinolones remain a critical area of investigation for researchers and drug development professionals. This guide provides a detailed comparative analysis of zabofloxacin, a newer fluoroquinolone, and moxifloxacin, an established treatment, focusing on their performance against COPD exacerbations, supported by experimental data.

Mechanism of Action

Both this compound and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2] By targeting both enzymes, these fluoroquinolones induce double-strand breaks in the bacterial DNA, ultimately leading to cell death.[1] This dual-targeting mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, which are common culprits in respiratory tract infections.[3][4]

cluster_drug Fluoroquinolone Action cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase inhibition Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibition Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase inhibition Moxifloxacin->Topoisomerase_IV inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Mechanism of Action of Fluoroquinolones

Clinical Efficacy in COPD Exacerbations

A pivotal Phase III multicenter, double-blind, non-inferiority trial provides the most direct comparison of this compound and moxifloxacin in patients with moderate AECOPD.[5][6][7][8]

Table 1: Clinical Efficacy of this compound vs. Moxifloxacin in AECOPD [5][7][8]

OutcomeThis compound (367 mg once daily for 5 days)Moxifloxacin (400 mg once daily for 7 days)Statistical Analysis
Clinical Cure Rate (Per-Protocol Analysis) 86.7% (124/143)86.3% (113/131)Difference: 0.4% (95% CI: -7.7% to 8.6%)
Clinical Cure Rate (Intention-to-Treat Analysis) 77.1% (135/175)77.3% (129/167)Difference: -0.2% (95% CI: -9.0% to 8.8%)
Microbiological Response Rate (Favorable) 67.4%79.5%P = 0.22

The results demonstrated that a 5-day course of this compound was non-inferior to a 7-day course of moxifloxacin in achieving clinical cure.[5][7][8] While the microbiological response rate was numerically lower for this compound, the difference was not statistically significant.[5][7][8] Interestingly, patient-reported outcomes, as measured by the EXAcerbations of Chronic Pulmonary Disease Tool-Patient-Reported Outcome (EXACT-PRO) and the COPD Assessment Test (CAT) scores, favored the this compound group.[5][7][8]

In-Vitro Activity Against Respiratory Pathogens

The in-vitro potency of an antibiotic is a key predictor of its clinical success. The following table summarizes the minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90) for this compound and moxifloxacin against common respiratory pathogens.

Table 2: Comparative In-Vitro Activity (MIC90, µg/mL)

PathogenThis compoundMoxifloxacin
Streptococcus pneumoniae (penicillin-susceptible)0.03[4][9]0.25[10][11]
Streptococcus pneumoniae (penicillin-resistant)0.03[4][9]0.25[11]
Streptococcus pneumoniae (quinolone-resistant)1[4][9]>2
Haemophilus influenzaeNot explicitly stated0.06[10]
Moraxella catarrhalisNot explicitly stated0.12[10]

This compound demonstrates potent in-vitro activity, particularly against both penicillin-susceptible and penicillin-resistant Streptococcus pneumoniae, with a significantly lower MIC90 compared to moxifloxacin.[4][9][10][11]

Pharmacokinetics

Pharmacokinetic parameters determine the drug's concentration and persistence at the site of infection.

Table 3: Pharmacokinetic Profile of this compound and Moxifloxacin

ParameterThis compound (366.7 mg, single oral dose)[12]Moxifloxacin (400 mg)
Cmax (ng/mL) 1889.7 ± 493.43000-4000
AUClast (ng·h/mL) 11,110 ± 2,005.035,000-45,000
Half-life (hours) Not explicitly stated~12

This data for this compound is from a study on healthy volunteers and further studies in the patient population are needed.[12]

Safety and Tolerability

The safety profiles of both drugs were comparable in the head-to-head clinical trial.

Table 4: Adverse Events in AECOPD Clinical Trial [5][7][8]

EventThis compoundMoxifloxacinP-value
Drug-Related Adverse Reactions 9.7%9.6%0.97
Dropout Rate Due to Adverse Events 0% (0/175)1.8% (3/167)0.12

The most common drug-related adverse events for both treatments were gastrointestinal in nature. No serious adverse drug reactions were reported for this compound.[8]

Experimental Protocols

Phase III Non-Inferiority Trial Methodology

A prospective, multicenter, double-blind, double-dummy, randomized, controlled, parallel-group, Phase III non-inferiority clinical trial was conducted.[6]

Enrollment 345 Patients with Moderate AECOPD Randomization Randomization Enrollment->Randomization Zabofloxacin_Arm This compound 367 mg once daily for 5 days Randomization->Zabofloxacin_Arm Moxifloxacin_Arm Moxifloxacin 400 mg once daily for 7 days Randomization->Moxifloxacin_Arm Primary_Endpoint Clinical Cure Rate at Test-of-Cure Visit Zabofloxacin_Arm->Primary_Endpoint Moxifloxacin_Arm->Primary_Endpoint

Phase III Clinical Trial Workflow
  • Participants: 345 patients with moderate COPD exacerbation were enrolled from 31 university hospitals.[6]

  • Intervention: Patients were randomized to receive either oral this compound (367 mg once daily for 5 days) and a placebo for moxifloxacin for 7 days, or oral moxifloxacin (400 mg once daily for 7 days) and a placebo for this compound for 5 days.[6]

  • Primary Outcome: The primary endpoint was the clinical cure rate at the test-of-cure visit. Non-inferiority was concluded if the lower limit of the 95% confidence interval for the difference in cure rates was greater than -10%.[6]

  • Secondary Outcomes: These included microbiological response rates and patient-reported outcomes using the EXACT-PRO and CAT scores.[7]

In-Vitro Susceptibility Testing

The in-vitro activity of the antibiotics was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) for each pathogen, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Conclusion

This compound, administered for a shorter duration of 5 days, demonstrated non-inferior clinical efficacy to a 7-day course of moxifloxacin in the treatment of moderate AECOPD.[5][7][8] this compound exhibits potent in-vitro activity, particularly against Streptococcus pneumoniae, a key respiratory pathogen.[4][9] The safety profiles of both drugs were comparable. These findings suggest that this compound is a viable and effective treatment option for patients with exacerbations of COPD. Further research into its microbiological efficacy and pharmacokinetic/pharmacodynamic profile in the COPD patient population is warranted.

References

Validating the antibacterial activity of Zabofloxacin against quinolone-resistant pathogens.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in vitro studies confirms the potent antibacterial activity of Zabofloxacin against a range of quinolone-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Streptococcus pneumoniae. Comparative data reveals this compound's superior efficacy over several existing fluoroquinolones, positioning it as a promising therapeutic agent in the face of growing antimicrobial resistance.

This guide provides an objective comparison of this compound's performance against other fluoroquinolones, supported by experimental data from multiple studies. Detailed methodologies for the key experiments are provided to ensure transparency and facilitate independent validation by researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity:

This compound has consistently shown lower Minimum Inhibitory Concentration (MIC) values against quinolone-resistant strains when compared to older generation fluoroquinolones such as ciprofloxacin and levofloxacin, and in many cases, even newer agents like moxifloxacin.

Against Quinolone-Resistant Staphylococcus aureus (MRSA)

A study evaluating this compound's activity against 116 clinical isolates of MRSA demonstrated its superior potency. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively, were significantly lower for this compound compared to ciprofloxacin, levofloxacin, and moxifloxacin.[1] Another study confirmed that this compound maintained notable activity against ciprofloxacin-resistant MRSA strains.

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.03 – 4 0.25 2
Moxifloxacin0.06 – 160.58
Levofloxacin0.125 – >64416
Ciprofloxacin0.125 – >64864
Data sourced from a study on 116 MRSA clinical isolates.[1]
Against Quinolone-Resistant Streptococcus pneumoniae

This compound's efficacy extends to quinolone-resistant Streptococcus pneumoniae (QRSP). In a study involving 22 QRSP strains with ciprofloxacin MICs ≥8.0 mg/L, this compound demonstrated significantly greater activity than ciprofloxacin and moxifloxacin, and comparable activity to gemifloxacin.[1]

AntibioticMIC Range (mg/L)MIC₉₀ (mg/L)
This compound 0.06–2 1.0
Gemifloxacin0.06–21.0
Moxifloxacin4–88.0
Ciprofloxacin4–6464.0
Data from a study on 22 quinolone-resistant S. pneumoniae strains.[1]

Furthermore, against levofloxacin-resistant S. pneumoniae isolates, this compound maintained low MICs, ranging from 0.025 to 0.125 µg/mL, highlighting its potential to overcome existing resistance mechanisms.[2]

Mechanism of Action and Resistance

This compound, like other fluoroquinolones, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] Resistance to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes.[3] Studies have shown that this compound's chemical structure may allow it to maintain activity against strains with mutations that confer resistance to other fluoroquinolones.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound and comparator antibiotic stock solutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Antibiotic Dilutions in Microplate D Inoculate Microplate Wells A->D B Standardize Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to Final Density B->C C->D E Incubate at 35°C for 16-20 hours D->E F Read Wells for Visible Growth E->F G Determine MIC F->G

Workflow for MIC Determination by Broth Microdilution.
Time-Kill Curve Analysis

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Culture tubes with CAMHB

  • Standardized bacterial inoculum

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Incubator with shaking capabilities

  • Agar plates for colony counting

Procedure:

  • Preparation: A starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL is prepared in multiple flasks of CAMHB.

  • Exposure: this compound is added to the flasks at concentrations corresponding to multiples of the predetermined MIC. A growth control flask with no antibiotic is included.

  • Incubation and Sampling: The flasks are incubated at 35°C with constant agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Count: The samples are serially diluted in sterile saline and plated onto agar plates.

  • Incubation and Counting: The plates are incubated for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

Time_Kill_Assay A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B Add this compound at Various MIC Multiples A->B C Incubate at 35°C with Agitation B->C D Collect Aliquots at Defined Time Points C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Experimental Workflow for Time-Kill Curve Analysis.
PCR Amplification and Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

This molecular technique is used to identify mutations in the genes associated with fluoroquinolone resistance.

Materials:

  • Bacterial DNA extract

  • Primers specific for the QRDRs of gyrA and parC (or grlA) genes

  • PCR reaction mixture (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing reagents and equipment

Procedure:

  • DNA Extraction: Genomic DNA is extracted from the quinolone-resistant bacterial isolates.

  • PCR Amplification: The QRDRs of the target genes (gyrA and parC) are amplified using specific primers and standard PCR protocols.

  • Verification of Amplification: The PCR products are run on an agarose gel to confirm the presence of a DNA fragment of the expected size.

  • DNA Sequencing: The amplified PCR products are purified and sequenced using an automated DNA sequencer.

  • Sequence Analysis: The obtained DNA sequences are compared to the wild-type sequences of susceptible reference strains to identify any nucleotide changes that result in amino acid substitutions.

Signaling_Pathway cluster_resistance Quinolone Resistance Mechanism cluster_target Bacterial Enzymes Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) GyrA DNA Gyrase (GyrA) Fluoroquinolone->GyrA Inhibits ParC Topoisomerase IV (ParC/GrlA) Fluoroquinolone->ParC Inhibits This compound This compound This compound->GyrA Inhibits (Potentially overcomes some mutations) This compound->ParC Inhibits (Potentially overcomes some mutations) Mutation QRDR Mutation GyrA->Mutation develops Replication DNA Replication Inhibition Replication_Z DNA Replication Inhibition ParC->Mutation develops Mutation->Fluoroquinolone Confers Resistance

Signaling Pathway of Fluoroquinolone Action and Resistance.

Conclusion

The available data strongly supports the potent in vitro activity of this compound against quinolone-resistant S. aureus and S. pneumoniae. Its ability to overcome common resistance mechanisms that affect other fluoroquinolones makes it a valuable candidate for further clinical investigation and a potential new tool in the management of infections caused by these challenging pathogens. The provided experimental protocols offer a framework for the continued evaluation and validation of this compound's antibacterial profile.

References

Head-to-Head Combat: Zabofloxacin versus Ciprofloxacin in the Fight Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless challenge of Methicillin-resistant Staphylococcus aureus (MRSA) in both healthcare and community settings necessitates a continuous search for more effective antimicrobial agents. This guide provides a detailed, data-driven comparison of two fluoroquinolones, Zabofloxacin and Ciprofloxacin, in their activity against MRSA. By presenting key experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance.

Executive Summary

This compound, a novel fluoroquinolone, demonstrates significantly greater in vitro and in vivo potency against MRSA compared to the established antibiotic, Ciprofloxacin. In a study conducted on clinical MRSA isolates, this compound exhibited lower Minimum Inhibitory Concentrations (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates. Furthermore, in a murine systemic infection model, this compound achieved a protective effect at a lower dose (ED₅₀) than Ciprofloxacin. This enhanced efficacy is attributed to its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from a comparative study evaluating the activity of this compound and Ciprofloxacin against 116 clinical MRSA isolates.

Table 1: In Vitro Activity of this compound and Ciprofloxacin against MRSA Isolates

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible% Intermediate% Resistant
This compound 0.03 – 40.25261.2%0.9%37.9%
Ciprofloxacin ------

Note: Specific MIC range and susceptibility data for Ciprofloxacin were not detailed in the comparative study, but this compound was noted to be 32-fold more active than Ciprofloxacin based on MIC results.[1]

Table 2: In Vivo Efficacy of this compound and Ciprofloxacin in a Murine Systemic MRSA Infection Model

Antimicrobial AgentMIC of Test Isolate (µg/mL)ED₅₀ (mg/kg)
This compound 0.0629.05
Ciprofloxacin -> 40

ED₅₀: The median effective dose required to protect 50% of the infected mice.[1]

Mechanism of Action: A Tale of Two Targets

Both this compound and Ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action: the inhibition of essential bacterial enzymes involved in DNA replication.[2][3] Specifically, they target DNA gyrase (a type II topoisomerase) and topoisomerase IV.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme plays a vital role in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Inhibition of these enzymes by fluoroquinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately, cell death.[2] this compound is noted to have a dual-binding mechanism to this complex, which may contribute to its enhanced potency and a lower likelihood of resistance development.[1]

cluster_fluoroquinolone Fluoroquinolone Action cluster_bacterial_cell MRSA Cell This compound This compound DNAGyrase DNA Gyrase (Topoisomerase II) This compound->DNAGyrase TopoIV Topoisomerase IV This compound->TopoIV Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNAGyrase Ciprofloxacin->TopoIV DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Inhibits Chromosome_Segregation Chromosome Segregation TopoIV->Chromosome_Segregation Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Chromosome_Segregation->Cell_Death Leads to

Mechanism of action for this compound and Ciprofloxacin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the comparative study by Abdel-Salam et al. (2019).

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and Ciprofloxacin against clinical MRSA isolates.

Methodology: Broth Microdilution Method

  • Bacterial Isolates: A total of 116 clinical MRSA isolates were used.

  • Inoculum Preparation: Bacterial colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antimicrobial Agent Preparation: Stock solutions of this compound and Ciprofloxacin were prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Microtiter Plate Setup: 96-well microtiter plates were prepared with serial twofold dilutions of each antimicrobial agent.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth. MIC₅₀ and MIC₉₀ values were then calculated.

cluster_workflow In Vitro Susceptibility Testing Workflow Start Start: MRSA Isolate Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Plate Inoculate Microtiter Plates Inoculum->Plate Dilution Serial Dilution of This compound & Ciprofloxacin Dilution->Plate Incubate Incubate at 37°C for 18-24h Plate->Incubate Read Read MIC (Lowest concentration with no growth) Incubate->Read Analyze Calculate MIC50 & MIC90 Read->Analyze End End: Comparative Data Analyze->End

Workflow for in vitro antimicrobial susceptibility testing.
In Vivo Efficacy Study

Objective: To determine the in vivo protective efficacy (ED₅₀) of this compound and Ciprofloxacin in a murine systemic infection model.

Methodology: Mouse Systemic Infection Model

  • Animal Model: Swiss albino mice were used.

  • Infection: Mice were intraperitoneally injected with a lethal dose of a clinical MRSA isolate suspended in saline.

  • Treatment Groups: Mice were divided into groups and treated with varying doses of this compound or Ciprofloxacin administered orally at 1 and 4 hours post-infection. A control group received saline.

  • Observation: The survival of the mice in each group was monitored for 7 days.

  • ED₅₀ Calculation: The ED₅₀ was calculated as the dose of the antimicrobial agent that protected 50% of the mice from death.

cluster_workflow In Vivo Efficacy Study Workflow Start Start: Murine Model Infect Induce Systemic MRSA Infection Start->Infect Group Group Animals and Administer This compound, Ciprofloxacin, or Saline Infect->Group Observe Monitor Survival for 7 Days Group->Observe Calculate Calculate ED50 (50% survival dose) Observe->Calculate End End: Comparative Efficacy Data Calculate->End

References

Zabofloxacin Non-Inferiority in Respiratory Tract Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed statistical analysis and comparison of Zabofloxacin from non-inferiority clinical trial data, primarily focusing on its application in acute bacterial exacerbations of chronic obstructive pulmonary disease (AECOPD). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's performance against other fluoroquinolones, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a fourth-generation fluoroquinolone, has demonstrated non-inferiority to moxifloxacin in the treatment of acute bacterial exacerbations of chronic obstructive pulmonary disease (AECOPD). A pivotal Phase III, multicenter, double-blind, randomized, non-inferiority clinical trial established comparable clinical and microbiological efficacy. However, a Phase II trial comparing this compound to levofloxacin for community-acquired pneumonia (CAP) was terminated, and no results have been publicly posted, leaving a gap in comparative data for this indication.[1]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] By binding to the enzyme-DNA complex, this compound stabilizes it, preventing the re-ligation of DNA strands and leading to double-strand breaks in the bacterial DNA.[2][3] This disruption of DNA replication and repair processes ultimately results in bacterial cell death.[2][3] This dual-targeting mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][4]

Zabofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Repair This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to Cell_Division->Bacterial_Cell_Death Disruption leads to

Figure 1: Mechanism of action of this compound.

Clinical Trial Data: Acute Bacterial Exacerbation of Chronic Obstructive Pulmonary Disease (AECOPD)

A Phase III, multicenter, double-blind, double-dummy, randomized, controlled, non-inferiority trial (NCT01658020) was conducted to compare the efficacy and safety of this compound with moxifloxacin in patients with AECOPD.[2][5][6]

Data Presentation
Outcome MeasureThis compound (367 mg once daily for 5 days)Moxifloxacin (400 mg once daily for 7 days)Statistical Analysis
Clinical Cure Rate (Per-Protocol Population) at Test-of-Cure 86.7% (124/143)86.3% (113/131)Difference: 0.4% (95% CI: -7.7% to 8.6%)[5][7]
Clinical Cure Rate (Intention-to-Treat Population) at Test-of-Cure 77.1% (135/175)77.3% (129/167)Difference: -0.2% (95% CI: -9.0% to 8.8%)[5][7]
Favorable Microbiological Response Rate 67.4%79.5%P = 0.22[5]
Adverse Drug Reactions 9.7%9.6%P = 0.97[5][7]
Dropout Rate due to Adverse Events 0% (0/175)1.8% (3/167)P = 0.12[5][7]

Table 1: Comparison of this compound and Moxifloxacin in the Treatment of AECOPD.

Experimental Protocols

Study Design: A prospective, multicenter, double-blind, double-dummy, randomized, controlled, parallel-group, Phase III, non-inferiority clinical trial.[5][6][7]

Patient Population: 345 patients with a moderate exacerbation of Chronic Obstructive Pulmonary Disease (COPD) were enrolled across 31 university hospitals.[5][6][7]

Inclusion Criteria:

  • Diagnosis of COPD.

  • Experiencing a moderate acute bacterial exacerbation.

Intervention:

  • This compound group: 367 mg of this compound orally once daily for 5 days, plus a placebo for moxifloxacin for 7 days.

  • Moxifloxacin group: 400 mg of moxifloxacin orally once daily for 7 days, plus a placebo for this compound for 5 days.[5][7]

Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the test-of-cure (TOC) visit.

Statistical Analysis: The non-inferiority of this compound to moxifloxacin was to be declared if the lower limit of the 95% confidence interval (CI) for the difference in the clinical cure rate was greater than -10%.[5] The analysis was performed on both the per-protocol (PP) and intention-to-treat (ITT) populations.

AECOPD_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (Double-Blind, Double-Dummy) cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Screening 345 Patients with Moderate AECOPD Randomization Randomization Screening->Randomization Zabofloxacin_Arm This compound Group (n=175) 367mg daily for 5 days + Moxifloxacin Placebo Randomization->Zabofloxacin_Arm Moxifloxacin_Arm Moxifloxacin Group (n=167) 400mg daily for 7 days + this compound Placebo Randomization->Moxifloxacin_Arm TOC_Visit Test-of-Cure (TOC) Visit Zabofloxacin_Arm->TOC_Visit Moxifloxacin_Arm->TOC_Visit EOS_Visit End-of-Study (EOS) Visit TOC_Visit->EOS_Visit Primary_Endpoint Primary Endpoint: Clinical Cure Rate at TOC EOS_Visit->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Microbiological Response, Safety EOS_Visit->Secondary_Endpoints Statistical_Analysis Non-Inferiority Analysis (95% CI, Margin: -10%) Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis

Figure 2: Workflow of the Phase III AECOPD non-inferiority trial.

Clinical Trial Data: Community-Acquired Pneumonia (CAP)

A Phase II, multicenter, randomized, double-blind, double-dummy, active-control study (NCT01081964) was initiated to evaluate the safety and efficacy of two dosing regimens of this compound compared to levofloxacin (500mg) in adults with moderate-severity community-acquired pneumonia.[8][9] However, this clinical trial was terminated, and as of the date of this publication, no results have been posted.[1] This represents a significant data gap in the comparative efficacy of this compound for the treatment of CAP.

Conclusion

The available clinical trial data robustly supports the non-inferiority of a 5-day course of this compound compared to a 7-day course of moxifloxacin for the treatment of acute bacterial exacerbations of chronic obstructive pulmonary disease. This compound demonstrated a comparable clinical cure rate and a favorable safety profile. The shorter treatment duration of this compound may offer an advantage in clinical practice.

The absence of published data from the terminated Phase II trial in community-acquired pneumonia precludes a direct comparison with levofloxacin for this indication. Further research and clinical trials would be necessary to establish the efficacy and safety of this compound in the treatment of CAP.

References

Zabofloxacin: A Comparative Analysis of Cross-Resistance with Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zabofloxacin's performance against other fluoroquinolones, focusing on the critical aspect of cross-resistance. The information presented is supported by experimental data to aid in research and development efforts within the field of antimicrobial agents.

In Vitro Activity and Cross-Resistance Profile

This compound, a novel fluoroquinolone, has demonstrated potent in vitro activity against a range of Gram-positive pathogens, including strains resistant to other fluoroquinolones.[1][2] This section summarizes the comparative minimum inhibitory concentration (MIC) data of this compound and other fluoroquinolones against key bacterial species.

Table 1: Comparative in Vitro Activity against Fluoroquinolone-Susceptible Streptococcus pneumoniae
Antimicrobial AgentMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound 0.008 - 0.060.0150.03
Ciprofloxacin0.5 - 412
Sparfloxacin0.12 - 10.250.5
Moxifloxacin0.06 - 0.50.120.25
Gemifloxacin0.015 - 0.120.030.03

Data sourced from a study on clinically isolated Streptococcus pneumoniae.[3]

Table 2: Comparative in Vitro Activity against Fluoroquinolone-Resistant Streptococcus pneumoniae
Antimicrobial AgentMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound 0.06 - 20.251
Ciprofloxacin8 - 643264
Sparfloxacin4 - 321632
Moxifloxacin0.5 - 824
Gemifloxacin0.12 - 20.51

Data sourced from a study on clinically isolated Streptococcus pneumoniae.[3]

Table 3: Comparative in Vitro Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
Antimicrobial AgentMIC Range (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)
This compound 0.03 - 40.252
Ciprofloxacin0.125 - >64864
Levofloxacin0.125 - >64416
Moxifloxacin0.06 - 160.58

Data from a study on MRSA isolates from a university hospital in Egypt.[4]

The data indicates that this compound generally retains potent activity against bacterial strains that have developed resistance to other fluoroquinolones like ciprofloxacin and levofloxacin.[4][5] This suggests a lower degree of cross-resistance, which is a significant advantage in treating infections caused by multidrug-resistant organisms.

Mechanisms of Fluoroquinolone Resistance and this compound's Activity

Fluoroquinolone resistance primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding for DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE or grlA and grlB).[6][7][8] These mutations alter the target enzymes, reducing the binding affinity of the fluoroquinolone.[7]

G cluster_0 Fluoroquinolone Action cluster_1 Resistance Mechanism Drug Fluoroquinolone Target DNA Gyrase / Topoisomerase IV Drug->Target Binds to Inhibition Inhibition of DNA Replication Target->Inhibition Leads to Mutation gyrA/parC Mutation AlteredTarget Altered Enzyme Mutation->AlteredTarget Results in ReducedBinding Reduced Drug Binding AlteredTarget->ReducedBinding Effective Maintains Activity AlteredTarget->Effective Potentially less affected CrossResistance Cross-Resistance to other Fluoroquinolones ReducedBinding->CrossResistance This compound This compound This compound->AlteredTarget

Caption: Mechanism of fluoroquinolone action and resistance.

Studies suggest that this compound's chemical structure may allow it to maintain activity against some fluoroquinolone-resistant strains due to its potent dual-targeting of both DNA gyrase and topoisomerase IV.[9] Even in the presence of mutations that confer resistance to other fluoroquinolones, this compound can sometimes still effectively inhibit bacterial growth.[4]

Experimental Protocols

The following are generalized protocols for the determination of Minimum Inhibitory Concentration (MIC) as commonly cited in the referenced studies.

Broth Microdilution Method (based on CLSI guidelines)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[10][11][12][13][14]

G cluster_workflow Broth Microdilution Workflow A Prepare serial two-fold dilutions of this compound and comparator fluoroquinolones in microtiter plates. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate plates at 35-37°C for 16-20 hours. B->C D Determine MIC: the lowest concentration with no visible bacterial growth. C->D

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method (based on CLSI guidelines)

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[15][16][17][18][19]

G cluster_workflow Agar Dilution Workflow A Prepare agar plates containing serial two-fold dilutions of each antimicrobial agent. B Spot-inoculate a standardized bacterial suspension (e.g., 10^4 CFU/spot) onto the surface of each plate. A->B C Incubate plates at 35-37°C for 16-20 hours. B->C D Determine MIC: the lowest concentration that inhibits visible colony formation. C->D

Caption: Workflow for Agar Dilution MIC Testing.

Detailed Steps:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten agar before it solidifies.

  • Inoculum Preparation: The bacterial isolates are grown in a suitable broth, and the suspension is adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of each bacterial suspension (typically delivering 104 CFU per spot) is inoculated onto the surface of the agar plates, from the lowest to the highest concentration.

  • Incubation: The plates are incubated at 35-37°C for 16 to 20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial isolate.

Conclusion

The presented data demonstrates that this compound exhibits potent in vitro activity against both fluoroquinolone-susceptible and -resistant Gram-positive pathogens. Its ability to maintain efficacy against strains with documented resistance to other fluoroquinolones suggests a lower potential for cross-resistance. This characteristic makes this compound a promising candidate for further investigation and a valuable tool in the ongoing challenge of antimicrobial resistance. The provided experimental frameworks offer a basis for reproducible in vitro evaluations.

References

A Comparative Analysis of the In Vivo Efficacy of Zabofloxacin and Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotics, zabofloxacin and gemifloxacin have emerged as potent agents, particularly against respiratory pathogens such as Streptococcus pneumoniae. This guide provides a comparative overview of their in vivo efficacy, drawing upon data from preclinical animal models to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound consistently demonstrates superior or equivalent in vivo potency compared to gemifloxacin, particularly against strains of Streptococcus pneumoniae, including those with resistance to other antibiotics. In murine models of systemic and respiratory tract infections, this compound exhibits a lower median effective dose (ED50) for achieving a therapeutic effect. Both fluoroquinolones are effective against a range of Gram-positive and some Gram-negative bacteria, functioning through the dual targeting of bacterial DNA gyrase and topoisomerase IV.

In Vivo Efficacy Against Streptococcus pneumoniae

Studies utilizing murine infection models have been pivotal in elucidating the comparative in vivo efficacy of this compound and gemifloxacin against S. pneumoniae.

Systemic Infection Model

In a systemic infection model in mice, this compound was found to be the most potent quinolone tested.[1][2] It exhibited a significantly lower ED50 compared to gemifloxacin, ciprofloxacin, and moxifloxacin against a penicillin-resistant strain of S. pneumoniae (PRSP).[1][2]

AntibioticMIC (mg/L)ED50 (mg/kg)
This compound 0.015 0.42
Gemifloxacin0.032.09
Moxifloxacin0.2518.00
Ciprofloxacin431.45
Table 1: Comparative in vivo efficacy of fluoroquinolones against a systemic infection with penicillin-resistant S. pneumoniae (PRSP 1065) in mice.[1][2]
Respiratory Tract Infection Model

In a murine model of respiratory tract infection, this compound also demonstrated potent protective effects.[1] It was shown to be more effective than moxifloxacin in reducing the bacterial load in the lungs of mice infected with penicillin-resistant S. pneumoniae.[3] While a direct comparison with gemifloxacin in the same respiratory infection model is not detailed in the provided results, gemifloxacin has independently shown high efficacy in mouse pneumonia models. At doses of 25 and 50 mg/kg, gemifloxacin achieved survival rates of 90% to 100% against a wild-type S. pneumoniae strain.[4][5] Furthermore, short-course therapy with gemifloxacin (2 and 5 days) resulted in high survival rates (83-100%) and pulmonary bacterial clearance in mice with pneumococcal pneumonia.[6]

Efficacy Against Quinolone-Resistant Streptococcus pneumoniae

Both this compound and gemifloxacin exhibit activity against quinolone-resistant S. pneumoniae (QRSP). Against these strains, the in vitro activity of this compound was found to be the same as that of gemifloxacin, with a MIC90 of 1 mg/L, which was more potent than ciprofloxacin, sparfloxacin, and moxifloxacin.[1][2][3][7] Gemifloxacin has demonstrated efficacy in a mouse pneumonia model against S. pneumoniae strains with single mutations in parC or gyrA and even provided a 40% survival rate against a mutant with double mutations (parC and gyrA).[4][5]

Mechanism of Action

The antibacterial activity of both this compound and gemifloxacin stems from their ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[8] This dual-targeting mechanism is crucial for their potent activity and may contribute to a lower likelihood of resistance development.[9]

cluster_fluoroquinolones Fluoroquinolones cluster_bacterial_targets Bacterial Targets cluster_cellular_processes Cellular Processes This compound This compound DNAGyrase DNA Gyrase This compound->DNAGyrase TopoIV Topoisomerase IV This compound->TopoIV Gemifloxacin Gemifloxacin Gemifloxacin->DNAGyrase Gemifloxacin->TopoIV DNAReplication DNA Replication DNAGyrase->DNAReplication Inhibition TopoIV->DNAReplication Inhibition CellDeath Bacterial Cell Death DNAReplication->CellDeath Leads to

Mechanism of action for this compound and Gemifloxacin.

Experimental Protocols

The in vivo efficacy data presented is primarily derived from murine models of systemic and respiratory tract infections.

Murine Systemic Infection Model

A common methodology for evaluating systemic infection is as follows:

  • Animal Model: Specific pathogen-free mice (e.g., ICR mice) are used.[1]

  • Infection: Mice are intraperitoneally injected with a bacterial suspension (e.g., S. pneumoniae in mucin) at a lethal dose.[1]

  • Treatment: The test compounds (this compound, gemifloxacin, etc.) are administered orally or subcutaneously at varying doses immediately or shortly after infection.[1]

  • Observation: The survival of the mice is monitored for a defined period (e.g., 7 days).[1]

  • Endpoint: The median effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated.[1]

A Bacterial Culture (e.g., S. pneumoniae) B Intraperitoneal Injection of Bacteria into Mice A->B C Administration of Test Compounds (this compound, Gemifloxacin) B->C D Observation Period (e.g., 7 days) C->D E Record Survival/Mortality D->E F Calculate ED50 E->F A Bacterial Culture (e.g., S. pneumoniae) B Intranasal/Intratracheal Inoculation in Mice A->B C Initiate Treatment Regimen (e.g., 18h post-infection) B->C D Monitor Survival Rates C->D E Quantify Bacterial Load in Lungs (CFU) C->E F Assess Efficacy D->F E->F

References

Zabofloxacin Safety Profile: A Comparative Analysis Against Other Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of zabofloxacin, a novel fluoroquinolone, with other established quinolones. The information is compiled from available preclinical and clinical data to assist in the evaluation of its therapeutic potential.

Executive Summary

This compound has demonstrated a favorable safety profile in clinical trials, positioning it as a potentially safer alternative to some older-generation quinolones. It is generally well-tolerated, with the most common adverse effects being mild to moderate gastrointestinal and central nervous system disturbances. Notably, a Phase I clinical trial did not detect any QT interval prolongation, a significant concern with many fluoroquinolones. Furthermore, in a Phase III trial comparing this compound to moxifloxacin for the treatment of acute exacerbations of chronic obstructive pulmonary disease (COPD), the incidence of adverse drug reactions was comparable between the two drugs (9.7% for this compound vs. 9.6% for moxifloxacin)[1].

While direct comparative data for all safety endpoints are not available in publicly accessible formats, this guide synthesizes the existing information to provide a clear overview of this compound's safety in relation to other quinolones.

General Safety and Tolerability

Clinical studies have established that this compound is a well-tolerated antimicrobial agent. The most frequently reported adverse events are consistent with the fluoroquinolone class and are typically mild to moderate in severity.

Common Adverse Events

In a Phase I study involving healthy male volunteers, the observed adverse events for this compound included nausea, hypotension, somnolence, and an increase in blood phosphokinase[2]. A Phase III trial comparing this compound with moxifloxacin in patients with COPD exacerbations reported a similar overall incidence of adverse drug reactions for both treatments[1].

Table 1: Comparison of Common Adverse Events from a Phase III Clinical Trial (this compound vs. Moxifloxacin)[1]

Adverse Event CategoryThis compound (Rate Ratio)Moxifloxacin (Rate Ratio)95% Confidence Interval
Any Adverse Event0.881.000.53 to 1.48
Gastrointestinal0.841.000.33 to 2.12
Neurological0.841.000.23 to 3.12
Dermatological0.701.000.12 to 4.18
Respiratory1.051.000.07 to 16.75

Key Safety Parameters: A Comparative Overview

The following sections delve into specific safety concerns associated with fluoroquinolones and present the available comparative data for this compound.

Cardiotoxicity: QT Interval Prolongation

A significant safety concern with fluoroquinolones is their potential to prolong the QTc interval, which can increase the risk of torsades de pointes. Preclinical assessment of this risk often involves in vitro studies on the human Ether-à-go-go-Related Gene (hERG) channel, as inhibition of this channel is a primary mechanism for drug-induced QT prolongation.

While a Phase I clinical trial of this compound reported no detected prolongation of the QT interval, specific quantitative data on the mean change in QTc and the IC50 value from a hERG assay for this compound are not publicly available[2]. For comparison, the hERG IC50 values for several other fluoroquinolones are presented in Table 2. A lower IC50 value indicates a higher potential for hERG channel inhibition.

Table 2: In Vitro hERG Channel Inhibition of Various Quinolones

QuinolonehERG IC50 (μM)
This compound Not Reported
Sparfloxacin18
Moxifloxacin29 - 129
Grepafloxacin50
Gatifloxacin130
Levofloxacin915
Ciprofloxacin966
Ofloxacin1420

Experimental Protocol: In Vitro hERG Assay

The potential for a compound to inhibit the hERG potassium channel is a critical component of preclinical cardiovascular safety assessment. The gold-standard method is the patch-clamp electrophysiology assay performed on mammalian cells stably expressing the hERG channel.

hERG_Assay_Workflow cluster_cell_culture Cell Preparation cluster_electrophysiology Patch-Clamp Electrophysiology cluster_data_analysis Data Analysis cell_culture Mammalian cells expressing hERG channels (e.g., HEK293, CHO) cell_prep Cell harvesting and preparation for patch-clamping cell_culture->cell_prep patch_clamp Whole-cell patch-clamp configuration established cell_prep->patch_clamp voltage_protocol Application of voltage-clamp protocol to elicit hERG current patch_clamp->voltage_protocol drug_application Perfusion of increasing concentrations of test compound voltage_protocol->drug_application current_recording Recording of hERG channel current inhibition drug_application->current_recording concentration_response Concentration-response curve generation current_recording->concentration_response ic50_determination Calculation of IC50 value concentration_response->ic50_determination

In Vitro hERG Assay Workflow
Phototoxicity

Phototoxicity is another known class effect of fluoroquinolones, manifesting as an exaggerated sunburn reaction upon exposure to ultraviolet (UVA) light. The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized assay to assess this risk, with the Photo-Irritation Factor (PIF) being a key endpoint. A higher PIF value suggests a greater phototoxic potential.

While some sources suggest this compound has a favorable phototoxicity profile, specific experimental data such as a PIF value are not publicly available. Table 3 provides PIF values for other fluoroquinolones for comparison.

Table 3: In Vitro Phototoxicity (PIF Values) of Various Quinolones

QuinolonePhoto-Irritation Factor (PIF)
This compound Not Reported
Sparfloxacin28.5
Lomefloxacin6.88
Ciprofloxacin5.35
Norfloxacin5.17
Levofloxacin>5
Gatifloxacin<5 (Mildly/Probably Phototoxic)

Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This in vitro assay is a validated method to assess the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UVA light.

Phototoxicity_Assay_Workflow cluster_cell_treatment Cell Treatment cluster_irradiation Irradiation cluster_cytotoxicity_assessment Cytotoxicity Assessment cluster_data_analysis Data Analysis cell_seeding Seed 3T3 fibroblasts in 96-well plates compound_addition Treat cells with varying concentrations of test compound cell_seeding->compound_addition plate_1 Plate 1: Incubate in the dark compound_addition->plate_1 plate_2 Plate 2: Expose to non-cytotoxic dose of UVA light compound_addition->plate_2 nr_staining Incubate with Neutral Red dye plate_1->nr_staining plate_2->nr_staining extraction Extract dye from viable cells nr_staining->extraction readout Measure absorbance to determine cell viability extraction->readout ic50_dark Calculate IC50 (-UVA) readout->ic50_dark ic50_uva Calculate IC50 (+UVA) readout->ic50_uva pif_calculation Calculate Photo-Irritation Factor (PIF) ic50_dark->pif_calculation ic50_uva->pif_calculation

3T3 NRU Phototoxicity Assay Workflow
Drug-Drug Interactions

Fluoroquinolones are known to interact with other drugs, primarily through two mechanisms: chelation with multivalent cations, which reduces absorption, and inhibition of cytochrome P450 enzymes, which can affect the metabolism of other drugs.

Conclusion

Based on the available data, this compound presents a safety profile that is comparable to or potentially better than some other fluoroquinolones. Its apparent lack of QT interval prolongation in early clinical studies is a promising feature. However, a comprehensive assessment of its safety relative to other quinolones is limited by the lack of publicly available, direct comparative data on key safety endpoints such as hERG channel inhibition and in vitro phototoxicity. Further publication of preclinical and clinical safety data will be crucial for a more definitive positioning of this compound within the fluoroquinolone class.

Signaling_Pathway cluster_FQs Fluoroquinolone Action cluster_Bacterial_Processes Bacterial Processes cluster_Outcome Outcome FQs Fluoroquinolones DNA_Gyrase DNA Gyrase FQs->DNA_Gyrase inhibit Topoisomerase_IV Topoisomerase IV FQs->Topoisomerase_IV inhibit DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication DNA_Repair DNA Repair DNA_Gyrase->DNA_Repair Topoisomerase_IV->DNA_Replication Topoisomerase_IV->DNA_Repair Bactericidal_Effect Bactericidal Effect DNA_Replication->Bactericidal_Effect DNA_Repair->Bactericidal_Effect

Mechanism of Action of Fluoroquinolones

References

Zabofloxacin's Efficacy in Respiratory Tract Infections: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of Zabofloxacin's efficacy in treating respiratory tract infections, primarily focusing on acute exacerbations of chronic bronchitis (AECB) and community-acquired pneumonia (CAP). The analysis synthesizes data from key clinical trials, comparing this compound's performance against other prominent fluoroquinolones like Moxifloxacin and Levofloxacin.

Executive Summary

This compound, a novel fluoroquinolone, has demonstrated non-inferiority to Moxifloxacin in the treatment of acute exacerbations of chronic bronchitis in a large-scale Phase III clinical trial. While a Phase II trial for community-acquired pneumonia was initiated to compare this compound with Levofloxacin, it was terminated before completion. This guide presents the available quantitative data on clinical and microbiological efficacy, safety profiles, and detailed experimental protocols from these key studies.

Data Presentation

Table 1: Efficacy of this compound vs. Moxifloxacin in Acute Exacerbations of Chronic Bronchitis (Phase III Trial)[1][2]
Outcome MeasureThis compound (367 mg once daily for 5 days)Moxifloxacin (400 mg once daily for 7 days)Statistical Significance (p-value)
Clinical Cure Rate (Per-Protocol Population) 88.2%89.1%p = 0.89 (No significant difference)
Clinical Cure Rate (Lower Respiratory Tract Infections without Chronic Bronchitis) 85.9%84.2%p = 0.76 (No significant difference)
Overall Microbiological Response Data not available in summaryData not available in summaryN/A
Table 2: Planned Comparison of this compound vs. Levofloxacin in Community-Acquired Pneumonia (Phase II Trial - Terminated)[3]
Outcome MeasureThis compoundLevofloxacin
Primary Outcome Clinical cure rate at the test-of-cure visitClinical cure rate at the test-of-cure visit
Secondary Outcomes Microbiological response, Pharmacokinetic profileMicrobiological response, Pharmacokinetic profile
Status Terminated, no results postedTerminated, no results posted
Table 3: Safety and Tolerability of this compound (Phase I and III Trials)
Adverse EventIncidence in this compound Group
Nausea7% (Phase I)
Hypotension3% (Phase I)
Somnolence3% (Phase I)
Increased Blood Phosphokinase3% (Phase I)
Drug-related Adverse Events (AECB Trial)9.7%
Comparator (Moxifloxacin) Drug-related Adverse Events (AECB Trial) 9.6%

Experimental Protocols

Phase III Non-Inferiority Trial of this compound vs. Moxifloxacin in AECB

Objective: To compare the efficacy and safety of a 5-day course of oral this compound with a 7-day course of oral Moxifloxacin for the treatment of acute exacerbations of chronic bronchitis.

Study Design: A prospective, multicenter, double-blind, double-dummy, randomized, controlled, parallel-group, Phase III non-inferiority clinical trial.[1]

Patient Population: 345 patients diagnosed with chronic obstructive pulmonary disease (COPD) experiencing moderate exacerbations.[2]

Inclusion Criteria (General):

  • Age 18 years or older.

  • Confirmed diagnosis of COPD.

  • Clinical diagnosis of an acute bacterial exacerbation of chronic bronchitis.

Exclusion Criteria (General):

  • Known hypersensitivity to fluoroquinolones.

  • Severe renal or hepatic impairment.

  • Concomitant use of medications known to prolong the QT interval.

  • Pregnancy or lactation.

Treatment Arms:

  • This compound Group: 367 mg of this compound orally, once daily for 5 days, plus a placebo for Moxifloxacin for 7 days.

  • Moxifloxacin Group: 400 mg of Moxifloxacin orally, once daily for 7 days, plus a placebo for this compound for 5 days.[2]

Primary Efficacy Endpoint:

  • Clinical cure rate at the test-of-cure (TOC) visit, defined as the resolution of acute signs and symptoms of exacerbation without the need for additional antibiotic therapy.

Secondary Efficacy Endpoints:

  • Microbiological eradication rates of baseline pathogens.

  • Clinical relapse rates.

Safety Assessments:

  • Monitoring and recording of all adverse events.

  • Laboratory safety tests (hematology, blood chemistry, urinalysis).

  • Vital signs and physical examinations.

  • Electrocardiograms (ECGs) to monitor for QT interval prolongation.

Planned Phase II Trial of this compound vs. Levofloxacin in CAP (Terminated)

Objective: To evaluate the safety, efficacy, and pharmacokinetic profile of oral this compound compared to oral Levofloxacin in the treatment of community-acquired pneumonia.

Study Design: A Phase II, global, prospective, multi-dose, double-blind, double-dummy, active-control, randomized, parallel-group, multicenter study.[3]

Patient Population: Adults with community-acquired pneumonia of moderate severity.

Treatment Arms (Planned):

  • This compound Arm: Oral this compound.

  • Levofloxacin Arm: Oral Levofloxacin.

Primary Efficacy Endpoint (Planned):

  • Clinical cure rate at the test-of-cure (TOC) visit.

Secondary Efficacy Endpoints (Planned):

  • Microbiological response.

  • Pharmacokinetic parameters of this compound.

Reason for Termination: The trial was terminated for reasons not publicly disclosed, and no results were posted.[3]

Mandatory Visualization

Signaling Pathway: Mechanism of Action of this compound

Zabofloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Division Bacterial Cell Division Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Inhibition leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow: Non-Inferiority Clinical Trial for Respiratory Tract Infections

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Moxifloxacin) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 5-7 days) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period End_of_Treatment End of Treatment (EOT) Visit - Clinical Assessment - Safety Labs Treatment_Period->End_of_Treatment Test_of_Cure Test of Cure (TOC) Visit - Primary Efficacy Endpoint - Microbiological Assessment End_of_Treatment->Test_of_Cure Follow_Up Follow-Up Visit - Long-term Safety - Relapse Assessment Test_of_Cure->Follow_Up Data_Analysis Data Analysis (Non-inferiority Margin) Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized workflow of a non-inferiority clinical trial for antibiotics in respiratory infections.

References

A Comparative Bioequivalence Study: Zabofloxacin Hydrochloride vs. Zabofloxacin Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioequivalence of two salt forms of the novel fluoroquinolone antibiotic, Zabofloxacin: this compound hydrochloride (DW224a) and this compound aspartate (DW224aa). The data presented is based on a pivotal clinical study to ascertain their pharmacokinetic interchangeability.

This compound is a potent, broad-spectrum antibiotic that functions by inhibiting essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] This dual-targeting mechanism confers activity against a wide range of pathogens, including multidrug-resistant Gram-positive bacteria.[4] It is indicated for treating community-acquired respiratory infections, such as acute bacterial exacerbation of chronic obstructive pulmonary disease.[1][2]

Comparative Pharmacokinetic Data

A key clinical trial was conducted to compare the pharmacokinetic profiles of a 400 mg capsule of this compound hydrochloride (containing 366.7 mg of this compound) and a 488 mg tablet of this compound aspartate (containing 366.5 mg of this compound).[1] The study concluded that the two formulations are bioequivalent, exhibiting comparable pharmacokinetic parameters.[1][5]

The following table summarizes the key pharmacokinetic parameters obtained from the study.[1]

Pharmacokinetic ParameterThis compound Hydrochloride (400 mg Capsule)This compound Aspartate (488 mg Tablet)Geometric Mean Ratio (90% CI)Bioequivalence Acceptance Range
Cmax (ng/mL) 1889.7 ± 493.42005.0 ± 341.31.08 (1.00 - 1.17)0.8 - 1.25
AUClast (ng·h/mL) 11,110 ± 2,005.011,719 ± 2,507.51.05 (1.00 - 1.10)0.8 - 1.25
AUCinf (ng·h/mL) 11,287 ± 2,012.611,913 ± 2,544.81.05 (1.00 - 1.10)0.8 - 1.25

Cmax: Maximum plasma concentration. AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUCinf: Area under the plasma concentration-time curve from time zero to infinity. 90% CI: 90% Confidence Interval.

The geometric mean ratios for Cmax, AUClast, and AUCinf, along with their 90% confidence intervals, fell within the standard bioequivalence acceptance range of 0.8 to 1.25, confirming that the two salt forms can be used interchangeably.[1] Both formulations were reported to be well-tolerated.[1][2][6]

Experimental Protocols

The bioequivalence of this compound hydrochloride and this compound aspartate was established through a randomized, open-label, single-dose, two-way crossover study.[1][5]

Study Design:

  • Participants: The study enrolled 32 healthy Korean male volunteers, with 29 completing the trial.[1]

  • Dosing: Subjects received a single oral dose of either the this compound hydrochloride 400 mg capsule or the this compound aspartate 488 mg tablet.[1]

  • Crossover: After a washout period, each subject received the alternate formulation.[1]

  • Blood Sampling: Plasma samples were collected at predetermined time points to measure this compound concentrations.[1]

  • Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Visualized Experimental Workflow and Mechanism of Action

To further elucidate the study's methodology and the drug's mechanism, the following diagrams are provided.

Bioequivalence_Study_Workflow cluster_enrollment Phase 1: Enrollment & Randomization cluster_period1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Treatment Period 2 (Crossover) cluster_analysis Phase 5: Bioanalysis & Statistics Enrollment 32 Healthy Male Volunteers Enrolled Randomization Randomization into Two Sequence Groups Enrollment->Randomization GroupA_Dose1 Group A Receives This compound Hydrochloride (Capsule) Randomization->GroupA_Dose1 GroupB_Dose1 Group B Receives This compound Aspartate (Tablet) Randomization->GroupB_Dose1 Sampling1 Serial Blood Sampling GroupA_Dose1->Sampling1 GroupB_Dose1->Sampling1 Washout Washout Period Sampling1->Washout GroupA_Dose2 Group A Receives This compound Aspartate (Tablet) Washout->GroupA_Dose2 GroupB_Dose2 Group B Receives This compound Hydrochloride (Capsule) Washout->GroupB_Dose2 Sampling2 Serial Blood Sampling GroupA_Dose2->Sampling2 GroupB_Dose2->Sampling2 LCMS Plasma Concentration Analysis (LC-MS/MS) Sampling2->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUClast, AUCinf) LCMS->PK_Analysis Bioequivalence Statistical Analysis for Bioequivalence PK_Analysis->Bioequivalence

Caption: Workflow of the randomized, two-way crossover bioequivalence study.

Zabofloxacin_Mechanism cluster_bacterium Bacterial Cell cluster_dna_process DNA Replication & Segregation This compound This compound Inhibition_Gyrase Inhibition This compound->Inhibition_Gyrase Inhibition_TopoIV Inhibition This compound->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Manages Disruption Disruption of DNA Processes DNA_Gyrase->Disruption Topoisomerase_IV Topoisomerase IV DNA_Decatenation DNA Decatenation Topoisomerase_IV->DNA_Decatenation Manages Topoisomerase_IV->Disruption Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topoisomerase_IV Bactericidal_Effect Bactericidal Effect Disruption->Bactericidal_Effect

Caption: Mechanism of action of this compound on bacterial DNA replication.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Zabofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds extends beyond the laboratory bench to their ultimate disposal. Proper disposal of pharmaceuticals like Zabofloxacin, a fluoroquinolone antibiotic, is critical to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Regulatory Landscape

In the United States, the disposal of pharmaceutical waste is governed by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which can include certain pharmaceuticals.[1] Additionally, many states have their own regulations that may be more stringent than federal laws.[1] It is the responsibility of the waste generator to determine if the waste is hazardous and to ensure disposal is carried out in accordance with all applicable regulations.[3][4]

Recommended Disposal Procedures

The preferred methods for disposing of unused or expired pharmaceuticals are designed to minimize environmental impact and prevent accidental ingestion or misuse.[5][6][7]

1. Drug Take-Back Programs:

The most highly recommended and safest option for disposing of this compound is to use a drug take-back program.[1][6] These programs are designed to collect and properly dispose of unused or expired medications.

  • Procedure:

    • Locate an authorized drug take-back site. The DEA website provides a search tool to find collection sites in your community.[7] These sites are often located at pharmacies or police stations.[6]

    • Transport the this compound, preferably in its original container, to the collection site.

    • Follow the instructions provided at the collection site for depositing the medication.

2. Disposal in Household Trash (if take-back programs are unavailable):

If a drug take-back program is not readily accessible, disposing of this compound in the household trash is a permissible alternative, provided specific precautions are taken to prevent accidental ingestion or diversion.[1][6][7]

  • Procedure:

    • Do not crush the tablets or capsules.[6]

    • Mix the medication with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[6][7] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.

    • Place the mixture in a sealed container, such as a sealable plastic bag, to prevent the medication from leaking or breaking out of the garbage bag.[6][7]

    • Before discarding the original packaging, be sure to obscure all personal information on the prescription label to protect your privacy.[7]

    • Place the sealed container in the household trash.

3. Flushing (Not Recommended for this compound):

The U.S. Food and Drug Administration (FDA) maintains a specific list of medicines that are recommended for flushing down the toilet or sink when a take-back program is not available.[8] This is due to the immediate and significant danger posed by accidental ingestion of these particular drugs.[8] this compound is not on this "flush list." Therefore, flushing this compound is not recommended due to concerns about the environmental impact of antibiotics on aquatic ecosystems.[5][9]

Disposal Options for Research and Healthcare Facilities

Laboratories and healthcare facilities that generate pharmaceutical waste are subject to stricter regulations.

  • Waste Characterization: The first step is to determine if the this compound waste is considered hazardous under RCRA.[3] This determination should be made by a qualified individual, such as an environmental health and safety specialist.

  • Segregation and Labeling: Pharmaceutical waste must be segregated from other waste streams and properly labeled. Healthcare facilities often use color-coded containers to distinguish between different types of pharmaceutical waste (e.g., black for RCRA hazardous, blue or white for non-hazardous).

  • Licensed Waste Haulers: Facilities must use a licensed medical waste contractor for the transportation and disposal of pharmaceutical waste.[10]

  • Incineration: The most common method for treating and disposing of pharmaceutical waste is incineration at a permitted facility.[2][10] This high-temperature process is effective at destroying the active pharmaceutical ingredients.

  • Reverse Distributors: For unused, non-expired pharmaceuticals, facilities may be able to use a DEA-registered reverse distributor for return and proper disposal.[11]

Summary of Disposal Options

Disposal MethodTarget AudienceKey Considerations
Drug Take-Back Programs General Public, ResearchersMost preferred method. Ensures safe and environmentally sound disposal.
Household Trash Disposal General Public, ResearchersUse only when take-back programs are unavailable. Mix with an undesirable substance and seal in a container.
Flushing General PublicNot recommended for this compound. Only for drugs on the FDA's specific "flush list."
Licensed Medical Waste Contractor Healthcare Facilities, Research LabsRequired for regulated pharmaceutical waste. Ensures compliant transportation and disposal, typically via incineration.
Reverse Distributor Healthcare Facilities, Research LabsAn option for returning unused, non-expired pharmaceuticals for credit and proper disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Zabofloxacin_Disposal_Workflow cluster_start Start cluster_decision Decision Point cluster_preferred Preferred Method cluster_alternative Alternative Method cluster_facility_decision Facility Decision cluster_facility_procedure Facility Procedure start Unused or Expired This compound is_facility Generated in a Healthcare or Research Facility? start->is_facility is_take_back_available Drug Take-Back Program Available? use_take_back Utilize Take-Back Program is_take_back_available->use_take_back Yes dispose_in_trash Dispose in Household Trash (Follow FDA Guidelines) is_take_back_available->dispose_in_trash No is_facility->is_take_back_available No follow_facility_protocol Follow Institutional Protocols: - Characterize Waste - Segregate and Label - Use Licensed Waste Hauler is_facility->follow_facility_protocol Yes

This compound Disposal Decision Workflow

Disclaimer: This information is intended for guidance purposes only. Always consult with your institution's environmental health and safety department and adhere to all local, state, and federal regulations regarding pharmaceutical waste disposal.

References

Personal protective equipment for handling Zabofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Zabofloxacin

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

This compound is an investigational fluoroquinolone antibiotic.[1] As with any potent pharmaceutical compound, proper handling is imperative to prevent occupational exposure and environmental contamination. The recommendations provided are based on general safety practices for handling active pharmaceutical ingredients and related fluoroquinolone compounds.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended for stock solutions.

Storage TemperatureShelf LifeSpecial Conditions
-20°C1 monthSealed storage, away from moisture.[2]
-80°C6 monthsSealed storage, away from moisture.[2]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[3]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Always wash hands thoroughly after handling the compound, even when gloves are worn.

  • Eye and Face Protection : Safety glasses with side shields, goggles, or a face shield must be worn to protect against splashes or airborne particles.[3][4]

  • Body Protection : A lab coat or a long-sleeved gown should be worn to protect the skin.[3] For procedures with a high risk of splashing, a fluid-resistant gown is recommended.[3][5]

  • Respiratory Protection : Operations involving solid this compound (e.g., weighing) should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhaling dust.[6] If engineering controls are insufficient, respiratory protection appropriate for the task should be used. For spill cleanup, a tight-fitting full-face respirator with HEPA filters may be necessary.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict procedural workflow minimizes the risk of exposure and contamination.

1. Preparation and Weighing:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
  • Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
  • Handle the solid powder carefully to avoid generating dust.[6] Use appropriate tools to transfer the material.
  • After weighing, securely cap the primary container and decontaminate the exterior and the weighing area.

2. Solubilization:

  • This compound is soluble in DMSO.[7]
  • Add the solvent to the container with the weighed this compound powder slowly to avoid splashing.
  • Cap the container and mix gently (e.g., by vortexing or inversion) until the solid is fully dissolved.

3. Use in Experiments:

  • All procedures involving this compound solutions should be performed with the same level of PPE as for handling the solid.
  • Avoid direct contact with skin and eyes.[6]
  • Work within a fume hood or biosafety cabinet, especially if there is a risk of generating aerosols.

4. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.[6]
  • For small powder spills, avoid generating dust during cleanup.[6] Gently cover with a damp paper towel or use a HEPA-filtered vacuum.
  • For liquid spills, absorb the material with an inert, non-combustible absorbent material.
  • Collect all cleanup materials in a sealed container suitable for hazardous chemical waste disposal.[6]
  • Thoroughly clean the spill surface to remove any residual contamination.[6]

// Node Definitions receiving [label="Receiving & Verification", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Secure Storage\n(-20°C or -80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Don PPE\n(Gloves, Gown, Eye Protection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; weighing [label="Weighing Powder\n(in Fume Hood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubilization [label="Solubilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use [label="Experimental Use", fillcolor="#34A853", fontcolor="#FFFFFF"]; disposal [label="Waste Disposal\n(Hazardous Chemical Waste)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions & Relationships receiving -> storage [label="Store Immediately"]; storage -> ppe [label="Prepare for Handling"]; ppe -> weighing; weighing -> solubilization; solubilization -> use; use -> disposal; weighing -> disposal [label="Solid Waste"]; solubilization -> disposal [label="Contaminated Vials"];

}

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Improper disposal of antibiotics can contribute to antimicrobial resistance in the environment.[8][9] Therefore, all this compound waste must be managed as hazardous chemical waste.

  • Solid Waste : Collect unused this compound powder, contaminated weigh boats, and other contaminated disposable labware in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste : Concentrated stock solutions and unused diluted solutions are considered hazardous chemical waste.[10] They should be collected in a designated, sealed, and properly labeled waste container. Do not pour antibiotic solutions down the drain.[9]

  • Contaminated Materials : All items that have come into direct contact with this compound, including pipette tips, gloves, and gowns, should be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Final Disposal : All collected waste must be disposed of through an approved waste disposal service in accordance with local, state, and federal regulations.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.